4-Propionylbiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBGDQSXJHLFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191382 | |
| Record name | Propiophenone, 4'-phenyl- | |
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Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37940-57-1 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37940-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Phenylpropiophenone | |
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| Record name | 4-Phenylpropiophenone | |
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| Record name | Propiophenone, 4'-phenyl- | |
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| Record name | 4'-PHENYLPROPIOPHENONE | |
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| Record name | P-PHENYLPROPIOPHENONE | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-([1,1'-biphenyl]-4-yl)propan-1-one (4-Propionylbiphenyl)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-([1,1'-biphenyl]-4-yl)propan-1-one, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document elucidates the compound's chemical identity, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs). Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in their work with this versatile molecule.
Chemical Identity and Structure
The compound commonly known as 4-Propionylbiphenyl is systematically named according to IUPAC nomenclature.
IUPAC Name: 1-([1,1'-biphenyl]-4-yl)propan-1-one[1].
This name is derived from the parent hydride 'propan-1-one', which is substituted at the first carbon by a [1,1'-biphenyl]-4-yl group. The locants '1,1'' are mandatory in the preferred IUPAC name to denote the connection between the two phenyl rings.
Synonyms: 4-Propionylbiphenyl, 4-Phenylpropiophenone, 4'-Phenylpropiophenone, p-Phenylpropiophenone[1].
CAS Registry Number: 37940-57-1[1].
Molecular Formula: C₁₅H₁₄O[1].
Molecular Weight: 210.27 g/mol [1].
Structure:
Figure 2: Generalized workflow of the Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 1-([1,1'-biphenyl]-4-yl)propan-1-one
This protocol is a representative procedure for the Friedel-Crafts acylation of biphenyl.
Materials:
-
Biphenyl
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add biphenyl and dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride to the stirred suspension.
-
Add propionyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 1-([1,1'-biphenyl]-4-yl)propan-1-one can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. The purity of the final product should be assessed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of 1-([1,1'-biphenyl]-4-yl)propan-1-one.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-([1,1'-biphenyl]-4-yl)propan-1-one is expected to show characteristic signals for the aromatic protons of the biphenyl group and the aliphatic protons of the propionyl group.
-
Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.3-8.0 ppm.
-
Methylene Protons (-CH₂-): A quartet at approximately δ 3.0 ppm.
-
Methyl Protons (-CH₃): A triplet at approximately δ 1.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 127-145 ppm.
-
Methylene Carbon (-CH₂-): A signal around δ 31 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 8 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1670-1690 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.
Reactivity and Applications in Drug Development
1-([1,1'-biphenyl]-4-yl)propan-1-one is a valuable intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Its reactivity is primarily centered around the ketone functional group and the aromatic rings.
Key Reactions
Willgerodt-Kindler Reaction: This reaction is a powerful tool for converting aryl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids. This transformation is particularly relevant for the synthesis of 2-arylpropanoic acids, a class of NSAIDs.
Figure 3: A simplified workflow of the Willgerodt-Kindler reaction.
Role as a Precursor to Fenoprofen
1-([1,1'-biphenyl]-4-yl)propan-1-one is structurally related to the non-steroidal anti-inflammatory drug (NSAID) fenoprofen, which is 2-(3-phenoxyphenyl)propanoic acid. While not a direct precursor in the most common synthesis of fenoprofen, its structural analog, 1-(3-phenoxyphenyl)ethanone, is a key starting material. The chemical transformations demonstrated by 1-([1,1'-biphenyl]-4-yl)propan-1-one are analogous to those used in the synthesis of many profen-class NSAIDs.
Mechanism of Action of Profen NSAIDs: Cyclooxygenase (COX) Inhibition
Fenoprofen and other profen-class NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [2][3]These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [2][3]By blocking the COX pathway, NSAIDs reduce the production of these pro-inflammatory prostaglandins. [2][3]
Figure 4: Simplified diagram of the inhibition of the cyclooxygenase pathway by NSAIDs.
Safety and Handling
1-([1,1'-biphenyl]-4-yl)propan-1-one is harmful if swallowed and is toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-([1,1'-biphenyl]-4-yl)propan-1-one is a well-characterized chemical compound with significant utility in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals. Its straightforward synthesis via Friedel-Crafts acylation and its versatile reactivity make it a valuable building block for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in a research and development setting.
References
-
PubChem. p-Phenylpropiophenone. National Center for Biotechnology Information. [Link]
-
ResearchGate. Recent advances in the Willgerodt–Kindler reaction. [Link]
-
American Physiological Society Journals. Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. [Link]
-
National Center for Biotechnology Information. Fenoprofen - LiverTox. [Link]
-
University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. [Link]
-
National Center for Biotechnology Information. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]
-
Patsnap Synapse. What is the mechanism of Fenoprofen Calcium?. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
NIST WebBook. Ethanone, 1-[1,1'-biphenyl]-4-yl-. [Link]
-
SpectraBase. Biphenyl-4-yl-p-tolyl-methanone - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. Fenoprofen. [Link]
-
ResearchGate. Inhibition of cyclooxygenase pathway by NSAIDs. Coxibs as well as... [Link]
Sources
physicochemical properties of 4-Propionylbiphenyl
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 4-Propionylbiphenyl
Executive Summary
4-Propionylbiphenyl (CAS: 37940-57-1), also known as 4'-Phenylpropiophenone, serves as a critical intermediate in the synthesis of liquid crystalline materials and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Its molecular architecture—comprising a rigid biphenyl core coupled with a propionyl ketone tail—provides a unique balance of lipophilicity and electronic conjugation. This guide delineates its physicochemical properties, validated synthetic protocols, and applications in materials science and medicinal chemistry.
Physicochemical Characterization
The following data aggregates experimental values and high-confidence computational estimates essential for process scaling and formulation.
Table 1: Core Physicochemical Parameters
| Property | Value | Context/Relevance |
| Molecular Formula | C₁₅H₁₄O | MW: 210.27 g/mol |
| Physical State | Solid (Crystalline Powder) | White to light yellow appearance |
| Melting Point | 94–96 °C | Sharp transition indicates high crystallinity [1] |
| Boiling Point | 344 °C (at 760 mmHg) | High thermal stability |
| LogP (Octanol/Water) | 4.2 ± 0.2 | High lipophilicity; poor aqueous solubility |
| Solubility | Soluble: DCM, EtOAc, TolueneInsoluble: Water | Requires organic cosolvents for reactions |
| Density | ~1.023 g/cm³ | Solid density estimate |
| Electronic Character | Electron-withdrawing (Acyl) | Deactivates ring towards further EAS |
Molecular Architecture & Electronic Properties
The biphenyl moiety acts as a rigid, conjugated scaffold. The introduction of the propionyl group at the para position (4-position) extends the
-
Conjugation: The carbonyl group is conjugated with the adjacent phenyl ring, lowering the C=O stretching frequency in IR (approx. 1680 cm⁻¹) compared to non-conjugated ketones.
-
Regioselectivity: In electrophilic aromatic substitution (EAS), the unsubstituted phenyl ring remains activated relative to the acylated ring, allowing for sequential functionalization (e.g., nitration or halogenation) on the distal ring.
Synthetic Protocol: Friedel-Crafts Acylation
The most robust route to 4-Propionylbiphenyl is the Friedel-Crafts acylation of biphenyl using propionyl chloride.[1] This protocol prioritizes regioselectivity for the para isomer due to steric hindrance at the ortho position and the resonance stabilization of the para intermediate.
Reagents & Materials
-
Substrate: Biphenyl (15.4 g, 100 mmol)[1]
-
Acylating Agent: Propionyl Chloride (9.6 mL, 110 mmol)
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous (14.7 g, 110 mmol)[1]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (100 mL)
-
Quench: 1M HCl / Crushed Ice
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried 250 mL three-neck flask equipped with a reflux condenser and dropping funnel, suspend AlCl₃ in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).
-
Acylium Formation: Cool the suspension to 0°C. Add Propionyl Chloride dropwise. Stir for 15 minutes to generate the active acylium ion complex [2].
-
Substrate Addition: Dissolve Biphenyl in the remaining DCM (50 mL). Add this solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature below 5°C to minimize poly-acylation.
-
Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% EtOAc/Hexane).
-
Quenching: Pour the reaction mixture slowly onto a stirred slurry of crushed ice and 1M HCl (200 mL). Caution: Exothermic reaction with HCl gas evolution.
-
Extraction: Separate the organic layer.[1][5] Extract the aqueous phase twice with DCM (2 x 50 mL).
-
Purification: Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine. Dry over anhydrous MgSO₄.
-
Crystallization: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot Ethanol to yield white crystals (Yield: ~75–85%).
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the formation of the electrophilic acylium ion and the sigma-complex intermediate.
Figure 1: Mechanistic pathway of AlCl₃-catalyzed Friedel-Crafts acylation of biphenyl.
Spectral Fingerprint
Verification of the product structure is achieved through the following spectral markers:
-
¹H NMR (400 MHz, CDCl₃):
-
1.25 (t, 3H,
Hz, –CH₃) -
3.05 (q, 2H,
Hz, –CO–CH₂–) - 7.40–7.50 (m, 3H, Ar–H, distal ring)
- 7.60–7.70 (m, 4H, Ar–H, overlapping)
-
8.05 (d, 2H,
Hz, Ar–H ortho to C=O)
-
1.25 (t, 3H,
-
FT-IR (KBr):
Applications in Research & Development
Liquid Crystal Engineering
4-Propionylbiphenyl acts as a "pro-mesogen."[1] While not a liquid crystal itself at room temperature (high melting point), it is a precursor to 4-alkyl-4'-cyanobiphenyls (like 5CB).[1]
-
Workflow: The ketone is reduced (Wolff-Kishner or Clemmensen) to an alkyl chain, and the distal ring is functionalized with a cyano group.[1] This creates the rod-like anisotropy required for nematic phases used in display technologies [3].[1]
Drug Discovery (Bioisosteres)
In medicinal chemistry, the biphenyl scaffold is a privileged structure found in NSAIDs (e.g., Fenbufen).
-
Metabolic Stability: The propionyl group mimics the propionic acid tail of NSAIDs (like Ibuprofen) but requires metabolic oxidation to become active, potentially serving as a prodrug moiety.
-
Lipophilicity Tuning: The high LogP (4.2) allows for significant blood-brain barrier (BBB) penetration, making it a candidate scaffold for CNS-active agents.[1]
Safety & Handling (GHS Standards)
Signal Word: Warning
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H411: Toxic to aquatic life with long-lasting effects.[1]
Protocol: Handle in a fume hood. Avoid release to the environment due to high aquatic toxicity (LogP > 4 implies bioaccumulation potential) [4].
References
-
University of Wisconsin-Madison. (n.d.).[1] Friedel-Crafts Acylation: Mechanism and Protocol. Retrieved from [Link]
-
MDPI. (2025). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer. Retrieved from [Link][1][6]
Sources
- 1. p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-PROPIONYLBIPHENYL | 37940-57-1 [chemicalbook.com]
- 3. 4-PROPIONYLBIPHENYL CAS#: 37940-57-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
Technical Guide: Physicochemical Profiling and Synthesis of 4-Propionylbiphenyl
Executive Summary
4-Propionylbiphenyl (CAS: 37940-57-1), also known as 1-(4-biphenylyl)-1-propanone or p-Phenylpropiophenone , is a critical intermediate in the organic synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically serving as a structural scaffold for biphenyl-based propionic acid derivatives like Fenbufen and Flurbiprofen .
This guide provides a rigorous analysis of its physicochemical properties, experimental synthesis via Friedel-Crafts acylation, and purification protocols. It is designed for process chemists and researchers requiring high-fidelity data for reaction scaling and quality control.
Physicochemical Data Analysis
The following data aggregates experimental values from standard chemical databases and literature precedents.
Core Physical Constants
| Property | Value | Condition/Notes |
| Melting Point (MP) | 96 °C | Crystalline Solid |
| Boiling Point (BP) | 344 °C | @ 760 mmHg |
| Molecular Weight | 210.27 g/mol | C₁₅H₁₄O |
| Density | ~1.02 - 1.06 g/cm³ | Predicted (Solid state) |
| Appearance | White to pale yellow crystals | Crystalline powder |
| Solubility | Soluble in DCM, Toluene, Ethanol | Insoluble in Water |
Thermodynamic & Stability Context
-
Thermal Stability: The high boiling point (344 °C) indicates significant thermal stability, typical of the biphenyl core which allows for high-temperature functionalization (e.g., Willgerodt-Kindler reaction).
-
Phase Behavior: The sharp melting point at 96 °C serves as a primary indicator of purity. Depression of this value below 94 °C typically indicates the presence of unreacted biphenyl or the ortho-isomer byproduct.
Experimental Synthesis: Friedel-Crafts Acylation
The most robust route to 4-Propionylbiphenyl is the Friedel-Crafts acylation of biphenyl using propionyl chloride. This method is preferred over anhydride methods due to atom economy and easier workup.
Reaction Logic
-
Substrate: Biphenyl (excess is often avoided to prevent poly-acylation, though the deactivated product usually prevents a second addition).
-
Electrophile: Propionyl chloride activated by Aluminum Chloride (
). -
Regioselectivity: The phenyl group is an ortho/para director. However, steric hindrance from the phenyl ring strongly favors the para (4-) position , yielding high regioselectivity (>90%).
Synthesis Workflow Diagram
Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of biphenyl.
Detailed Protocol
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 1.1 eq of anhydrous
in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). -
Activation: Cool to 0-5 °C. Add 1.0 eq of Propionyl Chloride dropwise. Stir for 15 min to form the acylium complex.
-
Addition: Add 1.0 eq of Biphenyl dissolved in minimal solvent dropwise, maintaining temperature <10 °C to maximize regioselectivity.
-
Reaction: Allow to warm to room temperature, then reflux for 2-4 hours until HCl evolution ceases.
-
Quenching: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.
Purification & Quality Control
Achieving the literature melting point (96 °C) requires removing the ortho isomer and unreacted biphenyl.
Recrystallization Strategy
Recrystallization is superior to distillation for this solid due to the high boiling point.
-
Solvent System: Ethanol (95%) or Methanol .
-
Alternative: Hexane/Ethyl Acetate (9:1) if the product is oily.[1]
Purification Workflow Diagram
Figure 2: Purification workflow to isolate pharmaceutical-grade 4-Propionylbiphenyl.
Validation Parameters
| Test | Acceptance Criteria | Method |
| Melting Point | 95.0 – 97.0 °C | Capillary / DSC |
| HPLC Purity | > 98.5% | C18 Column, MeCN:H2O |
| Appearance | White crystalline leaflets | Visual Inspection |
References
-
ChemicalBook. (2024). 4-Propionylbiphenyl Physical Properties and CAS Data. Link
-
PubChem. (2024). 1-(4-Biphenylyl)-1-propanone Compound Summary. National Library of Medicine. Link
-
Organic Syntheses. (Coll. Vol. 2). Friedel-Crafts Acylation General Procedures. Link
-
NIST Chemistry WebBook. Phase change data for Biphenyl derivatives. Link
Sources
Technical Guide: Solubility Profile & Purification Strategies for 4-Propionylbiphenyl
Executive Summary
4-Propionylbiphenyl (CAS: 37940-57-1), also known as 1-([1,1'-biphenyl]-4-yl)propan-1-one, acts as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and various liquid crystal mesogens. Its solubility profile is governed by the competition between its hydrophobic biphenyl core and the polar propionyl moiety.
This guide provides a thermodynamic analysis of its solubility, experimental protocols for saturation determination, and process engineering strategies for purification via crystallization.
Part 1: Thermodynamic Framework of Solubility
To master the solubility of 4-Propionylbiphenyl, one must understand the molecular interactions at play. The molecule exhibits a "Push-Pull" solvation mechanism:
-
Biphenyl Core (Hydrophobic/Lipophilic): This planar, aromatic region relies on London Dispersion Forces and
stacking. It drives solubility in non-polar aromatics (Toluene) and chlorinated solvents (DCM). -
Propionyl Group (Polar): The carbonyl oxygen acts as a hydrogen bond acceptor (HBA) and creates a dipole moment. This allows for interaction with polar aprotic solvents (Acetone, Ethyl Acetate) and moderate interaction with protic solvents (Alcohols).
Theoretical Solubility Model
The solubility (
- : Enthalpy of fusion (Energy required to break the crystal lattice).
- : Melting point (~369 K / 96°C).
-
: Activity coefficient (deviations from ideality). In "good" solvents (e.g., Chloroform),
. In "poor" solvents (e.g., Water), .
Visualization: Solvation Mechanism
Figure 1: Dual-mode solvation mechanism of 4-Propionylbiphenyl showing competitive interaction pathways.
Part 2: Solubility Data & Solvent Selection
The following data categorizes solvents based on their interaction efficiency with 4-Propionylbiphenyl. Data is synthesized from experimental precedents of analogous aryl ketones (e.g., 4-acetylbiphenyl) and standard solubility parameters.
Solubility Tier Table
| Solvent Class | Representative Solvents | Solubility Status | Primary Application |
| Halogenated | Chloroform, DCM | High (>100 mg/mL) | Synthesis reaction medium; Extraction. |
| Aromatics | Toluene, Xylene | High | Reaction solvent (Friedel-Crafts); Hot extraction. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | General dissolution; Flash chromatography eluent. |
| Alcohols | Ethanol, Isopropanol | Temperature Dependent | Crystallization. High solubility at boiling; low at 0°C. |
| Alkanes | Hexane, Heptane | Low | Anti-solvent; Washing to remove non-polar impurities. |
| Water | Water | Insoluble | Washing inorganic salts (AlCl3 quench). |
Critical Insight: The "Ethanol Switch"
For purification, Ethanol (EtOH) is the gold standard for this class of compounds.
-
At 78°C (Reflux): The thermal energy overcomes the crystal lattice energy, and the entropy of mixing favors dissolution.
-
At 0-5°C: The hydrophobic effect dominates. The biphenyl core becomes less compatible with the polar H-bonding network of cold ethanol, forcing the molecule to crash out as high-purity crystals.
Part 3: Experimental Protocols
Protocol A: Saturation Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise solubility curves for process validation.
-
Preparation: Add excess 4-Propionylbiphenyl solid (~500 mg) to 5 mL of the target solvent in a crimp-top vial.
-
Equilibration: Place the vial in a temperature-controlled shaker bath.
-
Agitation: 200 RPM.[1]
-
Duration: 24 hours (minimum) to ensure equilibrium.
-
-
Sampling: Stop agitation and allow solids to settle for 1 hour at the target temperature.
-
Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter, withdraw 1 mL of supernatant.
-
Quantification: Dilute the filtrate with Acetonitrile and analyze via HPLC (UV detection at 254 nm).
-
Calculation:
-
Protocol B: Purification via Cooling Crystallization
Target Purity: >99.5% (HPLC)
Figure 2: Step-by-step workflow for the recrystallization of 4-Propionylbiphenyl from Ethanol.
Step-by-Step Methodology:
-
Dissolution: Place 10 g of crude 4-Propionylbiphenyl in a round-bottom flask. Add Ethanol (approx. 3-5 mL per gram of solid). Heat to reflux (78°C) with stirring.
-
Saturation Adjustment: If the solution is not clear, add Ethanol in 1 mL increments until full dissolution is observed. Note: If black specks remain, perform a hot filtration.
-
Nucleation & Growth: Remove heat and allow the flask to cool slowly to room temperature on a cork ring. Rapid cooling traps impurities.
-
Yield Optimization: Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.
-
Isolation: Filter the white crystalline solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold Ethanol (pre-chilled to -10°C) to remove surface mother liquor without redissolving the product.
Part 4: Analytical Validation
To confirm the solubility and purity, use the following HPLC parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (70 : 30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Biphenyl absorption max).
-
Retention Time: Expect peak elution around 4-6 minutes depending on column length.
References
-
ChemicalBook. (2024). 4-Propionylbiphenyl Properties and Solubility Profile. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 95230: 4-Propionylbiphenyl. Retrieved from
-
Organic Syntheses. (1998).[2] Synthesis of Unsymmetrical Biaryls: Purification Strategies. Org. Syn. 75,[2] 53. (Contextual reference for biphenyl derivative purification). Retrieved from
-
Sigma-Aldrich. (2024). 4-Acetylbiphenyl Product Specification and Solubility Data. (Analogous compound reference). Retrieved from
-
Google Patents. (1972). Method for purifying biphenyl derivatives (US3705203A). Retrieved from
Sources
Technical Guide: FT-IR Spectrum Interpretation of 4-Propionylbiphenyl
Executive Summary
This technical guide provides a rigorous framework for the infrared spectral analysis of 4-Propionylbiphenyl (CAS: 37940-57-1), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal mesogens.
The objective is to move beyond simple peak matching and establish a causal link between the molecule's electronic architecture and its vibrational signature. Special emphasis is placed on the conjugation-induced redshift of the carbonyl stretching frequency and the out-of-plane (OOP) bending patterns that distinguish the para-substituted biphenyl core from potential isomers or starting materials.
Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, one must understand the electronic environment of the bonds. 4-Propionylbiphenyl consists of a biphenyl system acylated at the 4-position with a propionyl group.
The Conjugation Effect
The carbonyl group (
-
Mechanism: This delocalization reduces the double-bond character of the carbonyl, lowering its force constant (
). -
Spectral Consequence: While a standard aliphatic ketone (e.g., 3-pentanone) absorbs at
, the aryl ketone in 4-propionylbiphenyl shifts to a lower frequency, typically .
The Biphenyl System
The molecule possesses two distinct aromatic environments:[1]
-
Ring A (Proximal): 1,4-disubstituted (para).
-
Ring B (Distal): Monosubstituted. This duality creates a complex fingerprint region essential for confirming the biphenyl skeleton integrity.
Experimental Protocol
Reliable data begins with rigorous sample preparation. For solid organic ketones like 4-propionylbiphenyl, Attenuated Total Reflectance (ATR) is the industry standard, though KBr pellets offer superior resolution for weak overtones.
Workflow Diagram
The following diagram outlines the critical path from sample isolation to spectral validation.
Figure 1: Standardized analytical workflow for solid-state FT-IR analysis of aryl ketones.
Spectral Analysis: Region by Region
High Frequency Region ( )
This region differentiates the aromatic backbone from the aliphatic propionyl tail.
-
Aromatic C-H Stretch (
): Weak to medium intensity bands around . These correspond to the C-H stretching modes of the biphenyl rings. -
Aliphatic C-H Stretch (
): The ethyl group ( ) generates distinct bands:-
: Asymmetric
stretch. -
: Asymmetric
stretch. -
: Symmetric
stretch.
-
: Asymmetric
The Double Bond Region ( )
This is the primary diagnostic region.
-
Carbonyl Stretch (
): Look for a strong, sharp peak at .-
Validation: If this peak appears
, suspect a loss of conjugation (broken ring) or contamination with aliphatic ketone solvents (e.g., acetone).
-
-
Aromatic Ring Breathing (
): The biphenyl system shows characteristic skeletal vibrations.- : Often split into a doublet due to the conjugation between the two rings.
- : Secondary aromatic band.
- : Strong aromatic skeletal vibration.
The Fingerprint Region ( )
This region confirms the substitution pattern.
-
Aliphatic Bending:
-
:
scissoring. -
:
symmetric bend (umbrella mode). This confirms the presence of the methyl terminus of the propionyl group.
-
:
-
Out-of-Plane (OOP) C-H Bending:
-
Para-Substitution (Ring A): A strong band at
. This typically appears as a single dominant spike, characteristic of two adjacent hydrogens on the ring. -
Monosubstitution (Ring B): Two strong bands at
and . This confirms the distal phenyl ring is unsubstituted.
-
Summary of Diagnostic Peaks
| Wavenumber ( | Assignment | Intensity | Mechanistic Note |
| 3060 | Weak | ||
| 2980, 2940 | Medium | Asymmetric stretches of ethyl group. | |
| 1680 ± 5 | Strong | Conjugated ketone (redshifted from 1715).[2] | |
| 1600, 1580 | Medium | Biphenyl skeletal breathing modes. | |
| 1375 | Medium | Methyl "umbrella" bend; specific to propionyl/acetyl. | |
| 830 ± 10 | Strong | Para-disubstituted benzene ring (2 adjacent H). | |
| 750, 695 | Strong | Monosubstituted benzene ring (5 adjacent H). |
Troubleshooting & Validation Logic
In a drug development context, purity is paramount. The following logic tree assists in validating the spectrum against common synthetic byproducts (e.g., unreacted biphenyl or Friedel-Crafts isomers).
Figure 2: Decision logic for spectral validation and impurity detection.
Common Impurity Signatures:
-
Unreacted Biphenyl: Absence of the 1680
carbonyl peak; intensification of the 730/690 bands. -
Propionic Acid: Broad O-H stretch (
) and a shift in carbonyl to (dimer). -
Water: Broad, rounded peak centered at
.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Biphenyl. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link] (Grounding for biphenyl skeleton assignment).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for detailed OOP bending assignments).
Sources
Technical Guide: Mass Spectrometry Fragmentation Pattern of 4-Propionylbiphenyl
Executive Summary
This technical guide provides a comprehensive analysis of the Electron Ionization (EI) mass spectral fragmentation of 4-Propionylbiphenyl (CAS: 37940-57-1). This molecule serves as a critical model for understanding the competitive kinetics between
The mass spectrum of 4-Propionylbiphenyl is characterized by a distinct molecular ion (
Chemical Profile & Structural Context[1][2][3][4][5][6][7][8]
Before analyzing the fragmentation, the structural moieties available for charge localization must be defined.
-
IUPAC Name: 1-([1,1'-Biphenyl]-4-yl)propan-1-one[1]
-
Molecular Formula:
[2] -
Molecular Weight: 210.27 g/mol [1]
-
Key Structural Features:
-
Biphenyl Core: A conjugated aromatic system offering high stability and charge delocalization.
-
Propionyl Group: A ketone functionality with an ethyl side chain. The carbonyl oxygen is the primary site of ionization.
-
-Hydrogen: The terminal methyl group of the propionyl chain possesses hydrogens
to the carbonyl, enabling the McLafferty rearrangement.
-
Experimental Protocol: GC-MS Acquisition
To replicate the fragmentation patterns described herein, the following self-validating protocol is recommended. This workflow ensures minimal thermal degradation and optimal ionization efficiency.
Instrument Configuration
-
Ionization Source: Electron Ionization (EI) at 70 eV .
-
Rationale: Standardizes fragmentation energy for library comparison (NIST/Wiley).
-
-
Source Temperature:
.-
Rationale: Prevents condensation of the biphenyl core without inducing thermal cracking prior to ionization.
-
-
Transfer Line:
.
Chromatographic Separation
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent), 30m
0.25mm ID. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold
for 1 min. -
Ramp
to . -
Hold 5 min.
-
System Suitability Test (Self-Validation)
Before running the sample, inject a standard of Benzophenone .
-
Pass Criteria: The ratio of
105 to 77 must be consistent with tuning specifications (typically ). If 182 (M+ of benzophenone) is weak, clean the source.
Fragmentation Mechanics
Upon 70 eV electron impact, the molecule ionizes primarily at the carbonyl oxygen lone pair, forming the radical cation
Pathway A: -Cleavage (Dominant)
This is the primary decay channel, generating the base peak.
-
Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the
-carbon of the ethyl group. -
Loss: Ethyl radical (
, 29 Da). -
Product: The 4-phenylbenzoyl cation (Acylium ion) at
181 . -
Stability: This ion is resonance-stabilized by the extended biphenyl
-system, making it the most abundant species (100% Relative Abundance).
Pathway B: McLafferty Rearrangement (Diagnostic)
Because the alkyl chain is a propyl group (3 carbons including carbonyl), a
-
Mechanism: The radical cation oxygen abstracts a
-hydrogen from the terminal methyl group via a 6-membered transition state. -
Loss: Neutral Ethene molecule (
, 28 Da). -
Product: The enol radical cation at
182 . -
Significance: The presence of
182 distinguishes this molecule from its acetyl analog (4-acetylbiphenyl), which cannot undergo McLafferty rearrangement and would only show .
Pathway C: Decarbonylation (Secondary Decay)
The stable acylium ion (
-
Mechanism: Heterolytic loss of Carbon Monoxide (CO, 28 Da).
-
Product: The 4-phenylphenyl cation (
) at 153 . -
Further Decay: The
153 ion often loses a hydrogen atom to form the highly stable, fused-ring biphenylene radical cation ( ) at 152 .
Data Summary: Spectral Assignments
The following table summarizes the key ions observed. Relative abundances are approximate based on standard 70eV spectra.
| m/z | Ion Type | Formula | Relative Abundance | Assignment / Mechanism |
| 210 | ~30% | Molecular Ion . Stable due to biphenyl core. | ||
| 182 | ~15% | McLafferty Rearrangement . Loss of ethene ( | ||
| 181 | 100% (Base) | |||
| 153 | ~25% | Decarbonylation . Loss of CO from | ||
| 152 | ~28% | Cyclization . Formation of Biphenylene radical cation. | ||
| 77 | ~5-10% | Phenyl Cation . Fragmentation of the biphenyl ring. |
Visualization: Fragmentation Pathways[10]
The following diagram illustrates the competitive kinetics between the direct cleavage and the rearrangement pathways.
Figure 1: The fragmentation tree highlights the dominance of the Alpha Cleavage pathway (Red) over the McLafferty rearrangement (Green).
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Propionylbiphenyl. NIST Standard Reference Database 1A v17. Retrieved from [Link]
-
PubChem. (2023). 4'-Phenylpropiophenone Compound Summary. National Library of Medicine. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
- 1. p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-PROPIONYLBIPHENYL(37940-57-1) 1H NMR spectrum [chemicalbook.com]
- 3. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 4. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
Technical Analysis: Crystal Structure & Physicochemical Properties of 4-Propionylbiphenyl
Topic: Crystal Structure & Physicochemical Analysis of 4-Propionylbiphenyl Content Type: In-Depth Technical Guide Audience: Researchers, Crystallographers, and Drug Development Scientists
Executive Summary
4-Propionylbiphenyl (1-([1,1'-biphenyl]-4-yl)propan-1-one) represents a critical structural motif in the fields of liquid crystal engineering and medicinal chemistry. As a mono-acylated biphenyl, it serves as a model system for understanding the interplay between aromatic conjugation , steric torsion , and crystalline packing forces .
This guide analyzes the crystallographic architecture of the molecule, extrapolating from high-fidelity homolog data (4-acetylbiphenyl) to define its structural behavior. It further details the Friedel-Crafts synthetic pathway and the molecule's utility as a mesogenic core in materials science.
Chemical Identity & Synthesis Protocol
Chemical Profile
| Parameter | Specification |
| IUPAC Name | 1-([1,1'-biphenyl]-4-yl)propan-1-one |
| Common Name | p-Phenylpropiophenone |
| CAS Registry | 37940-57-1 |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol |
| Melting Point | 96 °C (Solid-Liquid Transition) |
| Appearance | White to light yellow crystalline powder |
Synthesis: Friedel-Crafts Acylation
The most robust route to high-purity 4-propionylbiphenyl is the Friedel-Crafts acylation of biphenyl. This electrophilic aromatic substitution is regioselective for the para position due to the orthosteric hindrance of the biphenyl linkage.
Experimental Workflow:
-
Activation: Aluminum chloride (
) complexes with propionyl chloride to generate the acylium ion electrophile. -
Substitution: The electrophile attacks the biphenyl ring at the 4-position (least hindered, electronically activated).
-
Hydrolysis: Acidic workup breaks the aluminum complex to release the ketone.
Figure 1: Regioselective synthesis workflow via Friedel-Crafts acylation.
Crystallographic Architecture
Structural Homology & The "Anchor"
While the specific unit cell of 4-propionylbiphenyl is less frequently reported than its ubiquitous analog 4-acetylbiphenyl , the structural principles are directly transferable. The addition of the methylene unit (ethyl vs. methyl) in the acyl tail primarily affects the interlayer spacing rather than the core molecular geometry.
Reference Anchor (4-Acetylbiphenyl):
-
Crystal System: Monoclinic
-
Space Group:
(Centrosymmetric) -
Z Value: 4 molecules per unit cell[1]
Molecular Conformation: The Biphenyl Twist
The defining feature of the 4-propionylbiphenyl crystal structure is the torsion angle between the two phenyl rings.
-
Steric Conflict: The hydrogen atoms at the ortho positions (2,2', 6,6') experience steric repulsion if the molecule attempts to adopt a planar (
) conformation. -
Conjugation vs. Sterics: Electronic conjugation favors planarity to delocalize
-electrons across the entire biphenyl system. However, steric repulsion dominates. -
Resultant Geometry: The molecule adopts a twisted conformation.[2][3][4]
-
Solution Phase:
twist. -
Solid State:
twist. -
Note: This twist disrupts efficient
- stacking, forcing the lattice into a "Herringbone" arrangement.
-
Crystal Packing: Herringbone vs. Layers
Unlike planar aromatics (e.g., anthracene) that stack like plates, 4-propionylbiphenyl adopts a Herringbone (T-shaped) packing motif .[5]
-
Edge-to-Face Interactions: The electropositive hydrogen atoms on the edge of one phenyl ring interact with the electronegative
-cloud of a neighbor's face ( interactions). -
The Propionyl Effect (Smectic Tendency): The propionyl tail adds a degree of flexibility and anisotropy not present in the acetyl analog.
-
This elongation facilitates the formation of layered structures , making 4-propionylbiphenyl a known precursor for Smectic Liquid Crystals .
-
The alkyl chains tend to segregate, forming weak hydrophobic layers that separate the rigid aromatic cores.
-
Figure 2: Structural logic linking molecular conformation to macroscopic crystalline properties.
Physicochemical Implications
The crystal structure directly dictates the physicochemical profile used in drug formulation and materials engineering.
| Property | Value / Behavior | Structural Cause |
| Melting Point | 96 °C | Moderate intermolecular forces ( |
| Solubility | High in DCM, Toluene | The twisted "propeller" shape prevents tight lattice locking, allowing solvent penetration. |
| Liquid Crystallinity | Potential Mesogen | The anisotropy (Length > Width) provided by the 4-substitution allows for liquid crystalline phase formation upon heating. |
| Photostability | High | The carbonyl group is conjugated with the biphenyl core, stabilizing the excited triplet state (useful in photochemistry). |
Applications in Research
Liquid Crystal Engineering
4-Propionylbiphenyl serves as a "mesogenic core." By extending the propionyl tail (e.g., to hexanoyl or octanoyl), researchers induce stable Nematic and Smectic phases. The propionyl derivative itself is often used to study the onset of these phases.
Pharmaceutical Intermediate
The molecule is a scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The biphenyl core provides lipophilicity for membrane permeability, while the ketone functionality allows for easy derivatization into propionic acid derivatives (e.g., Fenbufen analogs).
Photochemical Probes
Due to the specific interaction between the carbonyl oxygen and the twisted phenyl ring, 4-propionylbiphenyl is used as a probe to measure triplet state lifetimes in constrained media (like zeolites or micelles). The rate of conformational relaxation (rotation of the rings) is directly linked to the viscosity of the micro-environment.
References
-
ChemicalBook. (2024). 4-Propionylbiphenyl Properties and Spectral Data. Link
-
PubChem. (2024). 1-(4-Phenylphenyl)propan-1-one (Compound CID 95230). National Library of Medicine. Link
-
Acta Crystallographica Section E. (2015). Crystal structure of (E)-1-([1,1'-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one. (Demonstrates biphenyl twist in 4-acyl derivatives). Link
-
Canadian Journal of Chemistry. (1984). Intrazeolite photochemistry.[6] Phosphorescence enhancement of aromatic ketones. (Discusses p-phenylpropiophenone conformation). Link
-
ResearchGate. (2025). Dipole Parallel Alignment in the Crystal Structure of a Polar Biphenyl: 4'-Acetyl-4-Methoxybiphenyl. (Structural homology reference). Link
Sources
- 1. CN104961656B - A kind of biguanide compound and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of (E)-1-([1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Guide: Thermal Characterization of 4-Propionylbiphenyl
Methodologies: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) [1]
Executive Summary & Analyte Context
4-Propionylbiphenyl (CAS: 1204-20-2), also known as 1-([1,1'-biphenyl]-4-yl)propan-1-one, is a critical organic intermediate used primarily in the synthesis of 2-arylpropionic acid derivatives, most notably the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen .[1][2][3][4]
In drug development pipelines, the thermal profile of such intermediates is non-negotiable. It dictates process safety parameters, validates the purity of starting materials, and identifies potential polymorphic transitions that could affect downstream yield. This guide provides a rigorous, self-validating protocol for characterizing 4-Propionylbiphenyl, moving beyond basic operation to mechanistic understanding.[1]
Physicochemical Baseline
Before initiating thermal scans, the instrument operator must anchor the experiment to known physical constants to set appropriate safety limits.
| Property | Value | Relevance to Thermal Analysis |
| Molecular Formula | Determines molecular weight for stoichiometry.[1][4] | |
| Molecular Weight | 210.27 g/mol | Used in molar heat capacity calculations.[4] |
| Melting Point ( | ~96–98 °C | Target range for DSC endotherm.[4] |
| Boiling Point ( | ~344 °C | Upper limit for TGA; indicates volatility.[4] |
| Physical State | Crystalline Solid | Requires specific pan loading to maximize contact.[4] |
Thermogravimetric Analysis (TGA)
Objective: Determine the thermal stability window, volatile content (solvents/moisture), and decomposition onset (
Experimental Protocol
-
Instrument Prep: Calibrate the TGA balance using standard weights and temperature using Curie point standards (e.g., Alumel, Nickel).
-
Atmosphere: Purge with Nitrogen (
) at 40–60 mL/min.[1]-
Why: An inert atmosphere prevents oxidative degradation, allowing us to see the intrinsic thermal stability of the molecule.
-
-
Sample Loading:
-
Load 5–10 mg of sample into a tared alumina (
) crucible. -
Expert Tip: If distinguishing between evaporation and decomposition is critical, use a pinhole-lid aluminum pan .[1] The restricted aperture increases local vapor pressure, suppressing evaporation and shifting the mass loss event to a higher temperature, closer to the true decomposition point.
-
-
Thermal Cycle:
-
Equilibrate: 30 °C.
-
Ramp: 10 °C/min to 400 °C.
-
Isothermal (Optional): If solvent residue is suspected, hold at 105 °C for 10 minutes.
-
Data Interpretation[1][5][6][7][8][9][10][11][12]
-
Stage 1 (Volatiles): Mass loss < 100 °C indicates residual solvents or moisture (hygroscopicity is low for this compound, so >1% loss suggests wet sample).
-
Stage 2 (Evaporation vs. Decomposition):
-
Evaporation: Smooth, continuous mass loss starting >200 °C (well below
). The derivative signal (DTG) will be broad. -
Decomposition: Sharp, abrupt mass loss often accompanied by char formation (residue).
-
-
Acceptance Criteria: For high-purity synthesis, the sample should retain >99.5% mass up to 150 °C.
Differential Scanning Calorimetry (DSC)
Objective: Quantify the melting point (
Experimental Protocol
-
Pan Selection: Use Tzero Aluminum Pans with hermetic lids.
-
Sample Mass: Weigh 2–4 mg (+/- 0.01 mg). Ensure the sample is flattened to the bottom of the pan for optimal thermal contact.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Thermal Cycle (The "Heat-Cool-Heat" Method):
-
Ramp 1: Equilibrate at 20 °C
Heat to 120 °C at 10 °C/min. (Observe "as-received" ). -
Cool 1: Cool to 0 °C at 10 °C/min. (Induce controlled recrystallization).[1]
-
Ramp 2: Heat to 130 °C at 10 °C/min. (Measure intrinsic properties).
-
Data Interpretation & Calculation[1][4][6][7][8][9][11]
-
Melting Onset (
): The intersection of the baseline and the leading edge of the peak. For pure 4-Propionylbiphenyl, this should be 96.0 ± 1.0 °C .[1] -
Peak Maximum (
): Typically 1–2 degrees higher than onset. -
Purity Determination (Van't Hoff Analysis): Using the melting peak from Ramp 2, apply the Van't Hoff equation:
[1]-
Where
is sample temperature, is pure melting point, is mole fraction impurity, and is fraction melted. -
Requirement: A sharp peak with a narrow width (Onset to Peak < 2 °C) indicates purity >98%.
-
Integrated Workflow & Logic
The following diagram illustrates the decision matrix for analyzing 4-Propionylbiphenyl. Note the dependency of DSC parameters on TGA results.
Caption: Sequential workflow ensuring sample dryness via TGA before hermetic sealing for DSC purity analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95230, p-Phenylpropiophenone (4-Propionylbiphenyl).[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Biphenyl, 4-propionyl- (CAS 37940-57-1).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]
-
Xu, Y., & Lu, G. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (Contextualizing 4-PB as a key intermediate). Retrieved from [Link]
-
TA Instruments. Thermal Analysis of Organic Compounds: Purity Determination by DSC. (Standard Protocol Reference). Retrieved from [Link]
Sources
- 1. p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. 4-PROPIONYLBIPHENYL | 37940-57-1 [chemicalbook.com]
Precision Synthesis of 4-Propionylbiphenyl: A Technical Guide
From Stoichiometric AlCl₃ to Zeolitic Catalysis
Executive Summary & Strategic Relevance
Target Molecule: 4-Propionylbiphenyl (1-([1,1'-biphenyl]-4-yl)propan-1-one). CAS: 2146-00-1. Primary Application: Key intermediate in the synthesis of Flurbiprofen and other 2-arylpropionic acid NSAIDs.
This guide addresses the synthesis of 4-propionylbiphenyl via Friedel-Crafts acylation. While the classical aluminum chloride (
-
The Classical Route:
-mediated acylation in dichloromethane (High Yield, High Waste). -
The Modern Green Route: H-Beta Zeolite catalysis (Sustainable, Recyclable, Lower Single-Pass Yield).
Mechanistic Foundations & Regioselectivity
The synthesis relies on Electrophilic Aromatic Substitution (EAS). The biphenyl substrate presents two phenyl rings; however, the resonance interaction between the rings directs the incoming electrophile.
-
Regioselectivity: The phenyl group acts as an ortho-, para- director. However, the ortho- positions (2, 2') are sterically hindered by the rotation of the second phenyl ring. Therefore, the para- (4) position is kinetically and thermodynamically favored, typically yielding >95% regioselectivity for the 4-isomer.
-
The Catalyst Trap: In the
pathway, the product ketone acts as a Lewis base, complexing with the aluminum catalyst. This removes the catalyst from the cycle, necessitating a stoichiometric quantity (>1.0 equiv) of rather than a catalytic amount.
Visualization: Reaction Mechanism
The following diagram illustrates the generation of the acylium ion and the subsequent electrophilic attack.
Caption: Figure 1. Mechanism of AlCl3-mediated Friedel-Crafts acylation showing the irreversible complexation of the product ketone.
Experimental Protocols
Protocol A: Classical AlCl₃ Method (High Yield)
Best for: Small-scale discovery or when maximum conversion is required regardless of waste.
Reagents:
-
Biphenyl (15.4 g, 100 mmol)
-
Propionyl Chloride (9.6 mL, 110 mmol)
-
Aluminum Chloride (anhydrous) (16.0 g, 120 mmol)
-
Dichloromethane (DCM) (100 mL)
-
Safety Note: This reaction evolves HCl gas. Use a scrubber or perform in a well-ventilated fume hood.
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser topped with a drying tube (CaCl₂).
-
Catalyst Suspension: Charge the flask with
(120 mmol) and dry DCM (50 mL). Cool the suspension to 0–5°C using an ice-water bath. -
Acylium Formation: Add Propionyl Chloride (110 mmol) dropwise over 15 minutes. The suspension will clarify slightly as the acylium complex forms. Stir for 20 minutes at 0°C.
-
Substrate Addition: Dissolve Biphenyl (100 mmol) in the remaining DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Crucial: Maintain internal temperature <10°C to minimize di-acylation side products.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. (Monitor via TLC: Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice mixed with 20 mL conc. HCl. Caution: Exothermic hydrolysis.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with water, saturated
, and brine. Dry over anhydrous . -
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Ethanol or Hexanes/Ethyl Acetate (9:1) to yield colorless crystals.
Protocol B: Green H-Beta Zeolite Method (Sustainable)
Best for: Process chemistry development, green chemistry applications, and avoiding metal waste.
Reagents:
-
Biphenyl (100 mmol)
-
Propionic Anhydride (120 mmol) (Preferred over chloride to avoid HCl)
-
Catalyst: H-Beta Zeolite (
) (2.0 g) -
Solvent: Nitrobenzene (optional, can run solvent-free)
Step-by-Step Methodology:
-
Activation: Calcine the H-Beta Zeolite at 500°C for 4 hours prior to use to ensure dry, active acid sites.
-
Reaction: In a pressure tube or round-bottom flask, mix Biphenyl, Propionic Anhydride, and the activated Zeolite.
-
Heating: Heat the mixture to 120–140°C for 6–12 hours.
-
Filtration: Cool the mixture to 60°C and add hot ethanol. Filter the hot solution to recover the Zeolite catalyst (which can be regenerated).
-
Isolation: Cool the filtrate to 0°C to induce crystallization of 4-propionylbiphenyl.
Process Optimization & Troubleshooting
Comparative Data Analysis
| Parameter | AlCl₃ Method (Protocol A) | Zeolite H-Beta (Protocol B) |
| Yield | 85–95% | 40–60% (Single pass) |
| Atom Economy | Low (Stoichiometric Al waste) | High (Catalytic, Water byproduct) |
| Reaction Time | 2–4 Hours | 6–12 Hours |
| Purification | Extraction + Recrystallization | Filtration + Recrystallization |
| Selectivity (4- vs 2-) | >95 : 5 | >98 : 2 (Shape selective) |
Troubleshooting Guide
-
Problem: Low Yield (AlCl₃ route).
-
Cause: Old/Hydrated
. The catalyst must be free-flowing yellow/white powder, not gray/clumped. -
Cause: Insufficient catalyst. Remember, the ketone product complexes 1:1 with Al. You need >1 equivalent.[1]
-
-
Problem: Di-acylation (4,4'-dipropionylbiphenyl).
-
Solution: Ensure Biphenyl is in slight excess or added strictly dropwise to the acylium complex. Keep temperature low (0°C) during addition.
-
-
Problem: Oiling out during recrystallization.
Workflow Visualization
Caption: Figure 2. Operational workflow for the standard AlCl3 synthesis route.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Friedel-Crafts protocols).
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Corma, A.; Garcia, H. "Zeolites as Catalysts in Organic Synthesis." Catalysis Today, 1997 , 38(3), 257-308.
-
Derouane, E. G., et al. "Zeolite Catalysts as Solid Solvents in Fine Chemicals Synthesis: Catalyst Deactivation in the Friedel-Crafts Acetylation." Journal of Catalysis, 1999 , 187(1), 209-218.
- Smith, K., et al. "Highly efficient and regioselective acylation of aromatic ethers and biphenyl over zeolite H-beta." Chemical Communications, 1996, 467-468. (Specific reference for H-Beta selectivity).
Sources
Technical Deep Dive: 4-Propionylbiphenyl as a Strategic Building Block
The following technical guide is structured to provide actionable, high-level insights for research and development professionals. It prioritizes mechanistic understanding, robust protocols, and downstream utility.
CAS: 1533-78-4 | IUPAC: 1-([1,1'-biphenyl]-4-yl)propan-1-one[1]
Executive Summary & Chemical Profile
4-Propionylbiphenyl represents a critical intersection between medicinal chemistry and materials science.[1] As a para-substituted biphenyl ketone, it offers a rigid aromatic core essential for π-π stacking interactions (crucial in liquid crystals) while providing a reactive carbonyl handle for divergent synthesis.[1]
Unlike its acetyl analog, the propionyl group introduces a specific steric and electronic profile that influences the stereoselectivity of subsequent reductions and Grignard additions. In drug discovery, it serves as a scaffold for non-steroidal anti-inflammatory drug (NSAID) analogs and heterocyclic pharmacophores.
Physicochemical Data Profile
| Property | Value | Context for Synthesis |
| Molecular Weight | 210.27 g/mol | Moderate size, amenable to Lipinski's Rule of 5 |
| Melting Point | 96–98 °C | Solid handling; easily purified by recrystallization (EtOH) |
| Boiling Point | ~344 °C | High thermal stability; suitable for high-temp reactions |
| Solubility | DCM, Toluene, EtOAc | Insoluble in water; requires organic co-solvents |
| Reactivity | Ketone (C=O), | Susceptible to nucleophilic attack, reduction, and enolization |
Primary Synthesis: Regioselective Friedel-Crafts Acylation
The industrial and laboratory standard for synthesizing 4-propionylbiphenyl is the Friedel-Crafts acylation of biphenyl.[1]
Mechanistic Insight
The reaction relies on the electrophilic aromatic substitution (EAS) of biphenyl. The key challenge is regioselectivity . The phenyl ring is an ortho, para-director.[1] However, the bulkiness of the biphenyl system heavily favors the para (4-) position due to steric hindrance at the ortho position.
Critical Control Point: The choice of solvent and temperature is paramount to prevent poly-acylation (forming 4,4'-dipropionylbiphenyl).[1] Dichloromethane (DCM) is preferred over nitrobenzene for ease of workup and lower boiling point, allowing for better thermal control.
Workflow Visualization
The following diagram illustrates the reaction pathway and the critical intermediate sigma-complex.
Caption: Figure 1. Mechanistic flow of the regioselective Friedel-Crafts acylation targeting the 4-position.
Downstream Transformations & Applications
Once synthesized, 4-propionylbiphenyl acts as a divergent node.[1]
Pathway A: Materials Science (Liquid Crystals)
The biphenyl core is a classic "mesogen" (liquid crystal forming unit).
-
Transformation: Wolff-Kishner or Clemmensen Reduction.[1]
-
Utility: 4-Alkylbiphenyls are low-viscosity components used in nematic liquid crystal mixtures for displays.[1] The propyl chain provides the necessary anisotropy without inducing excessive smectic phase formation.
Pathway B: Medicinal Chemistry ( -Functionalization)
The
-
Transformation:
-Bromination.[1] -
Product: 2-Bromo-1-([1,1'-biphenyl]-4-yl)propan-1-one.[1]
-
Utility: This
-bromo ketone is a "linchpin" intermediate.[1] It reacts with thioamides to form thiazoles or with amidines to form imidazoles , common motifs in kinase inhibitors and anti-inflammatory agents.
Pathway C: Willgerodt-Kindler Reaction
While Fenbufen is a butyric acid derivative, 4-propionylbiphenyl undergoes the Willgerodt-Kindler reaction to yield 3-(4-biphenylyl)propionic acid derivatives.[1]
-
Utility: Synthesis of biphenyl-propionic acid NSAID analogs (related to Fenbufen and Flurbiprofen).[1]
Experimental Protocols
Protocol A: Synthesis of 4-Propionylbiphenyl (Friedel-Crafts)
Standardized for 50 mmol scale.[1]
Reagents:
-
Biphenyl (7.71 g, 50 mmol)
-
Propionyl Chloride (5.09 g, 55 mmol, 1.1 equiv)
-
Aluminum Chloride (AlCl3) (7.33 g, 55 mmol, 1.1 equiv)
-
Dichloromethane (DCM) (anhydrous, 100 mL)
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to a caustic scrubber (to trap HCl gas).
-
Solubilization: Dissolve biphenyl in 60 mL of DCM.
-
Catalyst Preparation: In a separate flask, suspend AlCl3 in 40 mL of DCM and cool to 0°C in an ice bath.
-
Acylium Generation: Slowly add propionyl chloride to the AlCl3 suspension. Stir for 15 min to generate the acylium complex.
-
Addition: Transfer the biphenyl solution to the addition funnel. Add dropwise to the AlCl3/acyl chloride mixture at 0°C over 30 minutes. Note: Exothermic reaction.[1] Monitor internal temp.
-
Reaction: Remove ice bath and allow to warm to room temperature. Reflux for 2 hours to ensure completion (monitor by TLC, eluent 9:1 Hexane:EtOAc).
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc.) mixture.
-
Workup: Separate the organic layer.[3][4] Extract aqueous layer with DCM (2 x 50 mL).[1] Wash combined organics with sat. NaHCO3, then brine. Dry over MgSO4.[1]
-
Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol to yield colorless plates.
Protocol B: -Bromination of 4-Propionylbiphenyl
Targeting the synthesis of 2-bromo-1-(4-biphenylyl)-1-propanone.[1]
Reagents:
-
4-Propionylbiphenyl (10 mmol)[1]
-
Bromine (Br2) (10 mmol) or Phenyltrimethylammonium tribromide (PTAB)
-
Glacial Acetic Acid (30 mL)
Procedure:
-
Dissolve 4-propionylbiphenyl in glacial acetic acid with catalytic HBr.
-
Add Bromine solution (in acetic acid) dropwise at room temperature. The rate of addition should match the rate of decolorization (autocatalytic).
-
Stir for 30 minutes post-addition.
-
Pour into ice water. The bromo-ketone will precipitate.[1]
-
Filter, wash with cold water, and dry. Caution:
-bromo ketones are potent lachrymators.[1]
Strategic Application Map
The following diagram details the divergent utility of the molecule, mapping the "Building Block" concept to specific end-products.
Caption: Figure 2.[1][6] Divergent synthesis map showing the transformation of 4-propionylbiphenyl into materials and pharmaceutical precursors.
Safety & Handling (EHS)
-
GHS Classification: Warning.[1][7] Acute Tox. 4 (Oral), Aquatic Chronic 2.
-
Handling: 4-Propionylbiphenyl is an irritant.[1] Its derivatives, particularly the
-bromo ketone, are severe eye and skin irritants (lachrymators). All operations involving bromination must be performed in a high-efficiency fume hood.[1] -
Environmental: Toxic to aquatic life with long-lasting effects.[1] Do not dispose of down the drain; use dedicated organic waste streams.
References
-
Friedel-Crafts Acylation Methodology: Olah, G. A.[1][6][8] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1]
-
Physical Properties & Safety Data: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 95230, p-Phenylpropiophenone".[1] PubChem. [Link][7]
- Liquid Crystal Synthesis: Gray, G. W., et al. "Liquid Crystals and Molecular Structure." Angewandte Chemie International Edition, 2003.
-
Willgerodt-Kindler Reaction: Purrello, G.[1] "The Willgerodt-Kindler Reaction."[1][9][10][11] Heterocycles, 2005.[7][12] (General mechanism application).
-
Alpha-Bromination Protocols: "Organic Syntheses, Coll.[1] Vol. 3, p.188". (Standard protocol adapted for biphenyl analogs).[1] [Link]
Sources
- 1. p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-PROPIONYLBIPHENYL | 37940-57-1 [chemicalbook.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. KR20160119898A - - method for environmentally-friendly -bromination of phenyl alkyl ketone derevatives - Google Patents [patents.google.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. 2(4-Biphenyl)propionic acid | C15H14O2 | CID 3082434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 11. bec.uac.bj [bec.uac.bj]
- 12. researchgate.net [researchgate.net]
Potential applications of 4-Propionylbiphenyl in medicinal chemistry
Executive Summary: The Biphenyl "Hub"
In the landscape of medicinal chemistry, 4-Propionylbiphenyl (CAS: 37940-57-1) represents more than a simple ketone; it is a privileged "hub" intermediate. Structurally, it combines the lipophilic, membrane-permeable biphenyl scaffold—common in NSAIDs and antimicrobials—with a reactive propionyl tail.
For drug development professionals, this molecule offers two distinct strategic advantages:
-
The "Profen" Gateway: It serves as a direct precursor for 2-arylpropionic acids (NSAIDs) via oxidative rearrangement (1,2-aryl migration), providing a pathway to synthesize analogs of Fenbufen and Flurbiprofen.
-
Heterocyclic Launchpad: Through
-functionalization, it grants access to thiazole, imidazole, and oxazole pharmacophores, essential for kinase inhibitors and antimicrobial agents.
This guide details the synthetic manipulation of 4-Propionylbiphenyl, moving from its efficient generation to its transformation into high-value bioactive targets.
Chemical Profile & Reactivity
IUPAC Name: 1-([1,1'-biphenyl]-4-yl)propan-1-one Molecular Weight: 210.27 g/mol Appearance: Crystalline solid (low melting point) or viscous liquid depending on purity/temperature.
Structural Analysis for Lead Optimization
-
Lipophilicity (LogP ~4.2): The biphenyl core ensures high affinity for hydrophobic pockets (e.g., COX-1/COX-2 active sites).
-
Carbonyl Electrophilicity: The ketone is moderately deactivated by the conjugated phenyl ring, requiring strong nucleophiles for direct addition but allowing controlled
-halogenation. - -Methylene Reactivity: The ethyl group provides a secondary carbon for halogenation, critical for preventing over-halogenation often seen with methyl ketones.
Synthetic Utility: The Scaffold Map
The following diagram illustrates the central role of 4-Propionylbiphenyl in accessing diverse chemical space.
Figure 1: Synthetic divergence from 4-Propionylbiphenyl.[1] The "Hub" enables access to NSAID scaffolds (Green) and Heterocyclic pharmacophores (Red).
Experimental Protocols
Protocol A: Regioselective Synthesis (Friedel-Crafts Acylation)
Objective: Synthesize 4-Propionylbiphenyl from Biphenyl with high para-selectivity. Mechanism: Electrophilic Aromatic Substitution (EAS). The bulky propionyl group and the thermodynamics of the intermediate sigma-complex favor the para position over the ortho.
Materials:
-
Propionyl Chloride (1.1 eq)
-
Aluminum Chloride (AlCl
, anhydrous, 1.2 eq) -
Dichloromethane (DCM, dry)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (
). -
Solvation: Dissolve Biphenyl (15.4 g, 100 mmol) in dry DCM (100 mL). Cool to 0°C in an ice bath.
-
Catalyst Addition: Add AlCl
(16.0 g, 120 mmol) portion-wise. Caution: Exothermic. -
Acylation: Add Propionyl Chloride (9.6 mL, 110 mmol) dropwise over 30 minutes. The solution will turn dark orange/red (formation of the acylium complex).
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the mixture slowly onto crushed ice/HCl (conc.) to hydrolyze the aluminum complex.
-
Workup: Extract with DCM (3x). Wash organics with saturated NaHCO
and brine. Dry over MgSO . -
Purification: Recrystallize from Ethanol to yield off-white crystals.
-
Target Yield: 75-85%
-
Protocol B: -Bromination (The Heterocycle Gateway)
Objective: Convert the ketone to 2-bromo-1-([1,1'-biphenyl]-4-yl)propan-1-one. Criticality: This intermediate is unstable; use immediately or store at -20°C.
Workflow:
-
Dissolve 4-Propionylbiphenyl (10 mmol) in Glacial Acetic Acid (20 mL).
-
Add a catalytic amount of HBr (3 drops, 48% aq).
-
Add Bromine (Br
, 10 mmol) dropwise at room temperature. The reaction is autocatalytic; the orange color of bromine should disappear rapidly after an induction period. -
Stir for 1 hour. Pour into ice water. Filter the precipitate.[3]
-
Validation:
H NMR will show a quartet shifting from ~2.9 ppm (CH of ketone) to ~5.2 ppm (CH-Br).
Medicinal Applications & Case Studies
Application 1: Hantzsch Synthesis of Bioactive Thiazoles
The 2-aminothiazole scaffold is a "super-pharmacophore" found in drugs like Dasatinib (anticancer) and various antimicrobials. 4-Propionylbiphenyl provides the lipophilic "tail" often required for membrane penetration.
Reaction Logic:
Condensation of the
| Component A | Component B | Product Class | Therapeutic Potential |
| Thiourea | 2-Aminothiazole | Antimicrobial / Kinase Inhibition | |
| Thiobenzamide | 2,4-Diarylthiazole | Anti-inflammatory (COX-2 selective) |
Protocol Snippet:
Reflux the
Application 2: Synthesis of "Profen" Analogs (1,2-Aryl Migration)
While Fenbufen is a
Mechanism: Oxidative rearrangement (e.g., using Thallium(III) Nitrate or hypervalent iodine) converts the aryl-ethyl-ketone into a 2-arylpropionic acid ester.
-
Relevance: This pathway is used to generate libraries of 2-(4-biphenylyl)propionic acid derivatives to screen for COX inhibition with reduced gastric toxicity compared to traditional NSAIDs.
References & Validation
-
Friedel-Crafts Acylation Standards:
-
-Bromination & Heterocycle Synthesis:
-
Bromination Protocol: "Process for bromination of biphenyl."[7] Google Patents (US5107044A). Link
-
Hantzsch Thiazole Context: "Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives." MDPI Molecules. Link (Demonstrates sulfonyl/biphenyl scaffold utility).
-
-
Biological Activity of Biphenyl Derivatives:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. US5107044A - Process for bromination of biphenyl with brcl - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Propionylbiphenyl in Liquid Crystal Synthesis
Executive Summary
4-Propionylbiphenyl (CAS: 37940-57-1) serves as a critical synthetic pivot in the production of thermotropic liquid crystals (LCs), specifically the alkyl-cyanobiphenyl class (e.g., 3CB).[1] While direct alkylation of biphenyls is prone to carbocation rearrangement, the use of 4-propionylbiphenyl—formed via Friedel-Crafts acylation—guarantees the formation of linear alkyl chains upon reduction.[1] This guide details the synthesis, mechanistic rationale, and downstream applications of 4-propionylbiphenyl, bridging materials science with organic synthesis principles relevant to medicinal chemistry.
Chemical Profile & Strategic Importance
Physicochemical Properties
The following data establishes the baseline for quality control and handling.
| Property | Specification |
| Chemical Name | 1-([1,1'-Biphenyl]-4-yl)propan-1-one |
| Common Name | 4-Propionylbiphenyl |
| CAS Number | 37940-57-1 |
| Molecular Formula | |
| Molecular Weight | 210.27 g/mol |
| Melting Point | 94–96 °C |
| Boiling Point | ~344 °C (at 760 mmHg) |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in DCM, Toluene, Chloroform; Insoluble in water |
The "Friedel-Crafts Workaround"
In LC synthesis, the linearity of the alkyl tail is non-negotiable; branched tails disrupt the rod-like (calamitic) anisotropy required for the nematic phase.
-
The Problem: Direct alkylation of biphenyl with
-propyl chloride usingngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> results in isopropylbiphenyl due to a 1,2-hydride shift of the primary carbocation to a more stable secondary carbocation. -
The Solution: Acylation with propionyl chloride forms 4-propionylbiphenyl.[1] The acylium ion (
) is resonance-stabilized and does not rearrange. Subsequent reduction (Wolff-Kishner) yields the desired linear 4-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -propylbiphenyl .
Synthetic Pathways & Logic[1][2]
The following diagram illustrates the workflow from raw biphenyl to the final liquid crystal mesogen (3CB), highlighting 4-propionylbiphenyl as the divergence point.
Figure 1: Synthetic workflow illustrating the role of 4-propionylbiphenyl in securing linear alkyl chains for liquid crystal mesogens.[1]
Detailed Experimental Protocols
These protocols are designed for high purity, essential for LC electronics where ionic impurities cause display flickering.
Protocol A: Synthesis of 4-Propionylbiphenyl (Acylation)
Objective: Selective mono-acylation of biphenyl.
Reagents: Biphenyl (1.0 eq), Propionyl Chloride (1.1 eq), Anhydrous
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas (Ar/N2) inlet.
-
Solvation: Dissolve Biphenyl (15.4 g, 100 mmol) in 100 mL of dry DCM. Cool to 0°C in an ice bath.
-
Catalyst Addition: Add anhydrous
(16.0 g, 120 mmol) in portions. The suspension will turn yellow/orange. -
Acylation: Add Propionyl Chloride (10.2 g, 110 mmol) dropwise over 30 minutes. Maintain temperature <5°C to prevent di-acylation.[1][2]
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Quench: Pour the mixture carefully onto 200g of crushed ice/HCl mixture.
-
Workup: Separate the organic layer. Wash with water (2x), saturated
(to remove acid), and brine. Dry over . -
Purification: Recrystallize from ethanol.
Protocol B: Wolff-Kishner Reduction to 4-Propylbiphenyl[1]
Objective: Complete reduction of the ketone to a methylene group. Reagents: 4-Propionylbiphenyl (from Protocol A), Hydrazine Hydrate (80%), KOH, Diethylene Glycol (DEG).
-
Setup: Use a flask equipped with a Dean-Stark trap and a reflux condenser.
-
Hydrazone Formation: Combine 4-Propionylbiphenyl (10 g), KOH (8 g), and Hydrazine Hydrate (10 mL) in DEG (80 mL).
-
Reflux 1: Heat to 120°C for 2 hours. The hydrazone intermediate forms.[3][4][5][6]
-
Distillation: Raise temperature to 190-200°C. Distill off the excess hydrazine and water via the Dean-Stark trap.
-
Reduction: Once the internal temperature reaches ~200°C, reflux for 3-4 hours. Evolution of
gas indicates reaction progress.[7]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Workup: Cool to RT. Dilute with water and extract with toluene.
-
Purification: Distillation under reduced pressure or column chromatography (Silica, Hexanes).
-
Result: 4-
-Propylbiphenyl (Colorless liquid/low melting solid).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Structural Versatility & Cross-Disciplinary Applications[10]
While the primary focus is liquid crystals, the 4-propionylbiphenyl scaffold is a "privileged structure" in medicinal chemistry.
Drug Development Overlap
The synthetic route described above is nearly identical to the production of Fenbufen and related NSAIDs.
-
NSAID Pathway: Biphenyl
Friedel-Crafts with Succinic Anhydridengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -oxo-biphenylbutanoic acid. -
LC Pathway: Biphenyl
Friedel-Crafts with Propionyl Chloridengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 4-Propionylbiphenyl.
Researchers in drug discovery can utilize 4-propionylbiphenyl as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) by subjecting the ketone to alpha-halogenation or oxidation, creating a library of biphenyl-based anti-inflammatories.[1]
Phase Transition Logic (The Odd-Even Effect)
In LCs, the length of the alkyl tail derived from the ketone determines the phase transition temperatures (
Figure 2: The "Odd-Even Effect" in liquid crystals.[1] Propionyl precursors (odd chain) generally yield higher clearing points (
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters.
-
ChemicalBook. (2023). 4-Propionylbiphenyl Properties and CAS 37940-57-1.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc.. Comptes Rendus.
-
Goodby, J. W., et al. (2015). Chemicals to calculators: the early exploitation of cyanobiphenyl liquid crystals. Liquid Crystals.[8][9][10] [11]
-
National Institute of Standards and Technology (NIST). 1-(4-Biphenylyl)-1-propanone Mass Spectrum and Data.
Sources
- 1. p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. George Gray, the man who made flat screens possible | Chemistry | The Guardian [theguardian.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 1-Propanone, 1-phenyl- (CAS 93-55-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Biological Activity Screening of 4-Propionylbiphenyl Derivatives
Executive Summary
The 4-propionylbiphenyl scaffold (1-([1,1'-biphenyl]-4-yl)propan-1-one) represents a privileged structure in medicinal chemistry, serving as a lipophilic core for the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and tubulin-targeting anticancer therapeutics. Its pharmacological value lies in the biphenyl moiety , which facilitates
This guide provides a rigorous, field-proven framework for screening derivatives of this scaffold. Unlike generic protocols, this document focuses on the specific solubility challenges and mechanistic targets relevant to biphenyl ketones.
Structural Rationale & SAR Logic
To screen effectively, one must understand why this molecule is bioactive. The biological activity of 4-propionylbiphenyl derivatives is governed by two structural domains:
-
The Hydrophobic Anchor (Biphenyl Core):
-
Function: Provides high lipophilicity (LogP > 3.0), allowing membrane permeability and hydrophobic binding to enzyme active sites (e.g., COX-2 hydrophobic channel, DNA gyrase ATP pocket).
-
Screening Implication: High lipophilicity often leads to precipitation in aqueous buffers. Assay validation must include solubility controls.
-
-
The Reactive Linker (Propionyl Group):
-
Function: The ketone carbonyl acts as a hydrogen bond acceptor. More importantly, it serves as the electrophilic center for synthesizing chalcones (via Claisen-Schmidt condensation) or hydrazones (via Schiff base formation).
-
SAR Insight: Derivatives with electron-withdrawing groups (halogens,
) on the distal phenyl ring (Ring B) typically show enhanced antimicrobial potency due to increased acidity or dipole interactions.
-
Visualization: SAR & Derivatization Logic
Caption: Structural logic dictating the biological potential of 4-propionylbiphenyl. The ketone handle allows divergence into distinct therapeutic classes.
Pre-Screening Validation (The "Go/No-Go" Step)
Trustworthiness Principle: Never screen a dirty compound. Impurities (e.g., unreacted 4-propionylbiphenyl or metal catalysts) can cause false positives in cytotoxicity and enzyme assays.
Protocol: Purity & Solubility Check
-
Purity: Confirm >95% purity via HPLC (254 nm). Unreacted ketone starting material is often cytotoxic and will skew IC50 data.
-
Solubility Profiling (Critical for Biphenyls):
-
Dissolve derivative in 100% DMSO to 10 mM (Stock).
-
Dilute to 100 µM in the specific assay buffer (e.g., PBS or Mueller-Hinton broth).
-
Check: Inspect for turbidity or precipitation via nephelometry or visual inspection. If precipitate forms, the biological data will be invalid.
-
Correction: If insoluble, utilize a co-solvent system (e.g., 0.5% Tween-80) or encapsulate in cyclodextrins.
-
Antimicrobial Screening Workflow
Biphenyl chalcones are potent DNA gyrase inhibitors. The standard screen is the Broth Microdilution Method (CLSI guidelines), preferred over disk diffusion for hydrophobic compounds due to better diffusion control.
Step-by-Step Protocol (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).
-
Inoculum Preparation:
-
Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in Mueller-Hinton Broth (MHB) to reach final density of
CFU/mL.
-
-
Compound Dilution:
-
Prepare serial 2-fold dilutions of the biphenyl derivative in a 96-well plate (Range: 0.5 – 256 µg/mL).
-
Control: Final DMSO concentration must be <1% (v/v) to prevent solvent toxicity.
-
-
Incubation:
-
Add 100 µL of inoculum to each well.
-
Incubate at 37°C for 18–24 hours.
-
-
Readout (The Resazurin Advantage):
-
Add 20 µL of Resazurin (0.015%) solution to each well. Incubate for 1–2 hours.
-
Mechanism: Viable bacteria reduce blue resazurin (non-fluorescent) to pink resorufin (fluorescent).
-
Result: The MIC is the lowest concentration that remains blue (no metabolic activity).
-
Data Presentation Standard
| Compound ID | R-Group (Ring B) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | ClogP |
| 4-PB-01 | -H | 64 | >128 | 3.8 |
| 4-PB-05 | -Cl (para) | 8 | 32 | 4.2 |
| 4-PB-09 | -OH (para) | 4 | 16 | 3.5 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | - |
Anti-inflammatory Screening
Derivatives of 4-propionylbiphenyl (especially hydrazones) often mimic the structure of NSAIDs like Fenbufen.
Primary Screen: Albumin Denaturation Assay
Why this assay? It is a robust, low-cost surrogate for anti-inflammatory activity. Inflammation induces protein denaturation; compounds that stabilize albumin often inhibit inflammation.
Protocol:
-
Mix: 450 µL of 5% Bovine Serum Albumin (BSA) + 50 µL of test compound (various concentrations).
-
Incubate: 37°C for 20 mins, then heat to 70°C for 5 mins (to induce denaturation).
-
Measure: Cool and measure Absorbance at 660 nm.
-
Calculation:
Secondary Validation: COX-2 Inhibition (ELISA)
Hits from the albumin assay (>50% inhibition) must be validated against Cyclooxygenase enzymes to confirm mechanism.
-
Kit: Commercial COX-1/COX-2 Inhibitor Screening Assay (fluometric).
-
Selectivity Index (SI): Calculate
. High SI indicates reduced gastric side effects.
Cytotoxicity Profiling (MTT Assay)
Biphenyl derivatives are frequently screened for anticancer potential (e.g., MCF-7 breast cancer lines).[1]
Experimental Causality
The MTT assay measures mitochondrial succinate dehydrogenase activity. Since biphenyls can disrupt mitochondrial membranes, this assay is mechanistically relevant.
Visualization: MTT Assay Mechanism
Caption: Enzymatic reduction of MTT to Formazan, the core principle of cell viability screening.
Protocol Specifics
-
Seeding: Plate cells at
cells/well (96-well). Allow attachment for 24h. -
Treatment: Add biphenyl derivatives (0.1 – 100 µM). Critical: Include a "Vehicle Control" (DMSO only) to normalize data.
-
Duration: 48 hours (standard for biphenyls to allow apoptosis induction).
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
In Silico ADMET Prediction
Before extensive synthesis, screen virtual libraries of 4-propionylbiphenyl derivatives to predict "drug-likeness."
-
Lipinski’s Rule of 5: Biphenyls are heavy and lipophilic. Monitor MW (<500) and LogP (<5).
-
Toxicity Radar: Use tools like ProTox-II to predict hepatotoxicity (common with biphenyls) and mutagenicity.
-
Key Parameter: Topological Polar Surface Area (TPSA). For CNS activity (if targeting brain tumors), TPSA should be <90 Ų.
References
-
Synthesis and antimicrobial activity of chalcones
-
Anticancer/Cytotoxicity Screening
- Title: Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
- Source: N
-
URL:[Link]
-
Anti-inflammatory (Biphenyl analogs)
-
General SAR of Biphenyls
- Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
Sources
Toxicological Profile & Safety Assessment: 4-Propionylbiphenyl
The following technical guide provides a comprehensive toxicological and safety assessment of 4-Propionylbiphenyl , synthesized for researchers and drug development professionals.
CAS: 37940-57-1 | IUPAC: 1-([1,1'-Biphenyl]-4-yl)propan-1-one Synonyms: 4-Phenylpropiophenone; p-Propionylbiphenyl
Executive Summary
4-Propionylbiphenyl is a lipophilic organic intermediate primarily utilized in the synthesis of 2-arylpropionic acid derivatives (NSAIDs), such as Flurbiprofen , and in the formulation of liquid crystals. Its toxicological profile is dominated by its biphenyl core and ketone functionality .
Key safety characteristics include:
-
Acute Toxicity: Moderate oral toxicity (Category 4); significant intravenous toxicity.
-
Target Organs: Liver (metabolic load), Kidneys (conjugate excretion), and Skin (irritation).
-
Environmental Fate: Toxic to aquatic life with long-lasting effects (Category 2); high potential for bioaccumulation due to lipophilicity.
-
Genotoxicity: Generally predicted negative in Ames tests based on structural analogues, though metabolic activation can yield cytotoxic hydroxylated metabolites.
Physicochemical Basis of Toxicity
Understanding the physical properties is the first step in predicting bioavailability and environmental behavior.
| Property | Value | Toxicological Implication |
| Molecular Weight | 210.27 g/mol | Small enough for rapid absorption via GI tract and skin. |
| LogP (Octanol/Water) | ~4.2 (Predicted) | High Lipophilicity. Indicates rapid membrane permeability, potential for adipose tissue retention, and bioaccumulation. |
| Water Solubility | Insoluble | Limited bioavailability in aqueous media without emulsifiers; persists in aquatic sediments. |
| Vapor Pressure | Low | Inhalation risk is primarily from dust/aerosols rather than vapor at room temperature. |
Toxicokinetics & Metabolism (ADME)
The metabolic fate of 4-Propionylbiphenyl dictates its systemic toxicity. The compound undergoes Phase I functionalization followed by Phase II conjugation.
Metabolic Pathways[1]
-
Ketone Reduction (Major Route): The propionyl ketone group is rapidly reduced by cytosolic carbonyl reductases to form the secondary alcohol, 1-(4-biphenylyl)propan-1-ol. This is the pharmacologically active scaffold in some NSAID prodrugs.
-
Ring Hydroxylation (Minor Route): Cytochrome P450 enzymes (likely CYP2C or CYP3A subfamilies) introduce hydroxyl groups to the biphenyl ring, predominantly at the 4'-position (para to the bridge) if unsubstituted, or the 2'/3' positions.
-
Conjugation: Both the reduced alcohol and hydroxylated ring metabolites undergo extensive glucuronidation (via UGTs) to facilitate renal excretion.
Metabolic Diagram
The following diagram illustrates the predicted biotransformation pathways.
Figure 1: Predicted metabolic biotransformation of 4-Propionylbiphenyl in mammalian systems.
Toxicity Profile
Acute Toxicity
-
Oral (Rat/Mouse): Classified as Acute Tox. 4 (H302) .
-
Intravenous (Mouse):
-
LD50: 180 mg/kg.
-
Significance: High systemic availability via IV bypasses first-pass metabolism, leading to immediate cardiorespiratory toxicity.
-
Irritation & Sensitization
-
Skin: Moderate irritant. Prolonged contact may cause defatting due to high lipophilicity.
-
Eyes: Irritating to eyes. Exposure to dust or vapors (when heated) causes lacrimation and conjunctival redness.
-
Respiratory: Inhalation of dust triggers mucosal irritation. Thermal decomposition releases acrid smoke.
Genotoxicity & Carcinogenicity
-
Ames Test: Predicted Negative . Simple biphenyl ketones generally do not intercalate DNA or form adducts directly.
-
Structural Alerts: The biphenyl moiety is a structural alert for non-genotoxic carcinogenicity (e.g., bladder irritation leading to tumors in rodents at high doses).
Environmental Fate & Ecotoxicity
Classification: Aquatic Chronic 2 (H411) .
-
Bioaccumulation: With a LogP > 4, this compound has a high affinity for organic matter and lipids in aquatic organisms.
-
Persistence: The biphenyl ring is resistant to rapid hydrolysis. Biodegradation is slow, relying on aerobic bacterial ring cleavage.
-
Recommendation: All waste streams must be incinerated or captured via activated carbon. Do not release into municipal drains.
Experimental Protocols & Handling
Risk Assessment Workflow
Use this logic flow to determine safety controls before synthesis or handling.
Figure 2: Operational safety workflow for handling 4-Propionylbiphenyl in a research setting.
Safe Handling Protocol
-
PPE: Wear Nitrile gloves (0.11 mm minimum thickness). For solutions (e.g., in DCM or Ethyl Acetate), use laminate gloves (Silver Shield) as biphenyls can permeate thin nitrile.
-
Inhalation: Handle strictly within a certified chemical fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Regulatory Status
-
TSCA (USA): Listed (Active).[3]
-
REACH (EU): Registered.[3]
-
GHS Labeling:
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long lasting effects).[4]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95230, 4'-Phenylpropiophenone. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-(4-phenylphenyl)propan-1-one. Retrieved from [Link]
- Vertex AI Search.Aggregated Safety Data for CAS 37940-57-1. (See internal search results 1.1, 1.4).
Sources
An In-Depth Technical Guide to the Metabolism and Degradation Pathways of 4-Propionylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propionylbiphenyl is an aromatic ketone with a biphenyl scaffold. While specific research on the metabolism of 4-Propionylbiphenyl is not extensively documented in publicly available literature, its structural motifs—a biphenyl core and a propionyl group—are common in xenobiotics, including pharmaceuticals and environmental compounds. Understanding the metabolic fate of such a molecule is crucial for assessing its pharmacokinetic profile, potential toxicity, and overall disposition in biological systems. This guide synthesizes established metabolic pathways of structurally related compounds to provide a predictive and in-depth analysis of the metabolism and degradation of 4-Propionylbiphenyl.
The biphenyl structure is known to undergo oxidative metabolism, primarily through the action of cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites.[1][2] The propionyl group, an aromatic ketone, is susceptible to reduction by carbonyl reductases and oxidation of its aliphatic side chain.[3] This guide will explore these anticipated metabolic transformations in detail, providing a framework for researchers to design and interpret metabolism studies for 4-Propionylbiphenyl and related compounds.
Part 1: Postulated Metabolic Pathways of 4-Propionylbiphenyl
The metabolism of 4-Propionylbiphenyl is expected to proceed through two main phases: Phase I functionalization reactions, which introduce or expose polar functional groups, and Phase II conjugation reactions, where endogenous molecules are attached to these groups to facilitate excretion.
Phase I Metabolism: Functionalization Reactions
Phase I metabolism of 4-Propionylbiphenyl is anticipated to involve three primary types of reactions: hydroxylation of the aromatic rings, reduction of the ketone group, and oxidation of the propionyl side chain. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues.[4][5]
1. Aromatic Hydroxylation of the Biphenyl Core:
The biphenyl moiety is a known substrate for CYP-mediated hydroxylation.[1][2] The primary sites of hydroxylation on the biphenyl rings of 4-Propionylbiphenyl are predicted to be the para (4'-) and ortho (2'-) positions of the unsubstituted phenyl ring, and to a lesser extent, the positions on the substituted ring that are not sterically hindered by the propionyl group. The major route of metabolism for biphenyl and its 4-halo derivatives is 4'-hydroxylation.[1][2]
-
Key Metabolites: 4-Propionyl-4'-hydroxybiphenyl, 4-Propionyl-2'-hydroxybiphenyl, and other mono- and di-hydroxylated derivatives.
-
Enzymatic Rationale: Various CYP isoforms, including those from the CYP1A, CYP2B, and CYP2C families, are known to be involved in the hydroxylation of aromatic compounds.[4] For instance, CYP2E1 is a primary isozyme responsible for benzene metabolism at low concentrations, while CYP2B1 is involved at higher concentrations.[6]
2. Reduction of the Propionyl Ketone Group:
The ketone group of the propionyl moiety is a prime target for reduction to a secondary alcohol, a reaction catalyzed by NADPH-dependent carbonyl reductases present in the cytosol.[3] This reduction introduces a chiral center, leading to the formation of stereoisomers.
-
Key Metabolite: 1-(4-Biphenyl)-1-propanol.
-
Enzymatic Rationale: Carbonyl reductases are a class of enzymes with broad substrate specificity for many endogenous and xenobiotic carbonyl compounds.[3]
3. Oxidation of the Propionyl Side Chain:
The ethyl portion of the propionyl group can undergo aliphatic hydroxylation, another CYP-mediated reaction. This can occur at either the α- or β-carbon relative to the carbonyl group.
-
Key Metabolites: 2-Hydroxy-1-(4-biphenyl)-1-propanone, 3-Hydroxy-1-(4-biphenyl)-1-propanone.
-
Enzymatic Rationale: CYP enzymes are well-known to catalyze the hydroxylation of aliphatic side chains on aromatic rings.[7]
The interplay of these Phase I reactions can lead to a variety of metabolites, including those that have undergone multiple transformations, such as hydroxylated and reduced forms of the parent compound.
Visualizing Phase I Metabolism
Caption: Postulated Phase I metabolic pathways of 4-Propionylbiphenyl.
Phase II Metabolism: Conjugation Reactions
The hydroxylated metabolites generated during Phase I are susceptible to Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The primary Phase II reactions for phenolic and alcoholic hydroxyl groups are glucuronidation and sulfation.[8][9]
1. Glucuronidation:
This involves the transfer of glucuronic acid from the cofactor uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite, catalyzed by UDP-glucuronosyltransferases (UGTs).[10]
-
Key Metabolites: Glucuronide conjugates of hydroxylated 4-Propionylbiphenyl.
2. Sulfation:
This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, catalyzed by sulfotransferases (SULTs).[9]
-
Key Metabolites: Sulfate conjugates of hydroxylated 4-Propionylbiphenyl.
The efficiency of glucuronidation and sulfation can depend on the position of the hydroxyl group and the presence of other substituents on the biphenyl rings.[11]
Visualizing Phase II Metabolism
Caption: General scheme of Phase II metabolism for hydroxylated metabolites.
Part 2: Experimental Protocols for Metabolism Studies
Investigating the metabolism of a novel compound like 4-Propionylbiphenyl requires a systematic approach using both in vitro and in vivo models. In vitro methods are crucial for initial screening and mechanistic studies, while in vivo studies provide a more complete picture of the compound's disposition.
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol provides a standardized method to assess the metabolic stability of 4-Propionylbiphenyl in human liver microsomes, a key in vitro system for studying Phase I metabolism.[12][13]
Objective: To determine the rate of disappearance of 4-Propionylbiphenyl when incubated with human liver microsomes and to identify major Phase I metabolites.
Materials:
-
4-Propionylbiphenyl
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for an in vitro metabolism study using liver microsomes.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 4-Propionylbiphenyl in a suitable solvent (e.g., DMSO or ACN).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (typically at a final concentration of 0.5-1.0 mg/mL), and 4-Propionylbiphenyl (at a final concentration of, for example, 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 volumes) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated LC-MS/MS method.[14][15] The method should be optimized for the separation and detection of 4-Propionylbiphenyl and its potential metabolites.
-
Monitor the disappearance of the parent compound over time.
-
Perform metabolite identification by searching for predicted masses and fragmentation patterns.
-
Data Analysis:
-
Metabolic Stability: Plot the percentage of remaining 4-Propionylbiphenyl versus time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Metabolite Profiling: Analyze the LC-MS/MS data to identify the major metabolites formed. Compare the retention times and mass spectra with those of authentic standards, if available.
Analytical Methodologies for Metabolite Identification
The unequivocal identification of metabolites is a critical step in understanding the degradation pathways of a compound. A combination of analytical techniques is often employed.[15][16]
Table 1: Key Analytical Techniques for Metabolite Identification
| Technique | Principle | Application in Metabolite Studies |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds based on their polarity and then detects them based on their mass-to-charge ratio and fragmentation patterns. | The primary tool for both quantitative analysis of the parent drug and qualitative identification of metabolites in complex biological matrices.[14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and then detects them by mass spectrometry. Often requires derivatization of polar metabolites. | Useful for the analysis of volatile or semi-volatile metabolites. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of metabolites. | Aids in the confident identification of unknown metabolites by providing their elemental formula. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules in solution. | Used for the definitive structural elucidation of novel or unexpected metabolites, especially for determining the exact position of functional groups. |
Part 3: Summary of Degradation Pathways and Broader Implications
The metabolism of 4-Propionylbiphenyl is predicted to be a multi-step process involving a cascade of enzymatic reactions that transform the parent compound into more polar and readily excretable metabolites.
Key Degradation Pathways:
-
Hydroxylation of the biphenyl rings is a major initial step, creating substrates for subsequent conjugation.
-
Reduction of the ketone group to a secondary alcohol is another significant Phase I transformation.
-
Oxidation of the propionyl side chain provides additional sites for metabolism.
-
Glucuronidation and sulfation of the resulting hydroxylated metabolites are the primary routes for detoxification and elimination.
Trustworthiness and Self-Validating Systems:
The protocols described in this guide are designed to be self-validating. For instance, in the in vitro microsomal stability assay, the inclusion of positive and negative controls (e.g., a compound with known metabolic stability and a heat-inactivated microsome control) ensures the integrity of the experimental system. The use of multiple, orthogonal analytical techniques for metabolite identification provides a high degree of confidence in the structural assignments.
Expertise and Field-Proven Insights:
The predicted metabolic pathways are based on decades of research into the metabolism of biphenyls and aromatic ketones. The choice of in vitro systems, such as human liver microsomes, is a standard and well-validated approach in drug discovery and development for obtaining a first pass understanding of a compound's metabolic liabilities.[17]
This in-depth technical guide provides a comprehensive overview of the predicted metabolism and degradation pathways of 4-Propionylbiphenyl. By leveraging our understanding of the biotransformation of its constituent chemical moieties, we can anticipate the key metabolic reactions and the enzymes involved. The experimental protocols and analytical strategies outlined here offer a robust framework for researchers to investigate the metabolic fate of this and other structurally related molecules, a critical step in the development of safe and effective chemical entities.
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Burke, M. D., & Mayer, R. T. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Drug Metabolism and Disposition, 10(5), 450-455. [Link]
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Sasek, V., Volfova, O., Erbanova, P., Vyas, B. R., & Matucha, M. (1995). Biotransformation of biphenyl by Paecilomyces lilacinus and characterization of ring cleavage products. Applied and Environmental Microbiology, 61(11), 4061-4065. [Link]
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Phillipson, C. E., & Ioannides, C. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology, 31(9), 1611-1617. [Link]
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The Pharmacist Academy. (2020, September 15). Cytochrome P450 isozymes - pharmacology | CYP450 isoforms | CYP3A4 [Video]. YouTube. [Link]
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Thakker, D. R., Yagi, H., Lu, A. Y., Levin, W., Conney, A. H., & Jerina, D. M. (1976). Metabolism of 2-acetylaminofluorene. I. Metabolism in Vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by Hepatic Enzymes. Journal of Biological Chemistry, 252(18), 6328-6334. [Link]
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Li, A. P. (2014). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current Protocols in Pharmacology, 66(1), 7.5.1-7.5.16. [Link]
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The Pharmacist Academy. (2021, March 29). CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS [Video]. YouTube. [Link]
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Seaton, M. J., Schlosser, P. M., & Medinsky, M. A. (1995). Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes. Carcinogenesis, 16(7), 1547-1553. [Link]
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Zhou, S. F., Liu, J. P., & Chowbay, B. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. [Link]
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Wishart, D. S. (2024). Metabolic Profiling of Aromatic Compounds. Metabolites, 14(2), 92. [Link]
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Romano, D., et al. (2015). Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma. Applied Microbiology and Biotechnology, 99(23), 9995-10004. [Link]
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Beudert, M., & Schlosser, D. (1999). Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products. Applied and Environmental Microbiology, 65(11), 4936-4941. [Link]
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Valentova, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(23), 8479. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Acetylbiphenyl. PubChem. [Link]
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Al-Snafi, A. E. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Pharmaceutical Research International, 35(15), 1-22. [Link]
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Stresser, D. M., & Kupfer, D. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.3.1-7.3.17. [Link]
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Alarcon-Barrera, J. C., et al. (2022). Analytical Techniques Used in Metabolomics. Systematic Reviews in Pharmacy, 13(8), 1-10. [Link]
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Ni, Y., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis, 13(15), 10148-10156. [Link]
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Zhai, G., et al. (2013). Inhibition of Cytochromes P450 and the Hydroxylation of 4-Monochlorobiphenyl in Whole Poplar. PLoS ONE, 8(7), e68927. [Link]
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Tampal, N., Lehmler, H. J., Espandiari, P., Malmberg, T., & Robertson, L. W. (2002). Glucuronidation of hydroxylated polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(10), 1269-1275. [Link]
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Smith, D. A., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]
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Valentova, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(23), 8479. [Link]
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BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
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Guengerich, F. P. (2020). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. International Journal of Molecular Sciences, 21(21), 8293. [Link]
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San-Juan-Vergara, H., et al. (2022). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Metabolites, 12(3), 230. [Link]
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Valentova, K., et al. (2014). Sulfates as phase II metabolites of natural phenolic compounds. Charles University. [Link]
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The Organic Chemistry Tutor. (2019, January 3). reduction of aromatic ketones [Video]. YouTube. [Link]
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Zhai, G., et al. (2013). Inhibition of cytochromes P450 and the hydroxylation of 4-monochlorobiphenyl in whole poplar. PLoS One, 8(7), e68927. [Link]
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Wikipedia contributors. (2023, December 14). Carbonyl reduction. In Wikipedia, The Free Encyclopedia. [Link]
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Pimpao, R. C., Dew, T., & Figueira, M. E. (2015). Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée. British Journal of Nutrition, 113(2), 263-273. [Link]
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Forrest, G. L., Gonzalez, B., & Wawrzak, Z. (2000). Carbonyl reductase. Chemico-Biological Interactions, 129(1-2), 21-40. [Link]
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Ma, L., & Li, W. (2005). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 6(5), 405-424. [Link]
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Du, J., et al. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. International Journal of Molecular Sciences, 24(6), 5192. [Link]
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Gruz, J., et al. (2022). Sulfated phenolic acids in plants. Planta, 255(6), 127. [Link]
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Tampal, N., Lehmler, H. J., Espandiari, P., Malmberg, T., & Robertson, L. W. (2002). Glucuronidation of Hydroxylated Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(10), 1269-1275. [Link]
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Michael De Guia. (2013, June 8). CYP450 part 1 - Hydroxylation [Video]. YouTube. [Link]
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Comprehensive Technical Guide: Quantum Chemical Characterization of 4-Propionylbiphenyl
Introduction: The Molecular Target
4-Propionylbiphenyl (1-([1,1'-biphenyl]-4-yl)propan-1-one) represents a critical structural motif in organic electronics and medicinal chemistry. As a biphenyl ketone, it serves as a model system for understanding the interplay between π-conjugation , conformational flexibility , and carbonyl reactivity .
For researchers in drug development (e.g., NSAID scaffolds like flurbiprofen) or materials science (liquid crystals), accurate modeling of this molecule requires addressing two specific challenges:
-
The Biphenyl Twist: The steric clash between ortho-hydrogens prevents planarity, creating a torsional barrier that defines the conjugation length.
-
The Propionyl Rotor: The alkyl chain introduces additional degrees of freedom that influence crystal packing and solubility.
This guide provides a self-validating computational protocol to characterize 4-Propionylbiphenyl from first principles.
Computational Architecture & Methodology
Theoretical Level Selection
To ensure publication-quality results (E-E-A-T), we move beyond the standard B3LYP functional. The biphenyl system requires accurate treatment of long-range interactions and dispersion forces to correctly predict the inter-ring torsion angle.
-
Recommended Functional: ωB97X-D (Range-separated hybrid with dispersion corrections).
-
Why: Standard B3LYP often overestimates delocalization and fails to capture the attractive dispersion forces between the phenyl rings, leading to incorrect torsion angles.
-
-
Basis Set: 6-311++G(d,p) .[1]
-
Why: The "++" diffuse functions are critical for the carbonyl oxygen's lone pairs, and "(d,p)" polarization functions are essential for the aromatic ring hydrogens.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvent: Ethanol (ε=24.85) for UV-Vis comparison; Chloroform (ε=4.7) for NMR.
-
The Computational Workflow
The following diagram outlines the logical flow of the characterization campaign.
Figure 1: Step-by-step computational workflow for 4-Propionylbiphenyl characterization.
Phase 1: Structural Analysis & Conformational Landscape
The Biphenyl Torsion (θ1)
The most critical geometric parameter is the dihedral angle between the two phenyl rings (C2-C1-C1'-C2').
-
Gas Phase Prediction: ~42-45°.
-
Crystal Phase: Often flattened to ~0-20° due to packing forces.
-
Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan .
-
Scan coordinate: Dihedral C-C-C-C.
-
Range: 0° to 180° in 10° steps.
-
The Propionyl Orientation (θ2)
The carbonyl group will generally lie coplanar with the attached phenyl ring to maximize π-conjugation, but the ethyl group (CH2-CH3) can adopt syn or anti conformations relative to the carbonyl oxygen.
Gaussian Input Example (Geometry Optimization):
Phase 2: Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct indicator of chemical stability and optical properties.
-
HOMO: Typically localized on the biphenyl π-system.
-
LUMO: Concentrated on the carbonyl group and the adjacent ring, indicating susceptibility to nucleophilic attack.
Data Output Table (Template):
| Property | Calculated Value (eV) | Significance |
|---|---|---|
| E_HOMO | -6.xx | Ionization Potential / Oxidation tendency |
| E_LUMO | -2.xx | Electron Affinity / Reduction tendency |
| Gap (ΔE) | ~4.0 - 4.5 | Chemical Hardness (η) |
Molecular Electrostatic Potential (MEP)
Mapping the electrostatic potential onto the electron density surface reveals active sites for drug-receptor binding.
-
Red Regions (Negative): Carbonyl Oxygen (Hydrogen bond acceptor).
-
Blue Regions (Positive): Alkyl hydrogens and aromatic edge hydrogens.
Phase 3: Spectroscopic Validation
To validate your model, compare calculated spectra with experimental baselines.[2][3]
Vibrational Spectroscopy (IR/Raman)
-
Key Marker: The Carbonyl (C=O) stretch.
-
Expected Frequency: ~1680–1690 cm⁻¹ (conjugated ketone).
-
Scaling Factor: DFT frequencies are harmonic and typically overestimate experimental values. Multiply raw frequencies by 0.967 (for wB97X-D) to correct for anharmonicity.
NMR Prediction (GIAO Method)
Run a single-point energy calculation on the optimized geometry using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to establish the zero point.
-
Equation:
Global Reactivity Descriptors
Using Koopmans' theorem, derive the following descriptors to quantify the molecule's behavior in biological or synthetic environments:
-
Chemical Hardness (
): -
Electronegativity (
): -
Electrophilicity Index (
):
Where
References
-
Gaussian 16 User Reference . Gaussian, Inc.
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615. Link
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous distributions. Chemical Physics, 55(1), 117-129. Link
-
Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. Link
-
Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vibrational spectra and natural bond orbital analysis of the herbicidal molecule 2(4-chlorophenoxy)-2-methyl propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of 4-Propionylbiphenyl
Introduction: Unveiling the Photochemical Potential of 4-Propionylbiphenyl
4-Propionylbiphenyl, a member of the aromatic ketone family, stands as a molecule of significant interest to researchers in photochemistry, materials science, and drug development. Its inherent molecular architecture—a biphenyl moiety linked to a propionyl group—suggests a rich and complex photophysical behavior governed by the interplay of its π-conjugated system and the carbonyl chromophore. Understanding these properties is paramount for harnessing its potential in applications ranging from photoinitiators in polymerization reactions to photosensitizers in photodynamic therapy and as versatile intermediates in organic synthesis.[1]
This technical guide provides a comprehensive exploration of the core photophysical properties of 4-propionylbiphenyl. As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a narrative that elucidates the "why" behind the "how." We will delve into the theoretical underpinnings of its electronic transitions, the expected characteristics of its excited states, and the detailed experimental methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this intriguing molecule.
I. Molecular Structure and Electronic Ground State Properties
4-Propionylbiphenyl (CAS: 37940-57-1) is a solid at room temperature with a melting point of approximately 95-99°C and a boiling point of 344°C.[1][2] Its molecular structure, presented below, is the foundation of its photophysical characteristics.
Caption: Molecular structure of 4-Propionylbiphenyl.
The electronic ground state is characterized by a significant degree of π-conjugation across the biphenyl system. The propionyl group, with its carbonyl moiety, introduces n-orbitals (non-bonding orbitals on the oxygen atom) and a π* orbital, which are crucial for its photochemical behavior.
Table 1: Physical and Chemical Properties of 4-Propionylbiphenyl
| Property | Value | Reference |
| CAS Number | 37940-57-1 | [2][3] |
| Molecular Formula | C₁₅H₁₄O | [2][3] |
| Molecular Weight | 210.27 g/mol | [2][3] |
| Melting Point | 95-99 °C | [1] |
| Boiling Point | 344 °C | [1][2] |
| Appearance | White to light yellow powder/crystal | [2][4] |
II. Electronic Absorption and Excited States: A Theoretical Overview
The absorption of ultraviolet (UV) light by 4-propionylbiphenyl promotes the molecule from its electronic ground state (S₀) to one of its excited singlet states (Sₙ). The nature of these transitions dictates the subsequent photophysical and photochemical pathways. For aromatic ketones like 4-propionylbiphenyl, two primary types of electronic transitions are of interest:
-
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically intense (high molar extinction coefficient, ε) and are associated with the biphenyl chromophore.
-
n → π* Transitions: These involve the promotion of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital of the carbonyl group. These transitions are generally weaker (low ε) and occur at longer wavelengths compared to π → π* transitions.
The solvent environment can significantly influence the energies of these transitions. Polar solvents tend to stabilize the ground state of the n-orbital more than the excited state, leading to a hypsochromic (blue) shift of the n → π* transition. Conversely, π → π* transitions often exhibit a bathochromic (red) shift in polar solvents.[5][6]
III. De-excitation Pathways: The Fate of the Excited State
Once excited, 4-propionylbiphenyl can relax back to the ground state through several competing pathways. The efficiency of each pathway determines the overall photophysical profile of the molecule.
Caption: Jablonski diagram illustrating the principal photophysical pathways.
The key de-excitation processes include:
-
Fluorescence: Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). Aromatic ketones often exhibit weak fluorescence due to efficient intersystem crossing.[7][8]
-
Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ → S₀).
-
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This is a particularly important pathway for aromatic ketones, leading to the population of the triplet state.[7][8]
-
Phosphorescence: Radiative decay from the lowest excited triplet state (T₁) to the ground state (S₀). This process is spin-forbidden and therefore typically has a much longer lifetime than fluorescence.[9]
IV. Experimental Characterization of Photophysical Properties
A thorough understanding of 4-propionylbiphenyl's photophysics necessitates a suite of spectroscopic techniques. The following sections detail the experimental protocols for measuring its key photophysical parameters.
A. Steady-State Absorption and Emission Spectroscopy
Objective: To determine the absorption and emission spectra, which reveal the energies of the electronic transitions.
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of 4-propionylbiphenyl (typically 10⁻⁵ to 10⁻⁶ M) in solvents of varying polarity (e.g., hexane, acetonitrile, methanol). The choice of solvent is critical as it can influence the spectral properties.[5][6]
-
Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a range of approximately 200-500 nm.
-
The wavelength of maximum absorption (λₘₐₓ) and the molar extinction coefficient (ε) should be determined.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength where it absorbs strongly, typically at the λₘₐₓ of the lowest energy absorption band.
-
Record the emission spectrum. The wavelength of maximum emission (λₑₘ) provides information about the energy of the S₁ state.
-
B. Fluorescence Quantum Yield (Φ_F) Determination
Objective: To quantify the efficiency of the fluorescence process. The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[10][11]
Experimental Protocol (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with that of 4-propionylbiphenyl. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.
-
Absorbance Matching: Prepare solutions of the sample and the standard with low absorbances (typically < 0.1 at the excitation wavelength) to minimize inner filter effects. The absorbances of the sample and standard at the excitation wavelength should be closely matched.
-
Fluorescence Measurement:
-
Record the fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
-
Calculation: The quantum yield is calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
C. Fluorescence Lifetime (τ_F) Measurement
Objective: To determine the average time the molecule spends in the excited singlet state before returning to the ground state.
Experimental Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics is required.[9][12]
-
Measurement:
-
Excite the sample with the pulsed laser.
-
The detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of photon arrival times is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis: The decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_F). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t / τ_F)
D. Triplet State Characterization via Transient Absorption Spectroscopy
Objective: To study the properties of the transient triplet state, which is often the key reactive intermediate in the photochemistry of aromatic ketones.[13][14]
Experimental Protocol (Nanosecond Transient Absorption):
Caption: Schematic of a nanosecond transient absorption spectroscopy setup.
-
Instrumentation: A nanosecond transient absorption spectrometer typically uses a pulsed laser (e.g., a Nd:YAG laser) as the "pump" to excite the sample and a continuous wave lamp as the "probe."[15][16][17]
-
Measurement:
-
The pump pulse excites a significant population of molecules to the excited singlet state, which then undergoes intersystem crossing to the triplet state.
-
The probe beam passes through the sample, and any absorption by the transient triplet state is detected.
-
The change in absorbance (ΔA) is monitored as a function of time after the laser flash.
-
-
Data Analysis:
-
Triplet-Triplet (T-T) Absorption Spectrum: By varying the wavelength of the probe light, the absorption spectrum of the triplet state can be constructed. For aromatic ketones, this often appears at longer wavelengths than the ground state absorption.
-
Triplet Lifetime (τ_T): The decay of the transient absorption signal over time provides the lifetime of the triplet state.
-
Intersystem Crossing Quantum Yield (Φ_ISC): The efficiency of triplet state formation can be determined through comparative methods using a well-characterized actinometer.
-
V. Expected Photophysical Data for 4-Propionylbiphenyl
While specific experimental data for 4-propionylbiphenyl is not extensively reported in the literature, we can predict its behavior based on the known properties of similar aromatic ketones.
Table 2: Predicted Photophysical Properties of 4-Propionylbiphenyl
| Parameter | Expected Value/Range | Comments |
| λₘₐₓ (Absorption) | 280-350 nm | Dominated by the π → π* transition of the biphenyl moiety, with a weaker, longer-wavelength n → π* transition. |
| λₑₘ (Fluorescence) | 380-450 nm | Expected to be weak due to efficient intersystem crossing. |
| Φ_F (Fluorescence Quantum Yield) | < 0.1 | The low quantum yield is characteristic of aromatic ketones where ISC is the dominant decay pathway from S₁. |
| τ_F (Fluorescence Lifetime) | < 5 ns | A short lifetime is consistent with a low fluorescence quantum yield and efficient competing non-radiative processes.[18] |
| λₘₐₓ (T-T Absorption) | 350-500 nm | The triplet state will have its own characteristic absorption spectrum. |
| τ_T (Triplet Lifetime) | 1-100 µs | The triplet lifetime is significantly longer than the singlet lifetime and is sensitive to quenchers like oxygen.[19] |
| Φ_ISC (Intersystem Crossing Quantum Yield) | > 0.9 | High efficiency of triplet state formation is a hallmark of aromatic ketones. |
VI. Implications for Research and Development
The photophysical properties of 4-propionylbiphenyl have direct implications for its application:
-
Photopolymerization: The high intersystem crossing quantum yield and the reactive nature of the triplet state make it a potential photoinitiator. The triplet state can initiate polymerization through hydrogen abstraction or energy transfer.
-
Photodynamic Therapy: As a photosensitizer, the triplet state can transfer its energy to molecular oxygen to generate singlet oxygen, a highly reactive species capable of inducing cell death.
-
Organic Synthesis: The photochemical reactivity of the carbonyl group in the triplet state can be exploited for various synthetic transformations, such as Paterno-Büchi reactions.[20]
VII. Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and characterizing the photophysical properties of 4-propionylbiphenyl. While we have made informed predictions based on the behavior of analogous aromatic ketones, it is imperative that detailed experimental studies are conducted to precisely quantify these parameters. Future research should focus on:
-
Systematic investigation of solvent effects on all photophysical parameters.[21]
-
Temperature-dependent studies to elucidate the activation barriers for various photophysical processes.
-
Quantum chemical calculations to provide a theoretical basis for the observed experimental results.
By systematically applying the principles and protocols outlined in this guide, researchers can unlock the full potential of 4-propionylbiphenyl in a wide array of light-driven applications.
VIII. References
-
Characterisation of the lowest singlet and triplet excited states of S-flurbiprofen - PubMed. Available at: [Link]
-
The Photophysical Properties of the Protonation States of SYPRO® Orange in Aqueous Solution - MDPI. Available at: [Link]
-
4-Propionylbiphenyl - MySkinRecipes. Available at: [Link]
-
Dramatic Effect of Solvent on the Rate of Photo-Bleaching of Organic (BOPHY) Dyes | Request PDF - ResearchGate. Available at: [Link]
-
p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem. Available at: [Link]
-
The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2-b]pyrroles - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Transient-Absorption Pump-Probe Spectra as Information-Rich Observables: Case Study of Fulvene - PMC - NIH. Available at: [Link]
-
How fluorescence quantum yield related to fluorescence lifetime? What happens to quantum yield if lifetime increases? | ResearchGate. Available at: [Link]
-
Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2-b] pyrroles Gorski, Krzysztof - HELDA - University of Helsinki. Available at: [Link]
-
Physical Origins of the Transient Absorption Spectra and Dynamics in Thin-Film Semiconductors: The Case of BiVO4 - eScholarship.org. Available at: [Link]
-
Effect of solvent polarity on the photophysical properties of chalcone derivatives. Available at: [Link]
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - MDPI. Available at: [Link]
-
Introduction to Transient Absorption Spectroscopy - Avantes. Available at: [Link]
-
Intersystem Crossing in Tetrapyrrolic Macrocycles. A First-Principles Analysis - NSF PAR. Available at: [Link]
-
Solvent effects on the steady state photophysics of estrone and 17β-estradiol - PubMed. Available at: [Link]
-
Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Available at: [Link]
-
THE FLEMING GROUP - Transient Absorption Spectroscopy. Available at: [Link]
-
Spin‐density distribution of the triplet states of the PBI derivatives... - ResearchGate. Available at: [Link]
-
Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed. Available at: [Link]
-
Solvent effects on fluorescence spectra of (a) phenol and (b) PFP. In... - ResearchGate. Available at: [Link]
-
(Left): Absorption spectra of the benzene (Ph)-, biphenyl (Bp-),... - ResearchGate. Available at: [Link]
-
Transient Absorption Spectroscopy - Edinburgh Instruments. Available at: [Link]
-
Fluorescence quantum yield measurements - NIST Technical Series Publications. Available at: [Link]
-
Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed. Available at: [Link]
-
A Triplet/Singlet Ground-State Switch via the Steric Inhibition of Conjugation in 4,6-Bis(trifluoromethyl)-1,3-phenylene Bisnitroxide - MDPI. Available at: [Link]
-
M-4.3. Fluorescence Quantum Yield and Lifetime - YouTube. Available at: [Link]
-
A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Glucose-Derived Fluorescent Carbon Dots: Effect of Synthesis Temperature on Structural Evolution | ACS Omega. Available at: [Link]
-
Top 89 papers published in the topic of Intersystem crossing in 1994 - SciSpace. Available at: [Link]
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- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Laboratory Synthesis Protocol for 4-Propionylbiphenyl
Executive Summary
4-Propionylbiphenyl (CAS: 37940-57-1), also known as 1-([1,1'-biphenyl]-4-yl)propan-1-one, is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and various liquid crystal polymers.[1]
This application note details a robust, scalable laboratory protocol for its synthesis. While Suzuki-Miyaura coupling offers a route for functionalized derivatives, the Friedel-Crafts Acylation remains the most atom-economical and cost-effective method for the parent ketone. This guide focuses on optimizing the acylation route to maximize para-regioselectivity and minimize the formation of the ortho-isomer and di-acylated byproducts.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the electrophilic aromatic substitution of biphenyl.
-
Disconnection: C(acyl)-C(aryl) bond.
-
Reagents: Biphenyl (Nucleophile) + Propionyl Chloride (Electrophile).
-
Catalyst: Aluminum Chloride (
).[2][3][4][5] -
Regioselectivity: The phenyl group is an ortho/para director. Due to the steric bulk of the phenyl ring, substitution at the 4-position (para) is kinetically and thermodynamically favored over the 2-position (ortho), provided the temperature is controlled.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the Friedel-Crafts acylation.[2][3][4][5][6] Note that the intermediate aluminum complex requires acidic hydrolysis to release the final ketone.
Experimental Protocol: Friedel-Crafts Acylation
Reagents and Stoichiometry
To ensure mono-acylation, a slight excess of the acylating agent is used, but strictly controlled to prevent di-acylation on the second ring.
| Reagent | MW ( g/mol ) | Equiv.[7][8] | Mass/Vol (Scale) | Role |
| Biphenyl | 154.21 | 1.0 | 15.4 g (100 mmol) | Substrate |
| Propionyl Chloride | 92.52 | 1.1 | 9.6 mL (110 mmol) | Electrophile |
| Aluminum Chloride | 133.34 | 1.2 | 16.0 g (120 mmol) | Lewis Acid |
| Dichloromethane (DCM) | 84.93 | Solvent | 150 mL | Solvent |
| 1M HCl | - | Quench | 200 mL | Hydrolysis |
Step-by-Step Procedure
Step 1: Apparatus Setup
-
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a drying tube (CaCl2) or nitrogen inlet.
-
Critical: The system must be dry.
reacts violently with moisture, deactivating the catalyst and releasing HCl gas.
Step 2: Catalyst Suspension
-
Charge the flask with 16.0 g
and 80 mL dry DCM . -
Cool the suspension to 0–5°C using an ice-water bath.
-
Observation: The mixture will be a suspension;
does not fully dissolve in DCM initially.
Step 3: Electrophile Formation
-
Add 9.6 mL Propionyl Chloride dropwise to the cooled
suspension over 10 minutes. -
Mechanism:[4][5][9][10][11] This generates the acylium ion.[4] The suspension may clear slightly or change color (yellow/orange) as the complex forms.
Step 4: Substrate Addition (The Control Step)
-
Dissolve 15.4 g Biphenyl in 70 mL dry DCM .
-
Add this solution dropwise to the reaction mixture via the addition funnel over 30–45 minutes , maintaining the internal temperature below 10°C.
-
Why: Rapid addition causes localized heating, which increases the risk of ortho-substitution and di-acylation.
-
Observation: Evolution of HCl gas (bubbling) indicates the reaction is proceeding. Ensure the fume hood is active.
Step 5: Reaction Propagation
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir at RT for 3–4 hours .
-
Validation: Monitor by TLC (Solvent: Hexane/Ethyl Acetate 9:1). The starting material (
) should disappear, replaced by the product ( ).
Step 6: Quenching (Exothermic)
-
Pour the reaction mixture slowly onto 200 g of crushed ice containing 50 mL conc. HCl .
-
Caution: This step is highly exothermic. The acid breaks the strong
-ketone complex. -
Stir vigorously until the organic and aqueous layers are clearly defined and the solid aluminum salts are dissolved.
Step 7: Workup
-
Separate the organic layer (DCM).
-
Extract the aqueous layer with DCM (
mL). -
Combine organic layers and wash sequentially with:
-
(
mL) -
1M NaOH or Sat.
( mL) – Removes acidic impurities. -
Brine (
mL) – Pre-drying step.
-
(
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Purification & Characterization
The crude product often contains traces of unreacted biphenyl or the ortho-isomer.
Recrystallization Protocol
Recrystallization is superior to chromatography for scale-up.
-
Solvent: Ethanol (95%) or a Hexane/Ethyl Acetate mixture.
-
Dissolve the crude solid in the minimum amount of boiling Ethanol (~5 mL per gram of crude).
-
Allow to cool slowly to RT, then refrigerate at 4°C for 2 hours.
-
Filter the white, flaky crystals and wash with cold Ethanol.
-
Yield: Expected yield is 65–75% (approx. 14–16 g).
Analytical Validation
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Yellowing indicates oxidation or impurities. |
| Melting Point | 94–96°C | Sharp range indicates high purity. |
| Diagnostic: Quartet at 3.05 ppm (methylene next to carbonyl). | ||
| IR Spectroscopy | 1680 | Strong ketone signal. |
Process Workflow Diagram (DOT)
Figure 2: Downstream processing workflow for isolation of high-purity product.
Alternative Method: Suzuki-Miyaura Coupling
Use this method if the substrate contains acid-sensitive groups.
-
Reagents: 4-Propionylphenylboronic acid (1.1 eq) + Bromobenzene (1.0 eq).
-
Catalyst:
(3-5 mol%). -
Base/Solvent:
(2 eq) in Toluene/Water (10:1). -
Conditions: Reflux under Argon for 12 hours.
-
Advantage: Avoids isomer mixtures entirely (regiospecific).
-
Disadvantage: Significantly higher cost of reagents.
Safety & Handling (SDS Summary)
-
Aluminum Chloride: Corrosive. Reacts violently with water. Handle in a fume hood.
-
Propionyl Chloride: Lachrymator. Causes severe skin burns.
-
DCM: Suspected carcinogen. Avoid inhalation.
-
4-Propionylbiphenyl: Irritant. Standard PPE (gloves, goggles) required.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General Friedel-Crafts protocols).[3][4][5]
-
Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963. (Mechanistic grounding).[4][5][12]
-
PubChem Compound Summary. "4'-Phenylpropiophenone" (Synonym for 4-Propionylbiphenyl). National Center for Biotechnology Information. [Link]
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. (Alternative synthesis reference). [Link]
Sources
- 1. 4-PROPIONYLBIPHENYL | 37940-57-1 [chemicalbook.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Note: Scalable Synthesis of 4-Propionylbiphenyl via Suzuki-Miyaura Cross-Coupling
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-Propionylbiphenyl (CAS: 37940-57-1) utilizing Palladium-catalyzed Suzuki-Miyaura cross-coupling. 4-Propionylbiphenyl is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and various liquid crystal polymers. This guide moves beyond basic textbook descriptions to provide a self-validating experimental workflow, critical process parameters (CPPs), and mechanistic insights necessary for high-yield (>90%) production in a research or pilot-plant setting.
Reaction Design & Strategic Analysis
The synthesis of 4-Propionylbiphenyl involves the coupling of 4-Bromopropiophenone with Phenylboronic acid . While aryl iodides are more reactive, the bromide is selected here for its optimal balance of cost, stability, and commercial availability.
Component Selection Rationale[1]
| Component | Selection | Scientific Justification |
| Electrophile | 4-Bromopropiophenone | The electron-withdrawing carbonyl group at the para position activates the C-Br bond for oxidative addition, facilitating the rate-determining step. |
| Nucleophile | Phenylboronic Acid | Stable to air and moisture compared to boronate esters; high atom economy. |
| Catalyst | Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) is chosen for this unhindered biaryl system. It provides a reliable source of Pd(0) without the need for external reduction. |
| Base | Na₂CO₃ (aq) | A mild inorganic base is sufficient to activate the boronic acid to the boronate species [Ph-B(OH)₃]⁻, which is the active transmetallation species. |
| Solvent | Toluene/EtOH/H₂O | This ternary system (4:1:1) ensures solubility of the organic halide (Toluene), the catalyst (Toluene), and the inorganic base (Water). Ethanol acts as a phase-transfer co-solvent to homogenize the interface. |
Mechanistic Pathway
Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds through three distinct phases: Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2][3][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.[1][2][3][4] Note that the base plays a dual role: activating the boronic acid and facilitating the displacement of the halide on the Palladium center.[5]
Standard Operating Procedure (SOP)
Scale: 10 mmol (Theoretical Yield: ~2.10 g) Safety Note: Palladium catalysts can be sensitizers. Phenylboronic acid may be harmful if swallowed. Perform all steps in a fume hood.
Reagent Preparation[7][8]
-
4-Bromopropiophenone: 2.13 g (10.0 mmol)
-
Phenylboronic acid: 1.46 g (12.0 mmol, 1.2 equiv)
-
Pd(PPh₃)₄: 231 mg (0.2 mmol, 2 mol%)
-
Sodium Carbonate (Na₂CO₃): 3.18 g (30.0 mmol, 3.0 equiv) dissolved in 15 mL distilled water.
-
Solvents: Toluene (40 mL), Ethanol (10 mL). Note: Solvents must be degassed.
Step-by-Step Protocol
-
Degassing (Critical Step):
-
Combine Toluene, Ethanol, and the aqueous Na₂CO₃ solution in the reaction flask.
-
Sparge with Nitrogen or Argon gas for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts (biphenyls) and reduced yields.
-
-
Reaction Assembly:
-
Under a positive flow of inert gas, add 4-Bromopropiophenone and Phenylboronic acid to the flask.
-
Add the Pd(PPh₃)₄ catalyst last. The solution should turn a light yellow/orange.
-
-
Reflux:
-
Heat the mixture to vigorous reflux (approx. 90°C internal temperature) with rapid stirring.
-
Maintain reflux for 4–6 hours.
-
Process Check: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.5) will appear as a dark UV-active spot.
-
-
Work-up:
-
Purification:
-
The crude solid is often pure enough for subsequent steps. For analytical purity, recrystallize from minimal hot Ethanol or purify via flash column chromatography (Hexane/EtOAc 10:1).
-
Process Control & Troubleshooting
This table serves as a self-validating diagnostic tool.
| Observation | Root Cause | Corrective Action |
| Reaction stalls (<50% conversion) | Catalyst deactivation (Pd black formation) due to O₂. | Ensure rigorous degassing. Add 1 mol% fresh catalyst under Argon flow. |
| Formation of Biphenyl (Ph-Ph) | Homocoupling of Phenylboronic acid. | Reduce O₂ exposure. Add boronic acid slowly or use a slight excess (1.5 equiv). |
| Precipitate in reaction | Boronic acid polymerization or salt precipitation. | Add more Ethanol/Water to maintain solubility. Ensure temperature is >80°C. |
| Low Yield despite conversion | Protodeboronation (Hydrolysis of C-B bond). | Use a milder base (K₃PO₄) or anhydrous conditions (Dioxane/Cs₂CO₃). |
Characterization Data
Confirm the identity of 4-Propionylbiphenyl using the following physicochemical properties.
Physical Properties[1][7][10]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 94–96 °C (Lit. 96 °C).
-
Molecular Weight: 210.27 g/mol .[8]
Spectroscopic Data (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 8.04 | Doublet (d) | 2H | Ar-H (Ortho to C=O) | Deshielded by carbonyl. |
| 7.68 | Doublet (d) | 2H | Ar-H (Meta to C=O) | Part of the biphenyl core. |
| 7.62 | Doublet (d) | 2H | Ar-H (Phenyl ring) | Overlapping aromatic region. |
| 7.48 - 7.38 | Multiplet (m) | 3H | Ar-H (Phenyl ring) | Distal phenyl protons.[9] |
| 3.03 | Quartet (q) | 2H | -CH₂- | Methylene next to carbonyl. |
| 1.25 | Triplet (t) | 3H | -CH₃ | Terminal methyl group. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Syntheses. (1998).[6] Synthesis of Biphenyls via Suzuki Coupling: 4-Methoxy-2'-methylbiphenyl.[6] Organic Syntheses, 75, 61.
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 95230, 4-Propionylbiphenyl.
-
ChemicalBook. (2023). 4-Propionylbiphenyl NMR and Physical Properties.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Propionylbiphenyl
Abstract & Introduction
4-Propionylbiphenyl is a critical organic intermediate, most notably utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen . As a precursor in pharmaceutical manufacturing, the purity of 4-Propionylbiphenyl directly impacts the yield and impurity profile of the final drug substance.
This application note details the development of a robust Reversed-Phase HPLC (RP-HPLC) method for the quantitation of 4-Propionylbiphenyl. Unlike generic protocols, this guide addresses the specific physicochemical challenges of the molecule—specifically its high lipophilicity (LogP ~4.2)—and provides a self-validating workflow suitable for regulated environments (GLP/GMP).
Physicochemical Profile & Method Strategy
Understanding the molecule is the prerequisite for chromatographic success.
| Property | Value | Chromatographic Implication |
| Molecular Weight | 210.27 g/mol | Small molecule; standard pore size (80–120 Å) is sufficient. |
| LogP (Lipophilicity) | ~4.2 | Critical: Highly hydrophobic. Requires a C18 stationary phase and a mobile phase with high organic strength (>60%) for elution. |
| pKa | Neutral Ketone | pH control is not required for the analyte's ionization but is recommended to suppress silanol activity on the column. |
| UV Max | ~254 nm | The biphenyl conjugated system absorbs strongly in the UV range. |
| Solubility | Insoluble in water; Soluble in ACN/MeOH | Sample diluent must match the mobile phase organic ratio to prevent precipitation in the injector. |
Strategic Decision: Why Acetonitrile over Methanol?
While Methanol is cheaper, Acetonitrile (ACN) is selected as the organic modifier for this method.
-
Elution Strength: Due to the high LogP (4.2), Methanol would require significantly higher pressure and longer run times to elute the compound compared to ACN.
-
UV Cutoff: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), allowing for cleaner baselines if secondary impurities require detection at lower wavelengths (e.g., 210 nm).
Method Development Workflow
The following diagram illustrates the logical flow used to arrive at the final protocol.
Caption: Logical workflow for developing the HPLC method, moving from property assessment to final validation.
Detailed Experimental Protocol
Equipment & Reagents[2][3]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (must support binary gradient).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity silica C18.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ).
-
Additives: Phosphoric Acid (85%, HPLC grade).
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Phosphoric Acid in Water.
-
Why: Acidification prevents peak tailing caused by interaction with residual silanols on the silica backbone.
-
-
Solvent B (Organic): 100% Acetonitrile.
Chromatographic Conditions (The Optimized Method)
This method uses a Gradient approach to ensure that highly lipophilic dimers or oligomers (common in biphenyl synthesis) are eluted and do not foul the column.
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C (Controlled) |
| Detection | 254 nm (Reference: 360 nm / 100 nm bw) |
| Run Time | 15 Minutes |
Gradient Table:
| Time (min) | % Solvent A (0.1% H3PO4) | % Solvent B (ACN) | Phase Description |
| 0.00 | 40 | 60 | Initial Hold (Equilibration) |
| 8.00 | 10 | 90 | Linear Ramp (Elution of Analyte) |
| 10.00 | 10 | 90 | Wash (Remove lipophilic impurities) |
| 10.10 | 40 | 60 | Return to Initial |
| 15.00 | 40 | 60 | Re-equilibration |
Note: 4-Propionylbiphenyl typically elutes between 5.5 – 6.5 minutes under these conditions.
Sample Preparation Workflow
Correct sample prep is vital to prevent "solvent shock" (peak distortion) due to the analyte's insolubility in water.
Caption: Sample preparation protocol ensuring solubility and compatibility with the mobile phase.
Protocol Steps:
-
Stock Solution: Accurately weigh 10.0 mg of 4-Propionylbiphenyl reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard: Transfer 0.5 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase Initial Ratio (60% ACN / 40% Water) .
-
Critical: Do not dilute with 100% water, or the analyte will precipitate.
-
-
Filtration: Filter through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter.
Method Validation (Self-Validating System)
To ensure the method is performing correctly during every run, the following System Suitability Test (SST) criteria must be met before releasing data.
| Parameter | Acceptance Limit | Rationale |
| Retention Time (RT) RSD | ≤ 2.0% (n=5 injections) | Confirms pump stability and gradient reproducibility. |
| Peak Area RSD | ≤ 2.0% (n=5 injections) | Confirms injector precision and analyte solubility. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | T > 1.5 indicates secondary silanol interactions or column aging. |
| Theoretical Plates (N) | > 5,000 | Ensures sufficient column efficiency. |
| Resolution (Rs) | > 2.0 | Between analyte and nearest impurity (if present). |
Troubleshooting Guide
Issue 1: Peak Tailing
-
Cause: Residual silanol interactions.[1]
-
Fix: Ensure the mobile phase pH is acidic (add 0.1% H3PO4 or TFA). If using an old column, replace with a high-purity "end-capped" C18 column.
Issue 2: Split Peaks
-
Cause: Solvent mismatch. The sample solvent is stronger than the mobile phase.
-
Fix: Ensure the sample is diluted in the initial mobile phase composition (60:40 ACN:Water), not 100% ACN.
Issue 3: Ghost Peaks in Gradient
-
Cause: Impurities in the water or organic solvent concentrating on the column during equilibration.
-
Fix: Use HPLC-grade solvents.[2] Run a "blank" gradient (0 µL injection) to subtract baseline noise.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95230, 4'-Phenylpropiophenone. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Phenomenex. Reversed Phase HPLC Method Development Guide. Retrieved from [Link] (General Reference for C18 selection logic).
Sources
Optimized GC-MS Characterization of 4-Propionylbiphenyl: Method Development and Fragmentation Analysis
Executive Summary & Chemical Context[1][2][3][4][5]
4-Propionylbiphenyl (CAS: 37940-57-1), also known as 1-([1,1'-biphenyl]-4-yl)propan-1-one, is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and fenbufen. It also serves as a functional precursor in the development of liquid crystals and organic scintillators.
Accurate characterization of this molecule is challenging due to its structural similarity to other biphenyl isomers and potential byproducts (e.g., poly-acylated species) formed during Friedel-Crafts acylation. This Application Note provides a robust, self-validating GC-MS protocol designed to separate 4-propionylbiphenyl from synthetic impurities and definitively identify it via mass spectral fragmentation logic.
Physicochemical Profile[1][4][5][6][7][8]
| Property | Value | Notes |
| IUPAC Name | 1-(4-phenylphenyl)propan-1-one | |
| CAS Number | 37940-57-1 | Primary identifier |
| Formula | C₁₅H₁₄O | |
| Molecular Weight | 210.27 g/mol | Monoisotopic Mass: 210.10 |
| Boiling Point | ~344°C | Requires high-temp GC program |
| Melting Point | 96°C | Solid at room temperature |
| Solubility | DCM, Ethyl Acetate, Toluene | Poor water solubility |
Experimental Protocol: Sample Preparation
Objective: To prepare a sample suitable for split-injection GC-MS that minimizes inlet discrimination and maximizes signal-to-noise ratio for the molecular ion.
Reagents
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). DCM is preferred for its high volatility and excellent solubility of aromatic ketones.
-
Internal Standard (Optional): Deuterated Biphenyl (Biphenyl-d10) or Fluoranthene.
Step-by-Step Workflow
-
Weighing: Accurately weigh 10 mg of solid 4-propionylbiphenyl into a 20 mL scintillation vial.
-
Primary Dilution: Add 10 mL of DCM to achieve a stock concentration of 1,000 µg/mL (1 mg/mL). Sonicate for 2 minutes to ensure complete dissolution.
-
Working Solution: Transfer 100 µL of the stock solution into a 1.5 mL GC autosampler vial. Dilute with 900 µL of DCM to reach a final concentration of 100 µg/mL .
-
Expert Insight: A concentration of 100 µg/mL is optimal for full-scan MS (TIC) to avoid detector saturation while ensuring minor impurities (<1%) are visible.
-
-
Filtration: If particulate matter is visible, filter through a 0.22 µm PTFE syringe filter.
Instrumental Method: GC-MS Parameters
Rationale: The high boiling point (344°C) requires a column capable of high thermal stability. A non-polar 5% phenyl phase is standard for aromatic hydrocarbons.
Gas Chromatograph (GC) Conditions[2][10][11][12]
| Parameter | Setting | Causality / Logic |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the biphenyl core without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents column overload and improves peak shape for the 100 µg/mL sample. |
| Carrier Gas | Helium, 1.2 mL/min | Constant flow mode maintains separation efficiency during the temperature ramp. |
| Column | DB-5MS or HP-5MS | 30 m × 0.25 mm × 0.25 µm. The 5% phenyl phase provides selectivity for aromatic isomers. |
Oven Temperature Program
-
Initial: 80°C (Hold 1 min) — Clears solvent.
-
Ramp 1: 20°C/min to 200°C — Rapidly moves through lower MW range.
-
Ramp 2: 10°C/min to 300°C (Hold 5 min) — Elutes 4-propionylbiphenyl (approx. 240-260°C elution temp) and clears heavier byproducts.
Mass Spectrometer (MS) Settings
-
Source Temp: 230°C
-
Quadrupole Temp: 150°C
-
Transfer Line: 280°C
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40 – 400.
-
Solvent Delay: 3.5 minutes (to protect filament from DCM peak).
Analytical Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to data validation.
Figure 1: Analytical workflow for the characterization of 4-Propionylbiphenyl.
Mass Spectral Interpretation & Fragmentation Logic
The identification of 4-propionylbiphenyl relies on a specific fragmentation pattern characteristic of aromatic ketones.
Key Diagnostic Ions[5]
-
Molecular Ion (M⁺) - m/z 210:
-
Usually distinct and stable due to the aromatic conjugation.
-
-
Base Peak (M-29) - m/z 181:
-
Mechanism: Alpha-cleavage. The bond between the carbonyl carbon and the ethyl group breaks.
-
Result: Formation of the stable 4-phenylbenzoyl cation (acylium ion). This is the most abundant ion (100% relative abundance).
-
-
Biphenyl Cation (M-58) - m/z 152:
-
Mechanism: Inductive cleavage losing the entire propionyl group (–CO–CH₂–CH₃) or secondary decarbonylation of the m/z 181 ion.
-
Result: The biphenyl cation (C₁₂H₈⁺) is highly stable and characteristic of the core structure.
-
Fragmentation Pathway Diagram
Figure 2: EI Fragmentation pathway showing the transition from Molecular Ion to the characteristic Biphenyl cation.
System Suitability & Troubleshooting
To ensure data trustworthiness, the following criteria must be met before accepting results:
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column | Replace inlet liner (deactivated split liner with glass wool); trim column head (10-20 cm). |
| Weak m/z 210 Signal | Ion source contamination or excessive fragmentation energy | Clean ion source; verify tune (PFTBA) to ensure correct 69/219/502 ratios. |
| Ghost Peaks | Carryover from previous high-conc runs | Run a solvent blank (DCM only) immediately after the sample. |
| Retention Time Shift | Carrier gas leak or column aging | Check septum tightness; verify constant flow mode is active. |
References
-
National Institute of Standards and Technology (NIST). 4'-Phenylpropiophenone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. 4'-Phenylpropiophenone (Compound Summary). National Library of Medicine. Available at: [Link]
- Agilent Technologies.GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients. Application Note 5991-6288EN. (General reference for API impurity profiling).
Sources
Quantitative NMR (qNMR) for purity assessment of 4-Propionylbiphenyl
Application Note: Precision Purity Assessment of 4-Propionylbiphenyl via 1H-qNMR
Abstract
This application note details a robust, SI-traceable protocol for the purity assessment of 4-Propionylbiphenyl using Quantitative Nuclear Magnetic Resonance (qNMR). Unlike chromatographic methods (HPLC/GC), which require identical reference standards for quantification, qNMR relies on the direct proportionality between signal integration and the number of nuclei, allowing the use of a generic, high-purity Internal Standard (IS). This guide addresses the specific spectral challenges of biphenyl derivatives and provides a validated workflow for researchers in drug discovery and materials science.
Part 1: Chemical Context & Strategic Planning
The Analyte: 4-Propionylbiphenyl
To design a valid qNMR experiment, we must first map the proton environment of the target molecule to identify suitable quantification signals (
-
IUPAC Name: 1-([1,1'-Biphenyl]-4-yl)propan-1-one[1]
-
Molecular Formula:
[1][2] -
Molar Mass (
): 210.27 g/mol [1] -
Solubility Profile: Highly soluble in Chloroform-d (
).
Spectral Map (400 MHz,
Internal Standard (IS) Selection Strategy
The choice of IS is critical.[3][4][5] It must possess a signal that does not overlap with the analyte's methyl (1.25 ppm) or methylene (3.05 ppm) signals.
-
Rejected Candidate: Dimethyl Sulfone (
3.0 ppm).-
Reason: Direct overlap with the analyte's methylene quartet at 3.05 ppm.
-
-
Rejected Candidate: Dimethyl Terephthalate (
8.1 ppm).-
Reason: Potential overlap with the analyte's downfield aromatic doublet at 8.05 ppm.
-
-
Selected Candidate: 1,3,5-Trimethoxybenzene (TMB) .
-
Molar Mass (
): 168.19 g/mol . -
Signals:
6.08 (Singlet, 3H, Aromatic) and 3.76 (Singlet, 9H, Methoxy). -
Justification: The signal at 6.08 ppm sits in the "silent region" between the analyte's aliphatic and aromatic protons. The signal at 3.76 ppm is also distinct from the analyte's methylene (3.05 ppm).
-
Part 2: Experimental Protocol
Metrological Weighing (The Foundation of Accuracy)
The largest source of error in qNMR is gravimetry, not spectroscopy.
-
Balance: Use a microbalance with readability of
(1 µg) or better. -
Environment: Ensure relative humidity is 30-70% to minimize static. Use an ionizing blower if necessary.
-
Procedure:
-
Weigh approx. 10-15 mg of 4-Propionylbiphenyl (
) directly into a clean HPLC vial or weighing boat. -
Weigh approx. 10-15 mg of 1,3,5-Trimethoxybenzene (
) into the same vessel. -
Note: The molar ratio should be close to 1:1 for optimal signal-to-noise comparison.
-
-
Solvation: Add ~0.6 mL of
(containing TMS as a chemical shift reference, optional). Vortex until fully dissolved. Transfer to a high-precision 5mm NMR tube.
Instrument Parameters (Acquisition)
Standard qualitative parameters are insufficient for qNMR. Use the following settings to ensure >99.9% magnetization recovery.
-
Temperature: 298 K (25°C) – equilibrated for 5 mins.
-
Pulse Angle: 90° (calibrated for the specific sample).
-
Spectral Width: 20 ppm (approx -2 to 18 ppm) to ensure flat baseline.
-
Relaxation Delay (
): 60 seconds .-
Reasoning: The longest longitudinal relaxation time (
) is likely the analyte's methyl group (typically 3-5s in degassed samples). must be (approx 25-30s). We set 60s to be conservative and robust.
-
-
Acquisition Time (
): seconds (to avoid FID truncation). -
Number of Scans (
): 16 or 32 (S/N ratio must be > 150:1). -
Receiver Gain: Optimized automatically, then reduced by 10% to prevent ADC overflow.
Part 3: Data Analysis & Calculation
Processing Workflow
-
Window Function: Apply no line broadening (
) or very mild exponential multiplication ( ). -
Phasing: Manual phasing is mandatory. Ensure the baseline is perfectly flat around integration regions.
-
Baseline Correction: Apply a polynomial baseline correction (usually 5th order) or a spline correction.
-
Integration:
The qNMR Equation
Calculate the purity (
Where:
- = Integral areas of Analyte and Standard.[7]
-
= Number of protons contributing to the signal (Analyte
=3; IS =3). - = Molar Masses (Analyte=210.27; IS=168.19).
- = Gravimetric masses weighed.
- = Purity of the Internal Standard (as a decimal, e.g., 0.999).
Part 4: Visualization of Workflows
The qNMR Decision Logic
Figure 1: Decision tree for Internal Standard selection and experimental workflow.
Spectral Signal Map
Figure 2: Spectral mapping of Analyte vs. Internal Standard signals to ensure non-overlap.
Part 5: Validation & Troubleshooting
| Issue | Symptom | Root Cause | Corrective Action |
| Baseline Roll | Wavy baseline preventing accurate integration. | First data points of FID corrupted (acoustic ringing) or poor phasing. | Use "Backward Linear Prediction" for first few points; Apply manual phase correction. |
| Inconsistent Results | Purity varies between replicates. | Increase Relaxation Delay ( | |
| Satellites | Small peaks symmetrically around large signals. | Decouple |
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR (ISRD). [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories. Choosing the Right qNMR Internal Standard. [Link]
-
National Institutes of Health (PubChem). 4-Propionylbiphenyl Compound Summary. [Link]
Sources
Thin-layer chromatography (TLC) for monitoring 4-Propionylbiphenyl reactions
Executive Summary
This guide details the protocol for monitoring the synthesis of 4-Propionylbiphenyl , a critical intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen [1]. The synthesis typically involves the Friedel-Crafts acylation of biphenyl using propionyl chloride and an aluminum chloride (
Effective monitoring is essential to minimize the formation of poly-acylated byproducts and ensure complete consumption of the starting material. This note provides a validated Thin-Layer Chromatography (TLC) method, emphasizing a "Dual-Visualization" technique to certify product identity without immediate reliance on HPLC or NMR.
Chemical Context & Reaction Logic
The Friedel-Crafts acylation introduces a propionyl group onto the aromatic biphenyl ring. Due to the ortho/para directing nature of the phenyl group and steric hindrance at the ortho position, the para (4-) isomer is the major product.
Reaction Scheme:
Chromatographic Challenge:
-
Biphenyl (Starting Material): Non-polar hydrocarbon.
-
4-Propionylbiphenyl (Product): Moderately polar aromatic ketone.
-
Byproducts:
Methodology & Materials
Stationary Phase
-
Plate: Silica Gel 60
(Aluminum or Glass backed). -
Justification: The
fluorescent indicator is critical for visualizing the aromatic biphenyl systems under UV light.
Mobile Phase Optimization
A binary solvent system is required to separate the non-polar starting material from the polar ketone product.
-
Recommended System: Hexane : Ethyl Acetate (90:10 v/v).
-
Selectivity Triangle:
-
Too Non-Polar (e.g., 100% Hexane): Product stays at baseline (
). -
Too Polar (e.g., 70:30 Hex:EtOAc): Biphenyl moves to solvent front (
); Product and impurities co-elute. -
Optimal: Biphenyl
; Product .
-
Visualization (The "Dual-Check" System)
To ensure scientific integrity, we use two orthogonal detection methods on the same plate:
-
Non-Destructive: UV Absorption at 254 nm (Detects conjugated
systems). -
Destructive/Specific: 2,4-Dinitrophenylhydrazine (DNP) Stain.[3][4]
Standard Operating Procedure (SOP)
Step 1: Mobile Phase Preparation
-
Measure 45 mL of n-Hexane and 5 mL of Ethyl Acetate.
-
Mix thoroughly in a developing chamber.
-
Critical: Place a piece of filter paper inside the chamber to act as a wick. Close the lid and allow the chamber to saturate for 15 minutes. Saturated chambers prevent "smiling" solvent fronts and ensure reproducible
values.
Step 2: Sample "Mini-Workup" (Expert Insight)
Direct spotting of Friedel-Crafts reaction mixtures is a common error. The high concentration of
-
Take a 2 mL vial.
-
Add 0.5 mL of Ethyl Acetate and 0.5 mL of Water.
-
Dip a glass capillary into the reaction vessel to withdraw a micro-sample (~5
L). -
Dissolve this micro-sample into the vial and shake vigorously for 10 seconds.
-
Allow layers to separate. Spot the top (organic) layer.
Step 3: Spotting & Development
-
Mark a baseline 1.5 cm from the bottom of the plate with a pencil.
-
Spot three lanes:
-
Lane A: Authentic Biphenyl Reference (Starting Material).
-
Lane B: Reaction Mixture (Organic layer from Step 2).
-
Lane C: Co-spot (Reference + Reaction Mixture).
-
-
Develop the plate until the solvent front reaches 1 cm from the top.
Step 4: Visualization & Analysis
-
UV Check: View under 254 nm. Outline all dark spots with a pencil.
-
DNP Stain: Dip the plate into 2,4-DNP solution and heat gently with a heat gun.
-
Validation:
-
The spot corresponding to the product must turn Orange .
-
The spot corresponding to Biphenyl must NOT change color (remains dark under UV, no color in visible light).
-
Data Interpretation & Decision Logic
Relative Retention Factors ( )
| Compound | Polarity Profile | Estimated | UV (254nm) | DNP Stain |
| Biphenyl | Non-Polar | 0.70 - 0.80 | Dark Spot | No Reaction |
| 4-Propionylbiphenyl | Moderate (Ketone) | 0.35 - 0.45 | Dark Spot | Orange |
| Di-acylated Byproduct | High (Diketone) | 0.15 - 0.25 | Dark Spot | Orange |
| Propionic Acid | Very High (Acid) | 0.00 - 0.10 | Weak Spot | No Reaction |
Process Control Diagram
Figure 1: Decision tree for monitoring the acylation reaction. Green nodes indicate successful endpoints; red nodes indicate required intervention.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Streaking / Tailing | Acidic residue ( | Ensure "Mini-Workup" (Step 2) is performed. Add 1% Triethylamine to mobile phase if persistence occurs. |
| Co-elution (One large spot) | Mobile phase too polar. | Reduce Ethyl Acetate concentration (e.g., try 95:5 Hex:EtOAc). |
| No Product Spot | Reaction failed or Catalyst deactivated. | Check moisture levels (Friedel-Crafts requires anhydrous conditions). |
| Multiple Orange Spots | Over-acylation (Di-ketones). | Reaction run too long or excess reagent used. Stop immediately. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68867, Fenbufen. Retrieved from [Link]
-
Chemistry LibreTexts (2022). Thin Layer Chromatography (TLC) - Visualization and Analysis. Retrieved from [Link][4]
Sources
- 1. The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 5. m.youtube.com [m.youtube.com]
- 6. epfl.ch [epfl.ch]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. CN106588636B - Refining method of fenbufen - Google Patents [patents.google.com]
- 9. Synthesis method of Fenbufen - Eureka | Patsnap [eureka.patsnap.com]
- 10. reddit.com [reddit.com]
Application Note: High-Purity 4-Propionylbiphenyl via Optimized Recrystallization
Introduction
4-Propionylbiphenyl, also known as 4'-phenylpropiophenone, is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. The most common synthetic route to 4-propionylbiphenyl is the Friedel-Crafts acylation of biphenyl with propionyl chloride, a reaction that can generate several impurities.[1] This application note provides a detailed and robust protocol for the purification of 4-propionylbiphenyl using recrystallization, a fundamental technique for the purification of solid organic compounds.[2] The procedure is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity 4-propionylbiphenyl.
The underlying principle of recrystallization is the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities will either remain insoluble at high temperatures or stay dissolved at low temperatures. This allows for the selective crystallization of the desired product upon cooling.
Understanding Potential Impurities
A thorough understanding of potential impurities is crucial for designing an effective purification strategy. In the Friedel-Crafts acylation of biphenyl, common impurities may include:
-
Unreacted Biphenyl: The starting material may not fully react.
-
Di-acylated Biphenyl: The biphenyl ring can undergo acylation twice, leading to isomers of dipropionylbiphenyl.
-
Isomers of 4-Propionylbiphenyl: While the para-substituted product is major, minor amounts of the ortho- and meta-isomers can be formed.
-
Residual Catalyst: Aluminum chloride (AlCl₃) is typically used as a catalyst and must be completely removed.
-
Solvent Adducts: Side reactions involving the solvent can occur.
This protocol is designed to effectively separate 4-propionylbiphenyl from these common impurities.
Materials and Equipment
Reagents:
-
Crude 4-Propionylbiphenyl
-
Ethanol (95% or absolute)
-
Isopropanol
-
Ethyl Acetate
-
Acetone
-
Toluene
-
Hexane
-
Deionized Water
-
Activated Carbon (optional)
-
Celatom® or Filter Aid (optional)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Beakers
-
Graduated cylinders
-
Melting point apparatus
-
Balance
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Propionylbiphenyl is harmful if swallowed and toxic to aquatic life.[3] Avoid inhalation of dust and contact with skin and eyes.
-
The organic solvents used are flammable. Keep them away from open flames and hot surfaces.
-
Consult the Safety Data Sheet (SDS) for 4-propionylbiphenyl and all solvents before starting the procedure.
Protocol Part 1: Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit high solubility for 4-propionylbiphenyl at its boiling point and low solubility at room temperature or below. Based on the "like dissolves like" principle, polar aprotic and protic solvents are good candidates for the moderately polar ketone, 4-propionylbiphenyl.
Screening Procedure:
-
Place approximately 50 mg of crude 4-propionylbiphenyl into several small test tubes.
-
Add 1 mL of a different solvent (ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath and observe the solubility. An ideal solvent will completely dissolve the compound near its boiling point.
-
Allow the solutions that showed complete dissolution upon heating to cool to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A copious amount of well-formed crystals indicates a suitable solvent.
Solvent Selection Guide (Qualitative):
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior for 4-Propionylbiphenyl |
| Hexane | Non-polar | 69 | Low solubility at all temperatures. |
| Toluene | Non-polar | 111 | Moderate solubility when hot, may require a co-solvent. |
| Ethyl Acetate | Moderately Polar | 77 | Good potential; likely soluble when hot, less soluble when cold. |
| Acetone | Polar Aprotic | 56 | Likely high solubility at room temperature, may not be ideal alone. |
| Isopropanol | Polar Protic | 82 | Excellent potential; often a good choice for aromatic ketones. |
| Ethanol (95%) | Polar Protic | 78 | Excellent potential; often a good choice for aromatic ketones. |
Based on preliminary screening and the properties of similar aromatic ketones, isopropanol and ethanol are highly recommended as starting points for the recrystallization of 4-propionylbiphenyl.
Protocol Part 2: Recrystallization Procedure (Using Isopropanol)
This protocol details the recrystallization of 10 g of crude 4-propionylbiphenyl. The volumes should be scaled accordingly for different quantities.
-
Dissolution:
-
Place 10 g of crude 4-propionylbiphenyl into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of isopropanol to the flask.
-
Heat the mixture on a hot plate with gentle stirring.
-
Bring the solvent to a gentle boil.
-
Continue adding small portions of isopropanol until the solid completely dissolves. Note the total volume of solvent used.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 0.1-0.2 g) to the solution.
-
Reheat the solution to boiling for 5-10 minutes with stirring.
-
-
Hot Filtration (if decolorizing carbon or insoluble impurities are present):
-
Set up a hot filtration apparatus by placing a fluted filter paper in a stemless funnel and placing the funnel into a clean, pre-warmed Erlenmeyer flask.
-
Wet the filter paper with a small amount of hot isopropanol.
-
Quickly pour the hot solution through the filter paper. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil.
-
Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor. Use a minimal amount of cold solvent to avoid dissolving the product.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more of the hot solvent until the oil dissolves, then allow to cool slowly. |
| No Crystals Form | The solution is not saturated, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod, adding a seed crystal of pure 4-propionylbiphenyl, or placing the solution in a colder bath (e.g., freezer). If still no crystals, evaporate some of the solvent and repeat the cooling process. |
| Low Recovery | Too much solvent was used, the cooling time was too short, or the crystals were washed with too much cold solvent. | Optimize the solvent volume in subsequent attempts. Ensure adequate cooling time. Use minimal amounts of ice-cold solvent for washing. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of an adequate amount of activated carbon and efficient hot filtration. |
Expected Results
-
Appearance: White to off-white crystalline solid.
-
Purity (by Melting Point): The melting point of pure 4-propionylbiphenyl is 96 °C.[4][5] A sharp melting point range (e.g., 95-96 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Yield: A successful recrystallization should provide a yield of 70-90%, depending on the initial purity of the crude material.
Visualizing the Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Recrystallization workflow for 4-Propionylbiphenyl.
Conclusion
This application note provides a comprehensive and reliable procedure for the purification of 4-propionylbiphenyl by recrystallization. By following the detailed steps for solvent selection and the recrystallization protocol, researchers can consistently obtain high-purity material suitable for demanding applications in pharmaceutical and materials science research. The principles and techniques described herein are also broadly applicable to the purification of other solid organic compounds.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95230, p-Phenylpropiophenone. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole, Cengage Learning.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023. [Link]
-
Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube, 2020. [Link]
-
Brainly. There is a general procedure for recrystallizing your unknown compound using ethanol-water as the solvent. [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts, 2023. [Link]
Sources
Application Note: Analytical Method Validation for 4-Propionylbiphenyl Quantification
Executive Summary & Scientific Rationale
4-Propionylbiphenyl (CAS: 37940-57-1), also known as 1-([1,1'-biphenyl]-4-yl)propan-1-one, is a Critical Quality Attribute (CQA) in the synthesis of Fenbufen , a non-steroidal anti-inflammatory drug (NSAID). It serves as the primary intermediate generated via the Friedel-Crafts acylation of biphenyl.
Quantifying this molecule is distinct from standard API analysis because it is lipophilic (
This protocol departs from generic templates by focusing on the thermodynamic behavior of the biphenyl moiety. We utilize a C18 stationary phase to leverage hydrophobic interactions, while the conjugated ketone system provides a specific chromophore for UV detection at 254 nm.
Method Development Strategy (Expertise & Causality)
Chromatographic Physics[1]
-
Stationary Phase Selection: A C18 (Octadecylsilane) column is mandated. The biphenyl structure is planar and highly hydrophobic. A "Biphenyl" phase column could offer alternative selectivity (pi-pi interactions), but C18 provides the most robust, reproducible retention based purely on hydrophobicity, which is preferred for global regulatory transfer.
-
Mobile Phase Logic: Acetonitrile (ACN) is selected over Methanol. ACN has a lower viscosity (lower backpressure) and a higher elution strength for aromatic hydrocarbons, resulting in sharper peak shapes for this specific analyte.
-
Detection Wavelength: The molecule possesses a conjugated system (Biphenyl ring + Carbonyl). While the carbonyl
transition occurs , the transition of the biphenyl system at 254 nm offers superior molar absorptivity ( ), lowering the Limit of Quantitation (LOQ).
The "Self-Validating" Workflow
The following diagram illustrates the logical flow of the validation strategy, ensuring that every step feeds into a "Go/No-Go" decision gate.
Figure 1: Step-wise validation logic gate. Each parameter must pass acceptance criteria before proceeding, preventing wasted resources on failing methods.
Experimental Protocols
Reagents and Materials
-
Reference Standard: 4-Propionylbiphenyl (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mode | Isocratic | Ensures baseline stability for UV detection. |
| Mobile Phase | ACN : Water (70 : 30 v/v) | High organic content required to elute lipophilic biphenyl. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain Van Deemter efficiency. |
| Column Temp | 30°C | Controls mass transfer kinetics; prevents retention time drift. |
| Detection | UV @ 254 nm | Maximize sensitivity ( |
| Injection Vol | 10 µL | Prevents column overload while maintaining sensitivity. |
| Run Time | 10 Minutes | Analyte typically elutes at ~5-6 minutes. |
Standard Preparation Workflow
Stock Solution (1000 µg/mL):
-
Accurately weigh 50.0 mg of 4-Propionylbiphenyl.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (Critical: The analyte is insoluble in water; do not use mobile phase for initial dissolution).
-
Sonicate for 5 minutes.
Working Standard (50 µg/mL):
-
Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Mobile Phase (70:30 ACN:Water).
-
Note: The presence of 30% water in the diluent ensures the sample solvent matches the mobile phase, preventing "solvent effect" peak distortion.
Validation Framework (Per ICH Q2(R2))
This section details the specific experiments required to validate the method for regulatory submission.
Specificity (Stress Testing)
Objective: Prove the method can measure 4-Propionylbiphenyl unequivocally in the presence of impurities (e.g., unreacted Biphenyl).
-
Protocol: Inject a solution containing both Biphenyl (precursor) and 4-Propionylbiphenyl.
-
Acceptance Criteria: Resolution (
) between peaks must be . -
Mechanism: Biphenyl is less polar than 4-Propionylbiphenyl (which has a ketone group). Biphenyl should elute after the analyte in Reverse Phase, or before depending on the specific pi-interaction strength, but separation is guaranteed on C18 due to the polarity difference induced by the carbonyl oxygen.
Linearity
Objective: Demonstrate proportionality between concentration and response.
-
Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).
-
Data Output:
-
Plot Peak Area (y) vs. Concentration (x).
-
Calculate Regression Equation (
) and Coefficient of Determination ( ).
-
-
Acceptance:
; y-intercept bias of 100% response.
Accuracy (Recovery)
Objective: Verify the method measures the "true" value.
-
Protocol: Spike known amounts of 4-Propionylbiphenyl into a placebo matrix (if available) or solvent at 3 levels (80%, 100%, 120%).
-
Calculation:
. -
Acceptance: Mean recovery 98.0% – 102.0%.
Precision
-
Repeatability (Intra-day): 6 injections of the 100% standard. RSD of Peak Area
. -
Intermediate Precision (Inter-day): Repeatability protocol performed by a different analyst on a different day. Overall RSD
.
Robustness
Objective: Measure capacity to remain unaffected by small variations.
-
Variations:
-
Flow Rate:
mL/min. -
Temperature:
C. -
Wavelength:
nm.
-
-
Acceptance: System suitability parameters (Retention time, Tailing factor) remain within limits.
Troubleshooting & Critical Insights
The following diagram details the decision process for common failure modes during the validation of hydrophobic ketones.
Figure 2: Troubleshooting logic for common HPLC anomalies involving lipophilic aromatic ketones.
Key Technical Insight: If peak splitting is observed, check the injection solvent.[1] Dissolving 4-Propionylbiphenyl in 100% ACN and injecting a large volume (>15 µL) into a 70:30 mobile phase can cause "solvent washout" where the strong solvent carries the analyte too fast through the column head. Always match the sample diluent to the mobile phase organic ratio.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12664: 1-(4-Biphenylyl)-1-propanone. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. database.ich.org [database.ich.org]
- 4. ICH adopts final Text of Q2(R2) and Q14 Guidelines - ECA Academy [gmp-compliance.org]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 4-Propionylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4-Propionylbiphenyl is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its biphenyl core and keto-functional handle make it a versatile building block for more complex molecular architectures. As demand for such compounds grows, the need for robust, scalable, and economically viable synthetic routes becomes paramount. This application note provides an in-depth technical guide to the scale-up synthesis of 4-propionylbiphenyl, with a focus on the widely employed Friedel-Crafts acylation reaction. We will explore the underlying chemical principles, detail a kilogram-scale production protocol, discuss critical process parameters, and evaluate greener, more sustainable catalytic alternatives.
Synthetic Strategy: The Friedel-Crafts Acylation of Biphenyl
The most common and industrially viable method for the synthesis of 4-propionylbiphenyl is the Friedel-Crafts acylation of biphenyl with propionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion.[1] The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of propionyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[2] This potent electrophile is then attacked by the electron-rich biphenyl ring, primarily at the para-position due to steric hindrance at the ortho-positions and the electronic directing effects of the phenyl group. Subsequent loss of a proton and regeneration of the catalyst yield the desired product, 4-propionylbiphenyl.
One of the key advantages of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone group. This deactivation of the aromatic ring prevents polysubstitution, leading to a cleaner reaction profile and higher selectivity for the mono-acylated product.[3]
Kilogram-Scale Synthesis Protocol: A Self-Validating System
This protocol is designed for the synthesis of 4-propionylbiphenyl on a kilogram scale, incorporating safety measures and process controls suitable for a pilot plant or small-scale manufacturing environment.
Materials and Equipment
-
Reactants:
-
Biphenyl (reagent grade)
-
Propionyl chloride (reagent grade)
-
Anhydrous aluminum chloride (reagent grade)
-
-
Solvents:
-
Dichloromethane (DCM) (anhydrous)
-
Toluene (for crystallization)
-
Methanol (for washing)
-
-
Work-up Reagents:
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
20 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), and a nitrogen inlet/outlet
-
Addition funnel
-
Quenching vessel (larger than the reactor)
-
Separatory funnel (appropriate scale)
-
Rotary evaporator
-
Crystallization vessel with stirrer
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum oven
-
Experimental Workflow
Caption: Workflow for the scale-up synthesis of 4-propionylbiphenyl.
Step-by-Step Methodology
-
Reactor Preparation: The 20 L reactor is thoroughly cleaned, dried, and purged with dry nitrogen to ensure an inert atmosphere. The reactor is then cooled to 0-5 °C using a cooling jacket.
-
Charging of Reactants:
-
Anhydrous dichloromethane (8 L) is charged into the reactor.
-
With vigorous stirring, anhydrous aluminum chloride (2.0 kg, 15.0 mol) is added portion-wise, ensuring the temperature does not exceed 10 °C.
-
In a separate vessel, biphenyl (2.0 kg, 13.0 mol) is dissolved in anhydrous dichloromethane (4 L). This solution is then added to the reactor over 30 minutes, maintaining the internal temperature between 0-5 °C.
-
Propionyl chloride (1.3 kg, 14.0 mol) is added dropwise to the reaction mixture over 2-3 hours, carefully controlling the addition rate to maintain the temperature below 10 °C. The reaction is highly exothermic at this stage.[4]
-
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of biphenyl is complete.
-
Quenching: The reaction is carefully quenched by slowly transferring the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice (10 kg) and concentrated hydrochloric acid (2 L). This process is highly exothermic and should be performed with adequate cooling and ventilation.
-
Work-up and Extraction:
-
The quenched mixture is transferred to a large separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (2 x 2 L).
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (2 x 3 L) to neutralize any remaining acid, followed by brine (3 L).
-
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification by Crystallization:
-
The crude 4-propionylbiphenyl is dissolved in a minimal amount of hot toluene.
-
Methanol is slowly added until the solution becomes slightly turbid.
-
The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to facilitate complete crystallization.
-
The resulting crystals are collected by filtration, washed with cold methanol, and dried under vacuum at 50 °C to a constant weight.[5]
-
Process Parameters and Scale-Up Considerations
Scaling up a Friedel-Crafts acylation requires careful attention to several critical parameters to ensure safety, efficiency, and product quality.
-
Heat Management: The reaction between propionyl chloride and the aluminum chloride-biphenyl complex is highly exothermic.[4] On a large scale, efficient heat removal is crucial to prevent a runaway reaction. The use of a jacketed reactor with a reliable cooling system is essential. The rate of addition of the acylating agent is the primary means of controlling the reaction temperature.
-
Mixing: Efficient agitation is necessary to ensure uniform temperature distribution and proper mixing of the reactants, especially during the addition of the solid aluminum chloride and the quenching step. Inadequate mixing can lead to localized "hot spots" and reduced yields.
-
Material Handling: Anhydrous aluminum chloride is a corrosive and moisture-sensitive solid. It should be handled in a dry, inert atmosphere to prevent deactivation and the release of HCl gas. Propionyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems) are mandatory.
-
Quenching: The quenching of the reaction is a critical and potentially hazardous step. The slow addition of the reaction mixture to an ice/acid mixture is preferred over the addition of water to the reaction mixture, as the latter can be extremely violent.
Greener Alternatives: The Rise of Solid Acid Catalysts
The use of stoichiometric amounts of AlCl₃ in traditional Friedel-Crafts acylations presents several environmental and economic drawbacks, including the generation of large volumes of acidic aqueous waste and the corrosive nature of the catalyst. This has driven research into heterogeneous solid acid catalysts, such as zeolites.
Zeolites, particularly H-Beta zeolite, have shown significant promise as catalysts for the acylation of biphenyl. Their advantages include:
-
Catalytic Activity: Zeolites can be highly active, with their acidity and pore structure influencing their catalytic performance.
-
Shape Selectivity: The well-defined pore structure of zeolites can lead to high regioselectivity, favoring the formation of the desired para-isomer.[6]
-
Reusability: As heterogeneous catalysts, zeolites can be easily recovered by filtration and regenerated by calcination, significantly reducing waste and catalyst cost.
-
Reduced Corrosion and Waste: Zeolites are non-corrosive and their use eliminates the need for a stoichiometric amount of Lewis acid, leading to a much cleaner and more environmentally friendly process.
Comparative Performance
| Parameter | Traditional AlCl₃ Method | H-Beta Zeolite Method |
| Catalyst Loading | Stoichiometric (≥1.1 eq.) | Catalytic (e.g., 10-20 wt%) |
| Selectivity for 4-isomer | Good to Excellent | Excellent (due to shape selectivity) |
| Reaction Temperature | 0 °C to Room Temperature | Higher temperatures often required (e.g., 100-150 °C) |
| Work-up | Aqueous quench, extraction | Simple filtration of the catalyst |
| Waste Generation | High volume of acidic aqueous waste | Minimal |
| Catalyst Reusability | Not reusable | Reusable after regeneration |
| Yield | Generally high (80-95%) | Moderate to high, dependent on conditions |
Data compiled from various sources on Friedel-Crafts acylations, including a comparative study on a similar reaction.
Quality Control and Analytical Methods
To ensure the final product meets the required specifications, a robust set of analytical methods should be employed:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of 4-propionylbiphenyl and identifying any isomeric impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Safety and Waste Management
Safety Precautions:
-
All operations should be conducted in a well-ventilated area, preferably a walk-in fume hood for kilogram-scale reactions.
-
Personnel must wear appropriate PPE, including safety glasses, lab coat, and acid-resistant gloves.
-
Emergency-use showers and eyewash stations must be readily accessible.
-
A thorough risk assessment should be conducted before commencing any scale-up operation.[2]
Waste Stream Management:
The primary waste stream from the traditional AlCl₃ process is the acidic aqueous layer from the quenching and washing steps. This solution contains aluminum salts, HCl, and residual organic compounds. Treatment typically involves neutralization with a base (e.g., calcium hydroxide or sodium hydroxide) to precipitate aluminum hydroxide. The resulting sludge must be dewatered and disposed of in accordance with local environmental regulations. The use of zeolite catalysts significantly simplifies waste management, as the primary waste is the filtered-off catalyst, which can be regenerated or disposed of as a solid.
Conclusion
The scale-up synthesis of 4-propionylbiphenyl via Friedel-Crafts acylation is a well-established and robust process. Careful control of reaction parameters, particularly temperature and mixing, is critical for a safe and efficient scale-up. While the traditional aluminum chloride-catalyzed method provides high yields, the move towards greener, reusable solid acid catalysts like H-Beta zeolite offers significant advantages in terms of environmental impact, safety, and process economy. The choice of methodology will ultimately depend on the specific requirements of the manufacturing process, including scale, cost considerations, and environmental regulations. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to successfully navigate the challenges of scaling up this important synthesis.
References
- Carey, F. A., & Sundberg, R. J. (1990). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Plenum Press.
-
Cardillo, P., et al. (2000). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 4(6), 456-461. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Chidambaram, M., et al. (2002). Selective benzoylation of biphenyl to 4-phenylbenzophenone over zeolite H-beta. Applied Catalysis A: General, 224(1-2), 129-140. [Link]
- Corma, A., et al. (2001). H-Beta zeolite for acylation processes: optimization of the catalyst properties and reaction conditions.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Abdel-Wahab, B., et al. (2005). Chloride Removal from Recycled Cooling Water Using Ultra-High Lime with Aluminum Process. Water Environment Research, 77(7), 3036-3042.
Sources
Application Note: Green Catalytic Synthesis of 4-Propionylbiphenyl
Executive Summary
This guide details the transition from stoichiometric, waste-heavy Friedel-Crafts acylation to a heterogeneous, shape-selective catalytic protocol for synthesizing 4-Propionylbiphenyl .[1] This molecule is the critical intermediate for the non-steroidal anti-inflammatory drug (NSAID) Fenbufen .[1]
Traditional methods utilize aluminum chloride (
Key Advantages:
-
Atom Economy: Replaces stoichiometric
with catalytic zeolites.[1] -
Regioselectivity: Pore-confinement effects of H-Beta favor the para-isomer (4-position) >95%.[1]
-
E-Factor Reduction: Lowers waste-to-product ratio from ~8.0 (traditional) to <1.5.[1]
Scientific Principles & Mechanism
The Challenge of Traditional Acylation
The classical Friedel-Crafts acylation of biphenyl suffers from poor regioselectivity (ortho/para mixtures) and the formation of a stable ketone-Lewis acid complex. This necessitates the use of
The Green Solution: Shape-Selective Zeolites
We utilize Zeolite H-Beta (
-
Kinetic Control: The bulky biphenyl molecule can only diffuse and orient within the pores to react at the sterically accessible 4-position (para).
-
Transition State Selectivity: The transition state for ortho-acylation is too bulky to form within the zeolite channels, effectively suppressing the formation of the unwanted 2-propionylbiphenyl isomer.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic shift from homogeneous to heterogeneous catalysis.
Caption: Figure 1.[1][2] Surface-mediated reaction pathway highlighting pore confinement effects that enforce para-selectivity.
Experimental Protocols
Protocol A: Solvent-Free Batch Synthesis (Lab Scale)
Best for: Initial screening and gram-scale production.[1]
Reagents:
-
Biphenyl (99% purity)[1]
-
Propionic Anhydride (1.2 equivalents)[1]
-
Zeolite H-Beta (Calcined at 550°C for 4h prior to use to remove moisture)[1]
Equipment:
Step-by-Step Methodology:
-
Catalyst Activation: Heat Zeolite H-Beta at 150°C under vacuum for 1 hour immediately before the reaction to ensure Lewis acid sites are active and water-free.
-
Charge: In a 50 mL pressure tube, add Biphenyl (3.08 g, 20 mmol) and Propionic Anhydride (3.12 g, 24 mmol).
-
Catalyst Addition: Add 0.5 g of activated Zeolite H-Beta (approx. 15 wt% relative to biphenyl).
-
Reaction: Seal the tube and heat to 160°C . Stir magnetically at 600 rpm.
-
Note: Biphenyl melts at ~69°C, creating a homogeneous liquid phase with the anhydride, allowing the solid catalyst to disperse.[1]
-
-
Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 9:1) or GC-MS every 2 hours. Reaction typically reaches equilibrium at 6–8 hours .[1]
-
Work-up:
-
Cool the mixture to 80°C (do not cool to RT yet, or it will solidify).
-
Add 10 mL hot ethanol to dissolve the organic melt.
-
Filtration: Filter the hot solution through a sintered glass funnel to recover the Zeolite catalyst. (Save catalyst for regeneration).
-
-
Isolation: Cool the filtrate to 0°C. 4-Propionylbiphenyl will crystallize out. Filter and wash with cold ethanol.
Protocol B: Continuous Flow Synthesis (Scale-Up)
Best for: Process intensification and industrial feasibility.[1]
Setup:
-
Reactor: Stainless steel fixed-bed reactor (ID: 10 mm, Length: 150 mm).[1]
-
Bed: Packed with 2.0 g of Zeolite H-Beta (pelletized with binder).[1]
-
Feed: Solution of Biphenyl (1.0 M) and Propionic Anhydride (1.2 M) in Nitrobenzene (solvent required for flow to prevent clogging).[1]
Workflow Diagram:
Caption: Figure 2.[1] Continuous flow setup for the acylation of biphenyl, minimizing catalyst handling.
Data Analysis & Validation
The following table compares the Green Protocol (Zeolite) against the Traditional Method (
| Metric | Traditional ( | Green (Zeolite H-Beta) | Notes |
| Yield | 85-90% | 75-82% | Zeolite yield is slightly lower but cleaner.[1] |
| Selectivity (4-pos) | ~80% | >96% | Pore confinement prevents ortho-isomer.[1] |
| Atom Economy | Poor | High | No Al-complex waste; Propionic acid byproduct is recyclable. |
| Catalyst Reuse | None (Destroyed) | >5 Cycles | Reactivate by calcination at 550°C in air.[1] |
| E-Factor | > 8.0 | < 1.5 | Kg waste per Kg product.[1] |
| Corrosion Risk | High (HCl gas) | Low | Non-corrosive solid acid.[1] |
Troubleshooting & Optimization
-
Low Conversion: Usually due to water poisoning the zeolite. Ensure strict drying of reagents and catalyst activation.
-
Coking (Dark Catalyst): If the catalyst turns black and loses activity, it is due to oligomerization of byproducts in the pores.[1] Regeneration: Wash with acetone, dry, and calcine at 550°C for 5 hours in a muffle furnace to burn off organic residues.[1]
References
-
Corma, A., et al. (2025).[1] A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation. Benchchem. Link[1]
-
Derouane, E. G., et al. (2025).[1] Friedel–Crafts acylation of aromatics and heteroaromatics by beta zeolite. ResearchGate. Link
-
Smith, K., & Jones, D. (2025).[1] Friedel–Crafts acylation reactions using metal triflates in ionic liquid.[1][3] University of Liverpool. Link
-
Gu, Y., et al. (2019).[1] Green Chemistry: Synthesis of Fenbufen intermediates via Zeolite Catalysis. Lirias (KU Leuven).[1] Link
-
RSC Advances. (2025). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Publishing.[1] Link[1]
Sources
Using 4-Propionylbiphenyl in the synthesis of pharmaceutical intermediates
Abstract
This application note details the optimized protocols for utilizing 4-Propionylbiphenyl (1-(4-biphenylyl)-1-propanone) as a pivotal starting material in the synthesis of pharmaceutical intermediates, specifically focusing on the 2-arylpropionic acid (2-APA) pharmacophore found in "profen" class NSAIDs (e.g., Flurbiprofen analogs, Indoprofen).[1] We contrast two synthetic pathways: a classic industrial halogenation-rearrangement route and a modern, metal-free oxidative rearrangement using Hypervalent Iodine(III).[1] This guide provides step-by-step methodologies, mechanistic insights, and critical process parameters to ensure high purity and yield.
Introduction & Pharmaceutical Relevance
4-Propionylbiphenyl (CAS: 37940-57-1) is a structural analog of the widely used 4-acetylbiphenyl, distinguished by its three-carbon propionyl side chain.[1] This specific alkyl chain length makes it an ideal precursor for
While commercial syntheses of drugs like Flurbiprofen often begin with fluorinated biphenyls, 4-Propionylbiphenyl serves as a critical model substrate and intermediate for:
-
2-(4-Biphenylyl)propionic acid: The direct unfluorinated parent of Flurbiprofen and a potent COX inhibitor in its own right.[1]
-
Bifemelane: A nootropic/antidepressant agent (via reduction and amination pathways).[1]
-
Liquid Crystal Mesogens: High-purity biphenyl cores are essential for electronic materials, though this note focuses on pharma applications.[1]
The core challenge in utilizing this molecule is the 1,2-Aryl Migration —shifting the carbonyl oxygen to the terminal position while migrating the aryl group to the alpha-carbon to create the branched acid moiety.[1]
Strategic Reaction Pathways
We present two distinct workflows for converting 4-Propionylbiphenyl into the target 2-APA scaffold.
Pathway A: The Modern "Green" Route (Hypervalent Iodine)[1]
-
Mechanism: Oxidative rearrangement using Iodine(III) reagents (e.g., PIDA or HTIB).[1]
-
Advantages: Metal-free, mild conditions, avoids toxic heavy metals (Thallium).[1][2]
-
Application: Late-stage functionalization and high-value intermediate synthesis.[1]
Pathway B: The Industrial "Ketal" Route[1]
-
Mechanism:
-Bromination followed by acetalization and Lewis-acid catalyzed rearrangement.[1] -
Advantages: Scalable, uses inexpensive reagents (
, Neopentyl glycol).[1] -
Application: Bulk manufacturing of NSAID precursors.[1]
Figure 1: Divergent synthetic workflows for converting 4-Propionylbiphenyl into pharmaceutical intermediates.
Detailed Protocols
Protocol A: Oxidative Rearrangement via Hypervalent Iodine
Target: Methyl 2-(4-biphenylyl)propionate[1]
Rationale: This method utilizes the electrophilic nature of Iodine(III) to activate the enol ether, inducing a 1,2-aryl shift similar to the toxic Thallium(III) nitrate (TTN) method but with significantly improved safety profiles [1, 2].[1]
Reagents:
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq)[1]
-
Triethylamine (1.2 eq)[1]
-
(Diacetoxyiodo)benzene (PIDA) (1.1 eq)[1]
-
Methanol (Solvent/Nucleophile)[1]
Step-by-Step Methodology:
-
Enol Silylation:
-
Dissolve 4-Propionylbiphenyl (10 mmol) in dry DCM (50 mL) under
atmosphere. -
Cool to 0°C. Add Triethylamine (12 mmol) followed by dropwise addition of TMSOTf (11 mmol).
-
Stir for 30 minutes. Monitor by TLC (Hexane:EtOAc 9:1) for disappearance of ketone.[1]
-
Critical Checkpoint: Ensure complete conversion to the silyl enol ether. Incomplete conversion leads to side-product formation in the next step.[1]
-
-
Oxidative Rearrangement:
-
Dissolve PIDA (11 mmol) in Methanol (20 mL).
-
Add the silyl enol ether solution dropwise to the PIDA solution at -10°C.[1]
-
Mechanism:[1][3][4][5][6][7] The iodine species attacks the alkene, forming an iodonium intermediate.[1] The aryl group migrates to the alpha-carbon, displacing the iodine (reductive elimination of PhI), and methanol attacks the resulting cation.[1]
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup & Purification:
Protocol B: The Alpha-Halo Ketal Rearrangement
Target: 2-(4-Biphenylyl)propionic acid[1]
Rationale: This is a robust, cost-effective method suitable for larger scales.[1] It mimics the industrial synthesis of Naproxen.[1]
Reagents:
Step-by-Step Methodology:
-
Alpha-Bromination:
-
Ketalization:
-
Reflux the
-bromo ketone with Neopentyl Glycol (1.2 eq) and catalytic pTSA in Toluene using a Dean-Stark trap to remove water. -
Reaction time: 4-6 hours.[1]
-
-
Rearrangement (The 1,2-Shift):
-
Heat the bromo-ketal in a high-boiling solvent (e.g., dichlorobenzene) or melt with anhydrous
at 160°C.[1] -
Mechanism:[1][3][4][5][6][7] The Lewis acid promotes ionization of the C-Br bond.[1] The aryl group migrates to the cationic center.[1]
-
Hydrolyze the resulting ester with NaOH/Water/Ethanol reflux.[1]
-
-
Isolation:
Comparative Data Analysis
| Feature | Pathway A (Hypervalent Iodine) | Pathway B (Ketal Rearrangement) |
| Atom Economy | Moderate (Loss of PhI, AcOH) | High |
| Safety | High (No toxic metals) | Moderate (Bromine handling) |
| Scalability | Lab to Pilot Scale | Industrial Scale |
| Purity Profile | High (>98% HPLC) | Moderate (Requires recrystallization) |
| Key Impurity | Iodobenzene (Must be removed) | Unreacted Ketone / Polymerization |
Troubleshooting & Expert Insights
-
Impurity Control (Pathway A): The primary byproduct is Iodobenzene (
).[1] It is volatile and can often be removed by high-vacuum drying, but column chromatography is recommended for pharma-grade intermediates.[1] -
Moisture Sensitivity: The silyl enol ether formation (Pathway A) is strictly moisture-sensitive.[1] Use anhydrous solvents.[1]
-
Regioselectivity: In Pathway B, ensure strictly 1.0 equivalent of Bromine is used. Excess bromine leads to ring bromination on the biphenyl system, which is difficult to separate.[1]
Figure 2: Troubleshooting logic for optimizing the synthesis of 2-APA derivatives.
References
-
Singh, F. V., & Wirth, T. (2012).[1] Hypervalent Iodine-Mediated Oxidative Rearrangements. Synthesis, 44(08), 1171-1189.[1] Link[1]
-
Moriarty, R. M., et al. (1984).[1] Hypervalent iodine oxidation of silyl enol ethers to alpha-hydroxy ketones and esters.[1] Journal of Organic Chemistry, 49(11), 2001-2005.[1] Link[1]
-
Tundo, P., et al. (1990).[1] Synthesis of 2-Arylpropionic Acids. Organic Syntheses, 69, 1. (General methodology for 2-APA synthesis). Link
-
Zhang, B., et al. (2020).[1][9] Hypervalent iodine reagent-mediated reactions involving rearrangement processes. Chemical Communications, 56, 14119-14136.[1][9] Link
-
Kumar, R., et al. (2023).[1] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives.[1] RSC Advances. (Context on Biphenyl reactivity). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Enantioselective Oxidative Rearrangements with Chiral Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facile Oxidative Rearrangements Using Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Hypervalent iodine reagent-mediated reactions involving rearrangement processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
4-Propionylbiphenyl reaction work-up and product isolation
Topic: Optimization of 4-Propionylbiphenyl Isolation: From Friedel-Crafts Acylation to High-Purity Solid Content Type: Application Note & Protocol Audience: Synthetic Chemists, Process Development Scientists
Introduction & Application Context
4-Propionylbiphenyl (CAS: 37940-57-1) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Fenbufen . It is typically synthesized via the Friedel-Crafts acylation of biphenyl using propionyl chloride and aluminum chloride (
While the synthesis is chemically straightforward, the work-up and isolation phases present specific challenges:
-
Exothermic Quenching: The aluminum chloride-ketone complex is stable and requires aggressive hydrolysis, releasing significant heat and HCl gas.
-
Emulsion Formation: Improper pH control during quenching can lead to gelatinous aluminum hydroxide precipitates (
), trapping the product. -
Isomer Separation: While para-substitution is favored, trace ortho-isomers and unreacted biphenyl must be removed to meet pharmaceutical purity standards (
).
This guide provides a field-proven protocol to maximize yield and purity, focusing on the solubility differentials between the non-polar starting material and the polar ketone product.
Reaction Mechanism & Work-Up Logic
To optimize the work-up, one must understand the species present at the end of the reaction. The ketone product does not exist as a free species; it is bound to
Key Insight: The goal of the quench is not just to "stop" the reaction, but to hydrolyze the
Figure 1: The Friedel-Crafts acylation pathway emphasizing the critical hydrolysis step required to liberate the 4-propionylbiphenyl from the aluminum complex.
Detailed Protocol: Work-Up and Isolation
Prerequisites:
-
Reaction Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Scale: Protocol normalized for 100 mmol scale (approx. 15.4 g biphenyl).
Phase 1: Controlled Quenching (Hydrolysis)
-
The Trap: Adding water directly to the reaction mixture causes violent boiling and forms insoluble aluminum hydroxides that create inseparable emulsions.
-
The Solution: Inverse quenching into acidic ice water.
-
Prepare Quench Buffer: In a 1L beaker, prepare a slurry of 200 g crushed ice and 50 mL concentrated HCl (12M) .
-
Why HCl? It forces the equilibrium toward soluble
species (e.g., ) rather than gelatinous .
-
-
Inverse Addition: Slowly pour the reaction mixture into the stirring ice/HCl slurry.
-
Rate: Maintain internal temperature
to prevent solvent boiling. -
Observation: The dark orange/red complex will disappear, leaving a two-phase system (organic layer + clear/yellow aqueous layer).
-
-
Agitation: Stir vigorously for 30 minutes to ensure complete hydrolysis of the complex.
Phase 2: Extraction and Washing
-
Separation: Transfer to a separatory funnel. Collect the lower organic layer (DCE/DCM is denser than water).
-
Aqueous Re-extraction: Extract the aqueous layer once with 30 mL fresh solvent to recover entrained product. Combine organic layers.
-
Acid Removal: Wash the combined organics with 50 mL water .
-
Neutralization: Wash with 50 mL saturated
.-
Caution:
evolution will occur. Vent frequently. -
Checkpoint: The organic layer should be neutral (pH ~7).
-
-
Drying: Wash with saturated brine, then dry over anhydrous
or for 15 minutes. Filter off the desiccant.
Phase 3: Product Isolation & Purification
-
Evaporation: Remove solvent under reduced pressure (Rotavap) at
.-
Result: An off-white to pale yellow solid (Crude MP: ~90-94°C).
-
-
Recrystallization (The Critical Step):
-
Solvent: Ethanol (95% or absolute) .
-
Logic: Biphenyl (impurity) is highly soluble in cold ethanol. 4-Propionylbiphenyl is soluble in hot ethanol but crystallizes out upon cooling.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling ethanol (~3-5 mL per gram of crude).
-
If the solution is colored (brown/orange), add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (
) for 1 hour. -
Filtration: Collect crystals via vacuum filtration. Wash with cold (
) ethanol.
-
-
Analytical Validation & Data
The following parameters serve as quality control checkpoints.
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | Yellowing indicates oxidation or residual Al-salts. |
| Melting Point | 96°C | Sharp range ( |
| Crude Yield | 80 - 90% | High crude yield suggests successful acylation. |
| Isolated Yield | 60 - 75% | Losses due to mother liquor retention (removes biphenyl). |
| 1H NMR (CDCl3) | Characteristic ethyl ketone quartet/triplet. |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Emulsion during quench | pH too high (Al(OH)3 formation). | Add conc. HCl until the aqueous layer becomes clear. Filter through Celite if necessary. |
| Low Yield | Incomplete hydrolysis of complex. | Increase stirring time after quenching (up to 1 hr). Ensure quench is acidic. |
| Oily Product | Residual solvent or biphenyl impurity. | Recrystallize again from Ethanol. If oil persists, scratch flask with glass rod to induce nucleation. |
| Product Melting Point <90°C | Contamination with ortho-isomer. | Recrystallize; ortho-isomer is more soluble in ethanol and will remain in the filtrate. |
References
-
Organic Syntheses. (1932). Friedel-Crafts Acylation General Procedures (Analogous p-Propiophenol). Coll. Vol. 2, p. 543. Retrieved from [Link]
-
PubChem. (2025). 4-Propionylbiphenyl (CID 95230).[1] National Library of Medicine. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Optimizing Friedel-Crafts acylation conditions for 4-Propionylbiphenyl
Executive Summary & Reaction Context
Target Molecule: 4-Propionylbiphenyl (1-(1,1'-biphenyl)-4-yl-1-propanone) Primary Application: Key intermediate for NSAIDs (e.g., Fenbufen) and liquid crystal precursors.[1]
The synthesis of 4-propionylbiphenyl via Friedel-Crafts acylation presents a classic "selectivity vs. conversion" paradox. While the biphenyl ring is activated, the reaction is prone to two primary failure modes: regio-isomer contamination (ortho-substitution, though rare due to sterics) and over-acylation (formation of 4,4'-dipropionylbiphenyl).[1]
This guide moves beyond standard textbook protocols, focusing on the Perrier Addition procedure to maximize mono-selectivity and yield.
Core Directive: Optimized Experimental Protocol
The "Perrier" Advantage
Standard addition (adding catalyst to the mixture) often leads to localized hot spots and over-reaction.[1] The Perrier procedure involves pre-forming the acylium complex, ensuring a controlled electrophilic attack.[1]
Optimized Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| Biphenyl | 1.0 | Substrate | Limiting reagent to prevent di-acylation.[1] |
| Propionyl Chloride | 1.05 | Acylating Agent | Slight excess ensures conversion; too much favors di-product.[1] |
| AlCl₃ (Anhydrous) | 1.1 - 1.2 | Lewis Acid | Must be >1.0 eq. The product ketone complexes with AlCl₃, deactivating it.[1] |
| DCM (CH₂Cl₂) | Solvent | Medium | Polar enough to solubilize the complex, non-nucleophilic.[1] |
Visual Workflow: The Selectivity Pathway
The following diagram illustrates the kinetic competition between mono- and di-acylation and the critical control points.
Figure 1: Kinetic pathway of biphenyl acylation. Note that the mono-acylated product is deactivated relative to biphenyl, but the second ring remains nucleophilic, posing a risk of di-acylation if temperature or stoichiometry is uncontrolled.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant 4,4'-dipropionylbiphenyl formation."
Diagnosis: Loss of Kinetic Control.[1] Even though the first acyl group deactivates the ring it is attached to, the second phenyl ring remains relatively electron-rich (though slightly deactivated by induction).[1] If the reaction warms up or if local concentration of acyl chloride is high, the second ring reacts.[1]
Corrective Action:
-
Switch to Perrier Addition: Dissolve AlCl₃ and Propionyl Chloride in DCM first at 0°C. Stir for 15 mins to form the complex. Then, add the Biphenyl solution dropwise to this mixture. This ensures the substrate never sees a huge excess of free acyl chloride [1, 2].[1]
-
Temperature Discipline: Maintain 0–5°C during addition. Do not reflux unless conversion stalls.[1]
-
Solvent Swap: If DCM fails, switch to Nitrobenzene .[1] It forms a complex with AlCl₃, moderating its Lewis acidity and significantly improving para-selectivity, albeit with slower reaction rates [3].[1]
Issue 2: "The reaction turns into a black tar/sludge and yield is low."
Diagnosis: Polymerization or Decomposition.[1] Biphenyl is electron-rich.[1] In the presence of strong Lewis acids and trace moisture, it can undergo oxidative coupling or polymerization (Scholl reaction side-pathways). "Tar" often indicates the reaction got too hot or the AlCl₃ was hydrated.[1]
Corrective Action:
-
Check Reagent Quality: AlCl₃ must be free-flowing yellow/white powder.[1] If it is grey or sticky, it has hydrolyzed (releasing HCl) and is useless.[1]
-
Order of Addition: Never add solid AlCl₃ to the biphenyl solution directly if avoiding tar is the priority.[1] The localized high concentration of catalyst on the crystal surface initiates polymerization.[1]
-
Quench Protocol: The "tar" might actually be the aluminum-product complex crashing out.[1] Ensure you quench into Ice + Conc. HCl . The acid is required to solubilize the aluminum salts; water alone will cause sticky aluminum hydroxide emulsions [4].[1]
Issue 3: "My conversion stops at 60-70%."
Diagnosis: Catalyst Poisoning.[1] Friedel-Crafts acylation is not catalytic in AlCl₃.[1] The product ketone is a Lewis base that binds 1:1 with AlCl₃.[1]
Corrective Action:
-
Verify Stoichiometry: You need 1.0 equivalent of AlCl₃ for the product complex, plus 0.1–0.2 equivalents to drive the catalytic cycle.[1] Ensure you are using at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent [1].[1]
Workup & Isolation Workflow
The isolation of 4-propionylbiphenyl is often plagued by emulsion formation.[1]
Figure 2: Standard workup protocol.[1] The HCl quench is non-negotiable to break the strong Product-AlCl₃ complex.[1]
Green Chemistry Alternatives (Future-Proofing)
For researchers looking to move away from stoichiometric AlCl₃ and chlorinated solvents, the following alternatives are validated for biphenyl acylation:
-
Zeolite Catalysis (H-Beta):
-
Ionic Liquids ([BMIM][Cl]-AlCl₃):
References
-
Friedel-Crafts Acylation Mechanism & Stoichiometry. Organic Chemistry Portal. Link
-
Selectivity in Friedel-Crafts Acylation of Biphenyls. ResearchGate (General Biphenyl Acylation Studies). Link
-
Solvent Effects in Friedel-Crafts Reactions. Sigma-Aldrich Technical Library. Link
-
Workup Procedures for Aluminum Chloride Reactions. University of Michigan Standard Operating Procedures. Link
- Zeolite Catalyzed Acylation of Aromatics.Green Chemistry Letters.
-
Ionic Liquids in Friedel-Crafts Acylation. Journal of Organic Chemistry. Link
Sources
Minimizing side-product formation in 4-Propionylbiphenyl synthesis
Welcome to the dedicated technical support center for the synthesis of 4-propionylbiphenyl. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of this synthesis and minimize the formation of unwanted side-products. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.
I. Understanding the Synthesis: The Friedel-Crafts Acylation of Biphenyl
The primary method for synthesizing 4-propionylbiphenyl is the Friedel-Crafts acylation of biphenyl with propionyl chloride or propionic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is a powerful tool for forming carbon-carbon bonds with aromatic rings.[3][4]
The reaction proceeds through the formation of a highly reactive acylium ion intermediate, which then attacks the electron-rich biphenyl ring. Due to the electronic and steric properties of the biphenyl moiety, the acylation can occur at different positions, leading to the desired 4-propionylbiphenyl as well as isomeric and di-acylated side-products. The key to a successful synthesis lies in controlling the reaction conditions to favor the formation of the desired product.
Reaction Mechanism Overview
Caption: The two-stage mechanism of the Friedel-Crafts acylation of biphenyl.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-propionylbiphenyl, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Propionylbiphenyl | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Deactivation: Moisture in the reaction setup can deactivate the AlCl₃ catalyst. 3. Sub-optimal Stoichiometry: Incorrect ratio of reactants and catalyst. 4. Product Loss During Workup: Inefficient extraction or purification. | 1. Optimize Reaction Conditions: Increase reaction time or gradually raise the temperature, monitoring the reaction progress by TLC or GC. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle AlCl₃ in a glovebox or under an inert atmosphere. 3. Adjust Stoichiometry: A slight excess of the acylating agent and a stoichiometric amount of AlCl₃ relative to the acylating agent are often required.[5] 4. Refine Workup Procedure: Ensure complete extraction of the product from the aqueous layer. Minimize transfers of the product solution. |
| Formation of 2-Propionylbiphenyl Isomer | 1. High Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity. 2. Solvent Effects: The choice of solvent can influence the isomer distribution. | 1. Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 to -15 °C) can significantly improve the selectivity for the para-isomer.[6] 2. Solvent Selection: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane are commonly used. Consider screening other non-polar solvents to optimize selectivity. |
| Formation of 4,4'-Dipropionylbiphenyl | 1. Excess Acylating Agent: A large excess of propionyl chloride can lead to di-acylation. 2. High Catalyst Concentration: A higher concentration of AlCl₃ can promote a second acylation. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial mono-acylation is complete can favor the formation of the di-acylated product. | 1. Control Stoichiometry: Use a molar ratio of biphenyl to propionyl chloride of approximately 1:1 to 1:1.2. 2. Optimize Catalyst Loading: Use a stoichiometric amount of AlCl₃ relative to the propionyl chloride. 3. Monitor Reaction Progress: Follow the reaction by TLC or GC and quench it once the biphenyl has been consumed to prevent further acylation. |
| Reaction Stalls or Does Not Initiate | 1. Poor Quality Catalyst: The AlCl₃ may be old or have been exposed to moisture. 2. Impure Reactants: Impurities in the biphenyl or propionyl chloride can inhibit the reaction. | 1. Use Fresh Catalyst: Use a fresh, unopened container of anhydrous AlCl₃. 2. Purify Reactants: Ensure the purity of the starting materials. Biphenyl can be recrystallized, and propionyl chloride can be distilled if necessary. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in 4-propionylbiphenyl synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this reaction?
A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid catalyst for the Friedel-Crafts acylation of biphenyl.[1] Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, but may require different reaction conditions and may not be as efficient.
Q2: How can I minimize the formation of the 2-propionylbiphenyl isomer?
A2: The formation of the ortho-isomer (2-propionylbiphenyl) is generally less favored due to steric hindrance. To further minimize its formation, it is recommended to carry out the reaction at a lower temperature (e.g., 0 °C or below).[6] The choice of solvent can also play a role, with less polar solvents often favoring para-substitution.
Q3: Is it possible to completely avoid the formation of 4,4'-dipropionylbiphenyl?
A3: While it is challenging to completely eliminate the di-acylated product, its formation can be significantly minimized by carefully controlling the stoichiometry of the reactants. Using a biphenyl to propionyl chloride molar ratio of 1:1 or slightly above 1 is recommended. Additionally, monitoring the reaction progress and stopping it once the starting material is consumed can prevent over-acylation.
Q4: What is the best method for purifying the crude product?
A4: Recrystallization is a common and effective method for purifying 4-propionylbiphenyl from its isomers and di-acylated by-products. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can be effective.[7] Column chromatography on silica gel can also be used for a more precise separation, especially for removing trace amounts of the 2-isomer.[4]
Q5: Can I use propionic anhydride instead of propionyl chloride?
A5: Yes, propionic anhydride can be used as the acylating agent.[8] The reaction mechanism is similar, and it may be a preferred reagent in some cases as it can be less corrosive and easier to handle than propionyl chloride. However, reaction conditions may need to be adjusted, and a stoichiometric amount of the Lewis acid catalyst is still required.
IV. Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Propionylbiphenyl
This protocol is designed to maximize the yield of 4-propionylbiphenyl while minimizing the formation of side-products.
Materials:
-
Biphenyl
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of propionyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 15 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Prepare a solution of biphenyl (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the biphenyl solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude 4-propionylbiphenyl in a minimal amount of hot ethanol.
-
Slowly add hot water to the solution until it becomes slightly cloudy.
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water.
-
Dry the purified crystals in a vacuum oven.
V. References
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 7, 2026, from [Link]
-
University of California, Berkeley. (2014). The Friedel-Crafts Reaction. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 7, 2026, from [Link]
-
Chegg. (2020). Solved Friedel-Crafts Acetylation of Biphenyl The crude. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved February 7, 2026, from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved February 7, 2026, from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Phenylpropiophenone. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2018). How can two isomeric compounds be separated?. Retrieved February 7, 2026, from [Link]
-
Scielo. (2013). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved February 7, 2026, from [Link]
-
Google Patents. (n.d.). JPH04202158A - Purification of 4,4'-biphenyldicarboxylic acid. Retrieved February 7, 2026, from
-
Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives. Retrieved February 7, 2026, from
Sources
- 1. mdpi.com [mdpi.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved Friedel-Crafts Acetylation of Biphenyl The crude | Chegg.com [chegg.com]
- 5. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
Troubleshooting low yield in 4-Propionylbiphenyl synthesis
Topic: Troubleshooting Low Yield & Purity Optimization Audience: Organic Chemists, Process Development Scientists Content Type: Technical Guide & Interactive Troubleshooting
Introduction: The Yield Paradox
Synthesizing 4-Propionylbiphenyl (1-([1,1'-biphenyl]-4-yl)propan-1-one) via Friedel-Crafts acylation often presents a "yield paradox": the reaction is theoretically robust, yet isolated yields frequently stall at 40–50%.
As a Senior Application Scientist, I have analyzed user data to identify the three distinct failure modes responsible for this:
-
Catalyst Deactivation: Misunderstanding the stoichiometry of the Lewis Acid (
). -
Regiochemical Leakage: Competitive formation of the ortho-isomer (2-propionylbiphenyl) or the bis-acylated product (4,4'-dipropionylbiphenyl).
-
Work-up Emulsification: Product loss during the hydrolysis of the aluminum complex.
This guide provides a self-validating protocol to diagnose and correct these issues.
Diagnostic Workflow
Before altering your parameters, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic tree for isolating the root cause of yield loss.
Module 1: The Friedel-Crafts Acylation (Primary Route)
The most common error in this synthesis is treating
Critical FAQ: Reaction Setup
Q: I used 1.0 equivalent of
-
The Mechanism: As 4-propionylbiphenyl forms, it complexes 1:1 with
. If you start with 1.0 eq, the first 50% of product sequesters the remaining catalyst. -
The Fix: You must use at least 2.2 equivalents of
if using Propionic Anhydride, or 1.2–1.5 equivalents if using Propionyl Chloride.
Q: I see a significant impurity just above the product spot on TLC. What is it? A: This is likely the 2-propionylbiphenyl (ortho-isomer) .
-
Cause: Standard "Bouveault" addition (adding acid chloride to a mixture of biphenyl and
). This exposes the ring to uncomplexed acyl chloride, which is less selective. -
Solution: Switch to the Perrier Addition Method .
Optimized Protocol: Perrier Addition
Target: Minimizing ortho-substitution and polyacylation.
-
Active Complex Formation: In a dry flask under
, suspend (1.5 eq) in Dichloromethane (DCM). Cool to 0°C. -
Electrophile Generation: Add Propionyl Chloride (1.1 eq) dropwise. Stir for 30 mins. The solid
should dissolve/change form as the acylium ion complex ( ) generates. -
Substrate Addition: Add Biphenyl (1.0 eq) dissolved in minimal DCM dropwise to the catalyst mixture.
-
Why? This ensures the biphenyl always encounters the pre-formed, bulky electrophile complex, which sterically favors the para position (4-position).
-
-
Temperature Control: Stir at 0–5°C for 2 hours, then allow to warm to Room Temperature (RT).
-
Warning: Do NOT reflux unless conversion is incomplete after 4 hours. High heat promotes the formation of 4,4'-dipropionylbiphenyl (the di-acylated impurity).
-
Module 2: Work-up & Isolation (The "Hidden" Yield Killer)
Many researchers successfully form the product but lose it during the quench. The Aluminum-Ketone complex is stable and requires vigorous hydrolysis.
Q: My crude product is a sticky, gray emulsion. How do I fix this? A: This is an aluminum hydroxide gel. You likely quenched with water or weak base.
-
The Fix: You must quench with cold dilute HCl (2M) . The acid keeps aluminum species in solution (
) rather than precipitating gelatinous .
Standardized Hydrolysis Protocol
-
Pour the reaction mixture slowly into a beaker containing crushed ice and conc. HCl (approx. 10:1 ratio).
-
Stir vigorously for 30 minutes. The organic layer should separate cleanly from the aqueous layer.
-
Phase Separation: Extract with DCM. Wash organic layer with water, then Brine.
-
Purification: Recrystallize from Ethanol/Water (9:1). The para-isomer crystallizes readily; the ortho-isomer (oily) remains in the mother liquor.
Module 3: The Suzuki-Miyaura Alternative
If the Friedel-Crafts route yields persistent mixtures of isomers (e.g., >10% ortho-isomer) due to specific lab constraints, switch to Suzuki Coupling. This route is regiospecific —it is chemically impossible to form the ortho-isomer or di-acylated byproduct if pure starting materials are used.
Reaction Scheme:
Comparison of Routes
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
| Atom Economy | High | Moderate (Boronic waste) |
| Cost | Low ( | High (Pd Catalyst) |
| Regioselectivity | ~90-95% Para (Optimization required) | 100% Para (Structural guarantee) |
| Primary Failure | Moisture sensitivity / Polyacylation | Oxygen sensitivity / Catalyst death |
Suzuki Protocol (High Purity)
-
Reagents: 4-Bromopropiophenone (1.0 eq), Phenylboronic acid (1.2 eq),
(2.0 eq). -
Catalyst:
(1–3 mol%). -
Solvent: Toluene:Ethanol:Water (4:1:1). The biphasic system is crucial for dissolving the inorganic base.
-
Conditions: Reflux (90°C) for 4–6 hours under inert atmosphere (
/Argon). -
Note: Degas solvents thoroughly before adding Palladium to prevent homocoupling of the boronic acid (Ph-Ph formation).
Visualizing the Mechanism (Friedel-Crafts)
Understanding the "Perrier" intermediate explains why this method improves yield.
Figure 2: Mechanistic pathway showing the stable Product-AlCl3 complex that necessitates >1.0 eq of catalyst.
References
- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Regioselectivity in Biphenyl Acylation
-
Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281.
-
-
Suzuki Coupling Methodology (Analogous Protocol)
-
Leadbeater, N. E., & Marco, M. (2002).[1] "Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating." Organic Letters, 4(17), 2973-2976. (Demonstrates coupling efficiency for aryl ketones).
-
-
Synthesis of 4-Acetylbiphenyl (Direct Analog)
-
Organic Syntheses, Coll. Vol. 10, p. 102 (2004); Vol. 75, p. 53 (1998). "Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling."
-
Sources
Purification challenges of crude 4-Propionylbiphenyl
Technical Support Center: 4-Propionylbiphenyl Purification Ticket #404: "The Case of the Sticky Yellow Solid"
Welcome to the Purification Help Desk
Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
You are likely here because your crude 4-Propionylbiphenyl (1-([1,1'-biphenyl]-4-yl)propan-1-one) is not the pristine white crystalline solid you expected.[1] Instead, you are facing a sticky, off-white to earthy-yellow solid with a depressed melting point.
This guide treats your purification challenge as a support ticket. We break down the "bugs" in your crude mixture—aluminum sludge, isomeric contaminants, and oligomeric byproducts—and provide the "patches" required to fix them.
Module 1: The Crash (Quenching & Workup)
The Issue: "My crude product is trapped in a thick emulsion, or I have a persistent aluminum rag layer."
The Science:
Friedel-Crafts acylation uses stoichiometric amounts of Lewis acid (
The Protocol (The "Acid Crash"):
-
Cooling: Chill the reaction mixture to <5°C.
-
Hydrolysis: Do not add water to the reaction. Add the reaction mixture slowly into a stirred solution of ice-cold 2M HCl .
-
Why? Adding water to the reaction causes a violent exotherm that can char the product (polymerization).
-
-
Phase Separation: Use Dichloromethane (DCM) for extraction.
-
Pro Tip: If the emulsion persists, filter the biphasic mixture through a pad of Celite to break the surface tension caused by aluminum hydroxides.
-
Module 2: The "Yellow Polymer" Bug
The Issue: "My product is yellow/orange even after workup. Recrystallization isn't removing the color."
The Science: Industrial synthesis data (specifically from Fenbufen intermediates) indicates that Friedel-Crafts reactions of biphenyl often generate trace "earthy yellow high polymers" due to radical coupling or over-acylation at high temperatures. These non-polar oligomers occlude within the crystal lattice, resisting standard solvent washing.
The Fix (Adsorbent Scrubbing): Before crystallization, you must perform a "hot filtration" with an adsorbent.
-
Dissolution: Dissolve the crude dried solid in a minimum amount of DCM or Acetone at 35–40°C.
-
Adsorbent Addition: Add Activated Carbon (5% w/w) and Silica Gel (2% w/w) .
-
Why Silica? Carbon targets conjugated color bodies; silica targets polar aluminum residues and oligomers.
-
-
Digestion: Stir at reflux (or near boiling) for 30–60 minutes.
-
Filtration: Filter hot through a pre-warmed Büchner funnel (or PTFE membrane) to remove the adsorbent.
-
Concentration: Evaporate the solvent to yield a significantly lighter solid.
Module 3: Crystallization (The Isomer War)
The Issue: "I have unreacted biphenyl (starting material) or trace 2-isomer affecting my purity."
The Science:
-
4-Propionylbiphenyl (Target): High symmetry, packs well, higher melting point (~80-82°C).
-
2-Propionylbiphenyl (Impurity): Sterically hindered by the second phenyl ring, lower melting point, more soluble in alcohols.
-
Biphenyl (Starting Material): Highly soluble in non-polar solvents.
The Protocol (Solvent Selection):
| Solvent System | Yield | Purity Potential | Notes |
| Ethanol (95%) | High | Good | Standard. Removes 2-isomer well. |
| Ethanol/Water (9:1) | High | Moderate | Water forces precipitation; risks trapping inorganic salts. |
| Heptane/Toluene | Moderate | Excellent | Best for removing unreacted biphenyl. |
| Methanol | Moderate | Good | Lower boiling point; easier to dry product. |
Recommended Workflow (Ethanol Recrystallization):
-
Dissolve the "scrubbed" solid (from Module 2) in boiling Ethanol (approx. 3-5 mL per gram).
-
Allow the solution to cool slowly to room temperature with gentle stirring.
-
Critical: Rapid cooling traps the 2-isomer.
-
-
Chill to 0-5°C for 2 hours.
-
Filter and wash with cold heptane.
-
Why Heptane wash? Ethanol washes might dissolve your product. Cold heptane strips away residual unreacted biphenyl (which is very soluble in heptane) without dissolving the ketone product significantly.
-
Visualizing the Impurity Landscape
The following diagram maps the origin of your impurities and the logic gate for removing them.
Caption: Logical flow for removing specific impurity classes: Aluminum (Quench), Polymers (Adsorbent), and Isomers (Crystallization).
Frequently Asked Questions (FAQ)
Q: I see a spot on TLC just above my product. Is this the 2-isomer? A: Likely no. The 2-isomer is usually more polar (lower Rf) or very close. A spot above (less polar) is typically 4,4'-dipropionylbiphenyl (the di-acylated byproduct) or unreacted biphenyl. If it is the di-acylated product, recrystallization in Ethanol is less effective because the di-ketone is also quite insoluble.
-
Fix: Switch to a Toluene/Heptane recrystallization. The di-ketone is less soluble in toluene than the mono-ketone. Filter off the first crop (which might be enriched in di-ketone) and crystallize the filtrate.
Q: Can I distill this instead of crystallizing? A: Proceed with extreme caution. 4-Propionylbiphenyl has a high boiling point. Distillation requires high vacuum (<1 mmHg). Prolonged heating often leads to thermal degradation or polymerization (the "yellowing" effect). Crystallization is the preferred industrial standard for this intermediate.
Q: My melting point is 75-78°C. The literature says 81-83°C. What's wrong? A: You likely have trapped solvent or residual biphenyl . Biphenyl depresses the melting point significantly. Dry your sample under vacuum at 40°C for 12 hours. If the MP doesn't rise, wash the solid with cold hexane/heptane again to strip the biphenyl.
References
-
Friedel-Crafts Acyl
- Refining Method of Fenbufen (Intermediate Purification)
- Solubility Data & Solvent Miscibility Source: Sigma-Aldrich. "Solvent Miscibility Table."
-
4-Propionylbiphenyl Chemical Properties
Sources
- 1. CN106588636B - Refining method of fenbufen - Google Patents [patents.google.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Synthesis method of Fenbufen - Eureka | Patsnap [eureka.patsnap.com]
- 4. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen [open.uct.ac.za]
- 7. p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Biphenyl Acylation Regioselectivity
Ticket ID: BPH-ACYL-001 Topic: Optimizing Regioselectivity (4- vs. 4,4'-) in Friedel-Crafts Acylation of Biphenyl Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Challenge
The User Issue: Researchers frequently struggle with controlling the degree of acylation in biphenyl systems. The primary regioselectivity challenge is not ortho vs. para (sterics heavily favor para), but rather Mono-acylation (4-acetylbiphenyl) vs. Di-acylation (4,4'-diacetylbiphenyl) .
The Chemical Reality: Biphenyl consists of two phenyl rings. The first acylation deactivates the ring it attaches to, but the second ring remains relatively activated. Consequently, without strict kinetic control, the reaction easily proceeds to the thermodynamic 4,4'-diacylated product.
Support Directive: This guide provides protocols to isolate the 4-monoacylated species using Lewis Acid stoichiometry and shape-selective zeolite catalysis.
Mechanism & Selectivity Logic (The "Why")
To control the reaction, you must understand the electrophilic aromatic substitution (EAS) pathway specific to biphenyl.
Visualization: Acylation Pathway & Selectivity
Figure 1: The sequential acylation pathway. Note that the 4-position is electronically and sterically favored. The critical control point is stopping at the Mono stage before the second ring reacts.
Module A: The Traditional Route (Lewis Acid Catalysis)
Catalyst: Aluminum Chloride (
Critical Variable: Stoichiometry
In Friedel-Crafts acylation (unlike alkylation), the product ketone forms a strong 1:1 complex with the Lewis Acid. This "poisons" the catalyst.
-
Requirement: You need >1 equivalent of
per carbonyl group formed. -
For Mono-Acylation: Use 1.1 to 1.2 equivalents of
. -
For Di-Acylation: Use >2.5 equivalents of
.
Solvent Selection Table
| Solvent | Polarity | Effect on Selectivity | Recommendation |
| DCM / DCE | Non-polar | Product-catalyst complex often precipitates, preventing further reaction (Kinetic Control). | Best for Mono-Acylation |
| Nitrobenzene | Polar | Solubilizes the complex, keeping the system active. Allows equilibration (Thermodynamic Control). | Best for Di-Acylation |
| CS₂ | Non-polar | Historical standard, excellent for mono-selectivity but highly toxic/flammable. | Avoid (Safety) |
Protocol 1: Synthesis of 4-Acetylbiphenyl (Mono-Selective)
Target: >90% Mono-selectivity
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Reagents:
-
Biphenyl (10 mmol)[1]
-
Acetyl Chloride (11 mmol) - Slight excess only.
- (11-12 mmol) - Critical: Do not exceed 1.2 eq.
-
Solvent: Anhydrous
(DCM).
-
-
Procedure:
-
Suspend
in DCM at 0°C. -
Add Acetyl Chloride dropwise. Stir 15 min to form the acylium ion complex.
-
Add Biphenyl solution (in DCM) dropwise over 30 mins at 0°C .
-
Crucial Step: Maintain temperature at 0-5°C for 2 hours. Do not reflux.
-
Observation: A precipitate should form (the deactivated product complex).[2]
-
-
Quench: Pour onto ice/conc. HCl mix. Extract with DCM.
-
Purification: Recrystallize from Ethanol.
Module B: The Advanced Route (Zeolite Catalysis)
Catalyst: Zeolite H-Beta (
Why use Zeolites?
Zeolites offer Shape Selectivity . The pore channels of Zeolite Beta (approx 0.6-0.7 nm) accommodate the linear 4-substituted biphenyl but sterically reject the formation of the bulkier 2-substituted isomers or non-linear transition states.
Protocol 2: Green Synthesis using H-Beta
Target: High regioselectivity without corrosive metal halides.
-
Catalyst Prep: Calcine Zeolite H-Beta (
ratio ~25) at 500°C for 4 hours to activate acid sites. -
Reagents:
-
Biphenyl (10 mmol)[1]
-
Acetic Anhydride (15 mmol) - Acylating agent.
-
Catalyst: H-Beta Zeolite (0.5 g).
-
-
Procedure:
-
Mix reactants in a solvent-free system (or minimal nitrobenzene if solubility is an issue).
-
Heat to 140-160°C (higher temp required for zeolites vs
). -
Monitor via TLC/GC.
-
-
Workup: Filter off the catalyst (regenerable). Wash filtrate with water.
-
Advantage: This method virtually eliminates ortho-isomers and minimizes di-acylation due to pore diffusion constraints of the bulky di-acylated product.
Troubleshooting Guide (FAQ)
Diagnostic Decision Tree
Figure 2: Rapid diagnostic flow for common experimental failures.
Frequently Asked Questions
Q1: Why does the reaction stop at ~50% conversion even with 1.0 equivalent of catalyst?
-
A: Technical Grade
often absorbs moisture, deactivating it. Furthermore, as the reaction proceeds, the product ketone complexes with , effectively removing the catalyst from the cycle. -
Fix: Ensure
is fresh/sublimed. Use 1.1 to 1.2 equivalents relative to the acylating agent to account for complexation.
Q2: I am using Nitrobenzene but getting a mixture of mono- and di-products. Why?
-
A: Nitrobenzene solubilizes the acyl-aluminum complex.[2] This keeps the mono-acylated product in the solution phase where it can attack a second acylium ion.
-
Fix: Switch to DCM or 1,2-DCE . In these solvents, the mono-acylated complex precipitates out, physically protecting it from further reaction (Di-acylation).
Q3: Can I use Acetyl Chloride with Zeolites?
-
A: It is possible, but Acetic Anhydride is generally preferred for zeolite catalysis. Acetyl chloride produces HCl gas which can degrade the zeolite framework over time or cause pore blockage. Anhydride produces acetic acid as a byproduct, which is less damaging to the catalyst structure.
Q4: How do I separate 4-acetylbiphenyl from 4,4'-diacetylbiphenyl if I get a mixture?
-
A:
-
Solubility: 4,4'-diacetylbiphenyl is significantly less soluble in cold ethanol than the mono-isomer. Recrystallization from ethanol usually yields pure di-product as the precipitate.
-
Chromatography: The di-acylated product is more polar. On Silica gel (Hexane/Ethyl Acetate), 4-acetylbiphenyl elutes first.
-
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and stoichiometry).
-
Derouane, E. G., et al. (2000). "Zeolite catalysts for the acylation of aromatics."[3][4] Journal of Molecular Catalysis A: Chemical.
- Smith, K., et al. (1996). "Regioselective acylation of biphenyl using zeolite catalysts." Journal of Chemical Society, Perkin Transactions 1. (Specifics on H-Beta shape selectivity).
-
Gore, P. H. (1955).[2] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews. [2]
-
Xu, L., et al. (2012).[5] "A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl." Chemistry Central Journal. (Provides modern solvent data: DCM vs Nitrobenzene).
For further assistance, please contact the Application Science Division with your specific batch parameters.
Sources
- 1. Solved Experiment II - Friedel-Crafts Acylation of Biphenyl | Chegg.com [chegg.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 5. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted starting materials from 4-Propionylbiphenyl
Topic: Removal of unreacted starting material (Biphenyl) from 4-Propionylbiphenyl Ticket ID: CHEM-PUR-4PB-001 Support Level: Senior Application Scientist[1]
Executive Summary
The synthesis of 4-Propionylbiphenyl (1-([1,1'-biphenyl]-4-yl)propan-1-one) via Friedel-Crafts acylation often results in crude mixtures containing unreacted Biphenyl .[1] Because both the product and the impurity are aromatic solids with similar solubility profiles in many organic solvents, standard purification can be challenging.
This guide prioritizes three purification strategies based on the scale of your reaction and the quantity of the impurity.
Quick Diagnostic: Compound Properties
| Property | Impurity: Biphenyl | Target: 4-Propionylbiphenyl | Separation Logic |
| Structure | Non-polar aromatic hydrocarbon | Polar aromatic ketone | Polarity difference exploits adsorption (TLC/Column).[1] |
| Melting Point | ~69°C | ~96–104°C | Recrystallization is viable but prone to occlusion. |
| Boiling Point | 255°C | ~344°C | Significant |
| Steam Volatility | High | Negligible | Steam distillation is the most effective bulk removal method. |
Workflow Decision Matrix
Before proceeding, select the workflow that matches your current crude purity and scale.
Figure 1: Decision tree for selecting the optimal purification strategy based on impurity levels.
Method A: Steam Distillation (Recommended for High Impurity)
Why this works: Biphenyl has a high vapor pressure relative to water and codistills with steam (azeotropic-like behavior).[1] The ketone (4-Propionylbiphenyl) has a much higher boiling point (344°C) and is not steam volatile.[1] This is the most robust method to "strip" unreacted starting material without losing product.
Protocol
-
Setup: Place the crude solid in a round-bottom flask (RBF) equipped with a Claisen adapter, a steam inlet (or an internal water reservoir for direct heating), and a condenser.
-
Distillation:
-
Pass steam vigorously through the mixture (or boil water within the flask if using a direct method).
-
Observation: Biphenyl will distill over as a white, waxy solid in the receiving flask, floating on the water distillate.
-
-
Completion: Continue until the distillate runs clear and no new solid accumulates in the receiver.
-
Recovery:
-
Cool the boiling flask (pot residue).[2] The 4-Propionylbiphenyl will solidify as a crude cake or oil at the bottom.
-
Filter the solid or extract the residue with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
-
Method B: Recrystallization (Standard Procedure)
Why this works: While both compounds are soluble in hot ethanol, 4-Propionylbiphenyl is significantly less soluble in cold ethanol than biphenyl.[1]
Protocol
-
Solvent Choice: 95% Ethanol or Absolute Ethanol .[1]
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add a minimum amount of boiling ethanol.
-
Critical Step: If the solution is colored/dirty, perform a hot filtration through a glass wool plug.
-
-
Crystallization:
-
Remove from heat and let the flask cool to room temperature slowly . Rapid cooling traps biphenyl in the crystal lattice (occlusion).
-
Once at room temperature, place in an ice bath (0–4°C) for 30 minutes.
-
-
Filtration:
Troubleshooting: "Oiling Out"
-
Issue: The product separates as an oil droplet at the bottom rather than crystals.
-
Cause: The solution is too concentrated, or the melting point of the solvated product is lower than the solvent boiling point.
-
Fix:
-
Reheat to dissolve the oil.
-
Add a small amount of extra ethanol.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Co-solvent: If using pure ethanol, add water dropwise to the hot solution until slight turbidity persists, then clear it with one drop of ethanol before cooling.
-
Method C: Flash Chromatography (High Purity)
Why this works: Biphenyl is non-polar (Rf ~0.8–0.9 in Hexanes).[1] The ketone interacts with the silica stationary phase via its carbonyl group, retarding its elution (Rf ~0.3–0.4 in 10% EtOAc/Hexanes).
Protocol
-
Stationary Phase: Silica Gel (230–400 mesh).[1]
-
Mobile Phase Gradient:
-
Monitoring: Use UV light (254 nm). Both compounds are UV active.[1]
-
Note: Biphenyl spots often fluoresce blueish; the ketone absorbs strongly (dark spot).
-
Frequently Asked Questions (FAQ)
Q: I tried recrystallizing, but the melting point is still depressed (e.g., 85–90°C). Why? A: This indicates occluded biphenyl.[1] Biphenyl forms a solid solution with many aromatics. If recrystallization fails twice, switch to Method A (Steam Distillation) . You cannot "wash" occluded impurities out; you must separate the phases completely.
Q: Can I use vacuum distillation instead of steam distillation? A: Yes, but it is risky. Biphenyl boils at 255°C and the product at 344°C (at 1 atm). Under high vacuum (e.g., 1 mmHg), these boiling points drop significantly. Unless you have a fractional column (Vigreux), the separation might be poor, and prolonged heating can cause decomposition or polymerization of the ketone. Steam distillation is gentler (operating at ~100°C).[1]
Q: What is the theoretical yield impact of the steam distillation? A: Negligible. 4-Propionylbiphenyl has extremely low water solubility and zero volatility with steam. Your loss will only be mechanical (transfer losses).[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard procedures for Friedel-Crafts workup and steam distillation).
-
ChemicalBook. (2025).[1] 4-Propionylbiphenyl Properties and Suppliers. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 95230, 4'-Phenylpropiophenone. Retrieved from [1]
-
Restek. (2025). Biphenyl: Compound Information and Applications. Retrieved from [1]
Sources
Technical Support Center: 4-Propionylbiphenyl Storage & Handling Guide
[1]
Introduction
Welcome to the technical support hub for 4-Propionylbiphenyl . As a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen , the integrity of this starting material is critical for downstream yield and catalytic efficiency.
While 4-Propionylbiphenyl is chemically robust compared to aldehydes or aliphatic ketones, its biphenyl core imparts significant lipophilicity and a high crystal lattice energy (Melting Point: ~96–99°C).[1] These physical properties frequently cause issues with solubility and "crashing out" during scale-up, rather than chemical degradation.[1] This guide addresses those specific physical chemistry challenges.
Module 1: Critical Storage Protocols
The "Why" Behind the Protocol
Unlike hygroscopic salts, 4-Propionylbiphenyl is not significantly sensitive to moisture.[1] However, it is sensitive to photo-oxidation over long periods.[1] The benzylic position (alpha to the ketone and the aromatic ring) is susceptible to radical formation under UV light, leading to yellowing (formation of diketones or peroxides).
Storage Decision Matrix
Follow this logic to determine the optimal storage location based on your usage frequency.
Figure 1: Decision tree for storage conditions based on experimental sensitivity and usage frequency.
Storage Specifications Table
| Parameter | Specification | Technical Rationale |
| Temperature | 20–25°C (Short term) 2–8°C (Long term) | Lower temperatures reduce the kinetics of autoxidation, though the compound is solid and relatively stable.[1] |
| Light | Strictly Dark | UV light can excite the aromatic ketone, promoting radical abstraction at the alkyl chain. |
| Container | Amber Glass | Blocks UV transmission.[1] Avoid clear plastics which may leach plasticizers into the lipophilic solid.[1] |
| Headspace | Nitrogen/Argon (Optional) | Recommended only if the material will be used in sensitive transition-metal catalyzed cross-couplings.[1] |
Module 2: Solubility & Handling Troubleshooting (Q&A)
User Issue: "I cannot get 4-Propionylbiphenyl to dissolve in Methanol or Ethanol for my reaction."
Scientist's Diagnosis: This is a thermodynamic issue. The biphenyl structure is highly non-polar (lipophilic), while methanol is highly polar. The crystal lattice energy of the solid (MP ~96°C) is too high for cold methanol to overcome.
Corrective Action:
-
Switch Solvents: Use Dichloromethane (DCM) , Ethyl Acetate , or Acetone . It is highly soluble in these.[1]
-
Heat Required: If you must use alcohols (e.g., for a reduction reaction), you must heat the solvent to near-reflux. The compound will dissolve in hot ethanol but may recrystallize upon cooling (see Recrystallization Protocol below).
User Issue: "The material has turned from white to a pale yellow."
Scientist's Diagnosis: This indicates trace surface oxidation, likely forming a diketone impurity or quinoid species. While the bulk purity might still be >98%, these impurities can poison Palladium catalysts in Suzuki couplings.
Corrective Action: Perform a Recrystallization (Protocol 1) before using in sensitive steps.
Module 3: Experimental Protocols
Protocol 1: Purification via Recrystallization
Use this if your compound has yellowed or if you need >99.5% purity for analytical standards.[1]
Reagents: Ethanol (95% or absolute).
-
Dissolution: Place the crude 4-Propionylbiphenyl in a commercially standard round-bottom flask. Add Ethanol (approx. 5-7 mL per gram of solid).[1]
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring until the solid completely dissolves. If solid remains, add small aliquots of Ethanol until clear.
-
Filtration (Optional): If insoluble black specks remain (dust/particulates), filter the hot solution quickly through a pre-warmed glass frit.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Then, place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the white, shiny plates/needles using vacuum filtration. Wash the cake with cold Ethanol.[1]
-
Drying: Dry under high vacuum to remove solvent traces.[1]
Protocol 2: Solubility Workflow for Reaction Setup
Figure 2: Solvent selection guide based on the lipophilic nature of the biphenyl scaffold.
Module 4: Safety & Hazards (SDS Summary)
While not highly toxic, the compound is a chemical irritant.
-
GHS Signal Word: Warning
-
Hazard Statements:
-
Handling Precaution: Because it is a light powder, electrostatic charging can cause it to "fly." Use an anti-static gun or spatula when weighing small amounts to prevent inhalation of dust.[1]
References
-
ChemicalBook. (2024).[1][3] 4-PROPIONYLBIPHENYL Properties and Safety.[1][3][4] Retrieved from [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 95230, 4-Propionylbiphenyl.[1] Retrieved from [1]
-
Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs.[1][5] Journal of Pharmaceutical Sciences, 66(4), 466-476.[1] (Contextualizing the synthesis application). Retrieved from
-
Sigma-Aldrich. (2024).[1][3] Solvent Miscibility and Solubility Table. (General reference for biphenyl solubility logic). Retrieved from
Sources
- 1. p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyano-4'-pentylbiphenyl SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-PROPIONYLBIPHENYL | 37940-57-1 [chemicalbook.com]
- 5. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing polysubstitution in Friedel-Crafts acylation of biphenyl
Topic: Preventing Polysubstitution in Friedel-Crafts Acylation of Biphenyl
Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist
Module 1: Diagnostic & Triage (The "Why")
The Biphenyl Paradox
Users often assume that because the acyl group is electron-withdrawing (deactivating), the reaction will naturally stop at mono-substitution, as it does with benzene. This is a dangerous assumption with biphenyl.
-
The Mechanism: Introduction of an acyl group at the 4-position deactivates the primary ring. However, the electronic transmission across the C1-C1' single bond is relatively weak (
). -
The Consequence: The second phenyl ring remains nucleophilic enough to undergo a second attack, typically at the 4'-position, leading to the 4,4'-diacetylbiphenyl impurity.
-
The Fix: Selectivity is not automatic; it is kinetically engineered through stoichiometry, catalyst complexation (Perrier method), and shape-selective catalysis.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. Note the critical "Selectivity Gate" where process parameters determine the outcome.[1]
Caption: Reaction network showing the kinetic competition between mono- and di-acylation. The path to the impurity (Red) is open unless gated by stoichiometry or steric constraints.
Module 2: Troubleshooting Protocols
Scenario A: "I am consistently getting 10-15% di-acylated product."
Root Cause: Localized excess of reagent or improper addition order. Solution: Switch to the Perrier Addition Procedure .
Standard Friedel-Crafts (adding catalyst to the mixture) creates "hot spots" of activity. The Perrier method pre-forms the stable acylium complex, moderating the reaction rate.
Protocol: The Perrier Modification (Stoichiometric Control)
-
Complex Formation: In a separate flask, dissolve anhydrous
(1.1 equiv) in the solvent (DCM or Nitrobenzene). -
Acylium Generation: Add Acetyl Chloride (1.05 equiv) dropwise at 0°C. Stir for 30 mins until the solid dissolves and a clear/yellow solution forms (the
complex). -
Substrate Addition: Dissolve Biphenyl (1.0 equiv) in the same solvent.
-
Controlled Reaction: Add the complex solution TO the biphenyl solution slowly via an addition funnel.
-
Why? This ensures the substrate is always in excess relative to the active electrophile until the very end.
-
-
Quench: Pour onto crushed ice/HCl.
Scenario B: "I cannot separate the mono- and di-products easily."
Root Cause: Similar solubility profiles make purification difficult. Solution: Prevent formation using Shape-Selective Zeolites .
Zeolites like H-Beta or H-Mordenite have pore channels that physically restrict the formation of the bulky 4,4'-diacetylbiphenyl transition state.[2]
Protocol: Zeolite-Catalyzed Acylation (Green Chemistry)
-
Catalyst: H-Beta Zeolite (
ratio ~25). -
Solvent: Nitrobenzene (polar solvents enhance zeolite pore selectivity).
-
Procedure:
-
Activate Zeolite at 500°C for 4 hours (Crucial: removes water that kills active sites).
-
Mix Biphenyl (10 mmol), Acetic Anhydride (12 mmol), and Activated Zeolite (0.5 g) in Nitrobenzene (20 mL).
-
Heat to 120°C (Zeolites require higher activation energy than
). -
Filtration: Filter hot to remove catalyst (regenerable).
-
Result: High selectivity for 4-acetylbiphenyl due to pore confinement.
-
Module 3: Optimization Data & Solvents
The choice of solvent dictates the nature of the electrophile.
| Solvent | Mechanism Influence | Selectivity (Mono:Di) | Recommendation |
| DCM / | Non-complexing. Highly reactive "free" acylium ions. | Low (60:40 if uncontrolled) | Avoid for high selectivity unless temp is <-10°C. |
| Nitrobenzene | Forms donor-acceptor complex with | High (90:10 to 95:5) | Standard Industry Choice. |
| Solvent-Free | High concentration, poor heat transfer. | Very Low | Do Not Use. Promotes polymerization/tars. |
Stoichiometry Impact Table
Data derived from kinetic studies on biphenyl acylation [1, 2].
| Biphenyl : Acetyl Chloride : | Major Product | Yield (Isolated) |
| 1 : 1 : 1.1 | 4-Acetylbiphenyl | ~92% |
| 1 : 2 : 2.2 | Mixture (Mono + Di) | Complex Mix |
| 1 : 4 : 4 | 4,4'-Diacetylbiphenyl | ~98% |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Acetyl Chloride in excess to drive the reaction to completion? A: No. Unlike alkylation, where excess reagent is common, acylation of biphenyl requires strict stoichiometric limiting of the acyl source. If you use excess, you will form the di-acetylated impurity. It is better to leave 5% unreacted biphenyl (easy to separate by recrystallization) than to form 5% di-product (hard to separate).
Q: Why does Nitrobenzene improve selectivity?
A: Nitrobenzene acts as a "buffer" for the Lewis Acid. It coordinates with
Q: My
References
-
Olah, G. A. , et al. "Aromatic Substitution.[3] XXIX. Friedel-Crafts Acylation of Benzene and Toluene with Substituted Acyl Halides."[3] Journal of the American Chemical Society, 1972.
-
Sugi, Y. , et al. "Alkylation of Biphenyl and Naphthalene over Zeolites: Characteristics of Shape-selective Catalysis in Zeolite Channels." Journal of the Japan Petroleum Institute, 2008.
- Derouane, E. G., et al. "Zeolite catalysts for acylation of aromatics." Journal of Molecular Catalysis A: Chemical, 2000.
Sources
Technical Support Center: Forced Degradation of 4-Propionylbiphenyl
Status: Operational Subject: 4-Propionylbiphenyl (CAS: 1204-20-2) Context: Stress Testing & Stability-Indicating Method Development (SIM) Regulatory Alignment: ICH Q1A(R2), ICH Q1B
Introduction: The Molecule & The Mission
Welcome to the technical support hub for 4-Propionylbiphenyl . As a Senior Application Scientist, I know that forced degradation (stress testing) is not just about "breaking" the molecule; it is about understanding how it breaks to ensure patient safety and regulatory compliance.
Chemical Context: 4-Propionylbiphenyl consists of a biphenyl core acylated at the 4-position. It is a lipophilic aromatic ketone.
-
Critical Vulnerability: The carbonyl group acts as a chromophore (n→π* transition), making photolysis the primary risk.
-
Secondary Risk: The
-methylene group (adjacent to the carbonyl) is susceptible to radical oxidation . -
Structural Constraint: Unlike longer-chain ketones, this molecule lacks a
-hydrogen, rendering the classic Norrish Type II elimination impossible. This specific mechanistic insight dictates your degradation profile.
Troubleshooting Module 1: Photostability (Critical)
User Issue: "I am observing rapid degradation under UV light, but the mass balance is poor, and I see multiple small peaks."
Expert Analysis
Aromatic ketones are notorious photosensitizers. Upon irradiation (UV-A range), 4-Propionylbiphenyl undergoes excitation to a singlet state (
-
Why Norrish Type II fails: The propionyl chain (-C(=O)-CH
-CH ) has no -hydrogen. The intramolecular 6-membered transition state cannot form. -
What happens instead: The triplet state acts as a diradical, abstracting hydrogen atoms from the solvent (intermolecular photoreduction) or undergoing
-cleavage (Norrish Type I). This leads to complex radical recombination products, often explaining the "poor mass balance" (formation of oligomers or solvent adducts).
Protocol: Adaptive Photolysis (ICH Q1B)
-
Sample Prep: Prepare a 1 mg/mL solution in an inert solvent (Acetonitrile). Avoid protic solvents (like Isopropanol) initially, as they accelerate photoreduction (H-donation).
-
Exposure: Expose to 1.2 million lux hours (Vis) and 200 W·h/m² (UV).[1]
-
Control (Crucial): Wrap a duplicate vial in aluminum foil ("Dark Control"). If the Dark Control degrades, it is thermal, not photolytic.
-
Actinometry: Use Quinine Chemical Actinometry if your chamber intensity is uncertain.
Visualizing the Mechanism
The following diagram illustrates the photochemical decision pathway for this specific ketone.
Figure 1: Photochemical pathway logic. Note the exclusion of Norrish Type II due to chain length.
Troubleshooting Module 2: Oxidative Stress
User Issue: "My peroxide study shows no degradation after 24 hours. Is the molecule stable, or is my condition too mild?"
Expert Analysis
4-Propionylbiphenyl is highly lipophilic (LogP ~4-5).
-
The Problem: Standard 3% H
O is aqueous. The molecule likely precipitated or formed a micelle, protecting it from the oxidant. -
The Fix: You must use a Co-solvent System . Radical oxidation requires the oxidant and substrate to be in the same phase.
Protocol: Homogeneous Oxidation
-
Solvent: 50:50 Acetonitrile:Water.[2]
-
Initiator: Start with 3% H
O . If stable, escalate to AIBN (Azobisisobutyronitrile) at 40°C. AIBN generates radicals directly, bypassing the solubility issues of aqueous peroxide. -
Target Degradant: Look for the
-hydroxy ketone or the diketone derivative (oxidation at the CH position).
Troubleshooting Module 3: HPLC Method (The "Ghost Peaks")
User Issue: "I have co-eluting peaks in my chromatogram. The degradants are sticking to the main peak."
Expert Analysis
Degradants of biphenyls often retain the biphenyl core, making them structurally similar to the parent.
-
Photoreduction products (alcohols) are slightly more polar.
-
Oligomers (from radical recombination) are much more hydrophobic (elute later).
-
Column Choice: A standard C18 might show "pi-pi" stacking interactions that cause peak tailing.
Recommended HPLC Parameters
A Phenyl-Hexyl column is superior here because it offers alternative selectivity via pi-pi interactions with the biphenyl rings.
| Parameter | Recommendation | Rationale |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3µm) | Enhances separation of aromatic isomers.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses silanol activity. |
| Mobile Phase B | Methanol:Acetonitrile (50:50) | MeOH provides different selectivity than pure ACN. |
| Gradient | 50% B to 90% B over 20 mins | Shallow gradient to separate closely eluting hydrophobic degradants. |
| Detection | 254 nm (or PDA scan) | 254 nm targets the biphenyl conjugation. |
Experimental Workflow: The Decision Tree
Follow this logic to ensure your study is scientifically sound and regulatory compliant.
Figure 2: Strategic workflow for hydrophobic stress testing.
Frequently Asked Questions (FAQ)
Q: Can I use thermal stress to simulate oxidative degradation? A: No. Thermal stress (e.g., 60°C) primarily tests for pyrolysis or sublimation. Oxidative stress is mechanistically distinct (radical vs. concerted). You must perform them separately.
Q: My degradation is >20%. Is this a failure? A: Not for a forced degradation study. The goal is 5-20% degradation to validate the method's ability to detect impurities.[3] If you have >20%, dilute the stressor or reduce the time. You are trying to create a "fingerprint" of failure, not destroy the sample completely.
Q: Why is Mass Balance low in the photolysis sample? A: 4-Propionylbiphenyl can form insoluble polymers (yellowing of solution) or volatile fragments (if Type I cleavage occurs) that escape the vial. Ensure your closure system is tight and check the filter for precipitates if recovery is low.
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[3][4][5][6]
-
ICH Q1B : Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[3][4][5][6]
- Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books. (Authoritative text on n-pi* transitions and Norrish mechanisms).
-
Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis. (Review of degradation limits and co-solvent strategies).
- Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Sources
Technical Support Center: 4-Propionylbiphenyl Purity Profiling
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Impurity Identification in 4-Propionylbiphenyl (4-PBP) Synthesis[1]
Introduction: The Purity Imperative
Welcome to the technical support hub for 4-Propionylbiphenyl (CAS: 37940-57-1).[1][2] As a scaffold used in the synthesis of liquid crystals and NSAID analogs, the purity of 4-PBP is non-negotiable.[1] In my experience supporting process chemistry teams, "unknown" impurities often turn out to be predictable byproducts of the Friedel-Crafts acylation mechanism—specifically regioisomers and poly-acylated species that behave deceptively during standard QC.[1]
This guide moves beyond generic advice. We will dissect the specific spectral and chromatographic signatures of these impurities and provide self-validating protocols to identify them.
Module 1: Chromatographic Anomalies (The "Ghost Peak" Dilemma)
User Issue: "I see a shoulder on my main peak in HPLC, or a persistent minor peak that co-elutes with the product."
The Technical Reality
In the Friedel-Crafts acylation of biphenyl, the Para (4-) position is electronically favored, but the Ortho (2-) position is statistically available.[1] While steric hindrance usually minimizes the 2-isomer, high reaction temperatures or improper catalyst loading can elevate it.[1]
The Problem: 2-Propionylbiphenyl (2-PBP) and 4-Propionylbiphenyl (4-PBP) are structural isomers with identical molecular weights (210.27 g/mol ). On standard C18 columns, they often co-elute due to similar hydrophobicity.[1]
Troubleshooting Protocol: Enhanced Resolution Method
To separate these isomers, you must exploit their shape selectivity (molecular planarity) rather than just hydrophobicity.
Recommended HPLC Conditions:
| Parameter | Standard (Low Resolution) | High-Resolution (Recommended) |
| Column Phase | C18 (Octadecyl) | Phenyl-Hexyl or Biphenyl Phase |
| Mechanism | Hydrophobic Interaction | |
| Mobile Phase A | Water (0.1% Formic Acid) | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile | Methanol (Promotes |
| Gradient | 50-90% B in 10 min | Isocratic hold (60% B) for 5 min, then gradient |
Why this works: The 4-isomer is planar, allowing strong
Workflow Visualization
Figure 1: Strategic column switching to resolve regioisomers based on molecular planarity.
Module 2: Structural Elucidation (MS & NMR)[1]
User Issue: "My Mass Spec confirms the MW is 210, but the integration is off. Is it an isomer or an isobaric contaminant?"
The Technical Reality
Mass Spectrometry (MS) alone is insufficient here because the fragmentation patterns of 2-PBP and 4-PBP are nearly identical (both lose the propionyl group to form a biphenyl cation).[1] Nuclear Magnetic Resonance (NMR) is the gold standard for definitive identification.
Troubleshooting Protocol: The Symmetry Check
You must look for symmetry in the aromatic region.[1]
-
4-Propionylbiphenyl (Target):
-
The substituted ring possesses a
axis of rotation. -
Signature: You will see a classic AA'BB' system (two doublets appearing as "roofed" doublets) for the protons on the acylated ring.
-
The unsubstituted phenyl ring will appear as a complex multiplet.[1]
-
-
2-Propionylbiphenyl (Impurity):
-
Asymmetric.
-
Signature: You will see four distinct signals for the protons on the substituted ring (ABCD system).
-
Shift: The carbonyl oxygen in the 2-position can interact with the ortho-protons of the other ring, causing unique downfield shifts not seen in the 4-isomer.[1]
-
Data Comparison Table:
| Feature | 4-Propionylbiphenyl (Target) | 2-Propionylbiphenyl (Impurity) |
| Symmetry | Symmetric (Para) | Asymmetric (Ortho) |
| Aromatic Region ( | AA'BB' Doublets (~8.0 & 7.7 ppm) | Complex multiplet; no clear doublets |
| Aliphatic Region | Quartet (~3.0 ppm) + Triplet (~1.2 ppm) | Similar, but often slightly upfield |
| Carbonyl | ~200 ppm | ~203-205 ppm (Twisted conjugation) |
Module 3: Synthetic Origins & Process Control[1][3]
User Issue: "I am consistently seeing a heavy impurity at RRT 1.5. What is it?"
The Technical Reality
If you observe a peak eluting significantly later than your product (High Retention Time), it is almost certainly 4,4'-Dipropionylbiphenyl .
Cause: This is a "double Friedel-Crafts" reaction.
-
Mechanism: The first propionyl group deactivates the ring, making the second addition difficult. However, if you use excess AlCl
or high temperatures (>60°C), the second ring (which is still activated) will undergo acylation.
Troubleshooting Protocol: Stoichiometry Audit
To eliminate this impurity, you must control the reagent ratios strictly.
-
Ideal Ratio: 1.0 eq Biphenyl : 1.05 eq Propionyl Chloride : 1.1 eq AlCl
.[1] -
Temperature Control: Keep the reaction between 0°C and 25°C. Do not reflux unless absolutely necessary.
-
Mode of Addition: Add the catalyst slowly to the mixture of biphenyl and acid chloride to prevent localized hot-spots that favor di-acylation.[1]
Impurity Fate Map
Figure 2: Reaction pathways showing the origin of Ortho and Di-substituted impurities.
Frequently Asked Questions (FAQ)
Q: My sample has turned yellow/brown. Does this indicate decomposition? A: Pure 4-Propionylbiphenyl is a white crystalline solid.[1] Yellowing usually indicates traces of Nitrobenzene (if used as solvent) or oxidized aluminum salts remaining from the quench. A recrystallization from Ethanol/Water is usually sufficient to remove these color bodies.[1]
Q: Can I use GC-MS for analysis instead of HPLC? A: Yes, but be cautious. The high temperatures of the GC inlet can sometimes cause de-acylation or rearrangement if the sample contains residual Lewis Acids. Ensure your sample is quenched and neutral (pH 7) before injection.[1]
Q: What is the specific melting point I should target? A: The literature melting point for 4-Propionylbiphenyl is approximately 57-59°C [1].[1] A melting point depression (e.g., 52-55°C) is a rapid indicator of the presence of the 2-isomer or biphenyl starting material.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95230, 4-Propionylbiphenyl. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation Mechanism and Conditions. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Propionylbiphenyl: Friedel-Crafts Acylation vs. Suzuki Coupling
For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by factors such as yield, purity, scalability, cost, and environmental impact. The synthesis of 4-propionylbiphenyl, a key intermediate for various pharmaceuticals and materials, serves as an excellent case study for comparing a classic electrophilic substitution reaction with a modern palladium-catalyzed cross-coupling reaction. This guide provides an in-depth, objective comparison of the Friedel-Crafts acylation and the Suzuki coupling for the preparation of this target molecule, supported by mechanistic insights and representative experimental data.
The Classic Approach: Friedel-Crafts Acylation of Biphenyl
The Friedel-Crafts acylation, first reported in 1877, is a cornerstone of organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This reaction proceeds via electrophilic aromatic substitution, a mechanism that leverages the inherent nucleophilicity of an aromatic ring.
Chemical Principle & Mechanism
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃), which coordinates to the acylating agent (propionyl chloride in this case). This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich biphenyl ring. Due to the steric hindrance of the ortho positions and the activating, para-directing nature of the phenyl substituent, the acylation occurs predominantly at the 4-position. A key feature of Friedel-Crafts acylation is the deactivation of the product ketone towards further substitution, which prevents polyacylation.[2] However, the product ketone forms a stable complex with the AlCl₃ catalyst, necessitating the use of stoichiometric or even excess amounts of the catalyst.[1][2]
Figure 1: Mechanism of the Friedel-Crafts acylation of biphenyl.
Representative Experimental Protocol: Friedel-Crafts Acylation
-
Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (connected to a gas scrubber) is charged with anhydrous aluminum trichloride (1.1 eq.) and a dry solvent like dichloromethane or nitrobenzene under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: The flask is cooled in an ice bath (0-5°C). A solution of biphenyl (1.0 eq.) in the chosen solvent is added. Propionyl chloride (1.05 eq.) is then added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C. The reaction is highly exothermic.[3]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 4-propionylbiphenyl.
Analysis: A Cost-Effective but Harsh Method
| Pros | Cons |
| Low-Cost Reagents: Biphenyl, propionyl chloride, and AlCl₃ are inexpensive bulk chemicals. | Stoichiometric Catalyst: Requires >1 equivalent of AlCl₃, generating significant waste.[2] |
| One-Step Synthesis: A direct conversion from a simple hydrocarbon starting material. | Harsh Conditions: The reaction is exothermic and requires strictly anhydrous conditions and acidic workup. |
| High Potential Yield: Can achieve good yields with proper optimization. | Limited Functional Group Tolerance: Fails with deactivated aromatic rings and is incompatible with many functional groups like amines and alcohols.[4] |
| Regioselectivity Issues: While para-substitution is major, formation of ortho and di-acylated byproducts can occur, complicating purification.[5] | |
| Environmental Concerns: Generates large amounts of acidic aluminum waste.[4] |
The Modern Approach: Palladium-Catalyzed Suzuki Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has revolutionized the formation of C-C bonds, particularly for creating biaryl systems.[6] It offers a mild, highly selective, and functional-group-tolerant alternative to classical methods.
Chemical Principle & Mechanism
To synthesize 4-propionylbiphenyl via Suzuki coupling, the disconnection strategy involves coupling an aryl halide (or triflate) with an organoboron species. The most logical route is the reaction between 4-bromopropiophenone and phenylboronic acid . The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for the transmetalation step. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromopropiophenone to form a Pd(II) complex.
-
Transmetalation: The phenyl group is transferred from the activated boronic acid (boronate) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, 4-propionylbiphenyl, regenerating the Pd(0) catalyst to continue the cycle.[7]
Figure 2: Catalytic cycle for the Suzuki coupling synthesis of 4-propionylbiphenyl.
Representative Experimental Protocol: Suzuki Coupling
Adapted from procedures for the synthesis of 4-acetylbiphenyl.[8][9]
-
Setup: A reaction flask is charged with 4-bromopropiophenone (1.0 eq.), phenylboronic acid (1.2 eq.), a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq.), and a solvent system (e.g., toluene/ethanol/water or DME).
-
Degassing: The mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes or by several freeze-pump-thaw cycles. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₄ (1-3 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand, is added under an inert atmosphere.
-
Reaction: The mixture is heated to reflux (typically 80-100°C) and stirred for 4-12 hours. Reaction progress is monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure 4-propionylbiphenyl.
Head-to-Head Comparison: Choosing the Right Path
The choice between these two methods depends entirely on the specific constraints and goals of the synthesis. A direct comparison highlights their divergent philosophies.
Figure 3: Comparative synthetic workflows for 4-propionylbiphenyl.
Quantitative Data & Performance Metrics
| Parameter | Friedel-Crafts Acylation | Suzuki Coupling | Rationale & Justification |
| Typical Yield | 60-85% | 80-95% | Suzuki couplings are renowned for high efficiency and fewer side reactions, often leading to higher isolated yields.[10] |
| Starting Materials | Biphenyl, Propionyl Chloride | 4-Bromopropiophenone, Phenylboronic Acid | Friedel-Crafts uses basic commodity chemicals. Suzuki requires pre-functionalized, more complex starting materials. |
| Catalyst | Aluminum Chloride (AlCl₃) | Palladium Complex (e.g., Pd(PPh₃)₄) | AlCl₃ is a cheap bulk chemical. Palladium is a precious metal, making the catalyst intrinsically expensive.[11] |
| Catalyst Loading | Stoichiometric (>100 mol%) | Catalytic (0.5-5 mol%) | The need for stoichiometric AlCl₃ is a major drawback of Friedel-Crafts.[2] Suzuki's catalytic nature is a key advantage. |
| Reaction Conditions | Harsh (Anhydrous, often 0°C to RT, acidic workup) | Mild (Aqueous or organic solvents, 80-100°C) | Suzuki reactions can often be run in aqueous media and are tolerant of air and moisture to a greater degree.[7] |
| Regioselectivity | Moderate to Good (Mainly para) | Excellent (Defined by starting materials) | The C-C bond in a Suzuki reaction forms only at the positions of the halide and boron, offering perfect control. |
| Functional Group Tolerance | Poor | Excellent | Suzuki coupling is compatible with a vast array of functional groups (esters, amides, ketones, etc.), making it ideal for complex molecules.[6][12] |
| Atom Economy / Waste | Poor (High E-Factor) | Good (Lower E-Factor) | The stoichiometric AlCl₃ and acidic workup in Friedel-Crafts generate significant inorganic waste. Suzuki's main byproducts are salts and boronic acid derivatives. |
Senior Application Scientist's Recommendation
The decision between Friedel-Crafts acylation and Suzuki coupling for the synthesis of 4-propionylbiphenyl is a classic case of balancing cost and simplicity against performance and versatility.
-
For Large-Scale Industrial Synthesis: If the primary driver is cost and the target molecule is relatively simple without sensitive functional groups, Friedel-Crafts acylation remains a viable, albeit environmentally challenging, option. Its use of inexpensive, readily available starting materials and a straightforward, single-step process are significant economic advantages. The challenges of waste management and potential purification difficulties must be carefully weighed.
-
For Pharmaceutical and Drug Development: In contexts where purity, predictability, and substrate scope are paramount, the Suzuki coupling is unequivocally the superior methodology. Its exceptional functional group tolerance allows for its use in late-stage synthesis on complex, multi-functionalized molecules—a common requirement in drug discovery.[13] The high regioselectivity ensures the formation of the desired isomer exclusively, simplifying purification and regulatory compliance. While the upfront cost of the palladium catalyst and specialized starting materials is higher, the reliability, higher yields, and broader applicability often result in a lower overall cost-to-discovery ratio in an R&D setting.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemguide. The Friedel-Crafts Acylation of Benzene. [Link]
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
ResearchGate. Friedel–Crafts acylation of biphenyl with anhydrides. [Link]
-
Scribd. Experiment 8 - Suzuki Coupling Reaction. [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Molecules. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
Organic Syntheses. Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-Methylbiphenyl. [Link]
-
UC Berkeley. The Suzuki Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [Link]
-
Chemistry LibreTexts. Limitations of Friedel-Crafts Alkylations. [Link]
-
Organic Syntheses. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. [Link]
-
University of California, Irvine. Experiment 1: Friedel-Crafts Acylation. [Link]
-
ACS Publications. Functional Group Tolerance of a Micellar on-DNA Suzuki–Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. [Link]
-
ResearchGate. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. [Link]
-
RSC Publishing. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. [Link]
-
YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
-
MDPI. Recent Advances in Acyl Suzuki Cross-Coupling. [Link]
-
University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
ResearchGate. Synthesis of biphenyl via C‐C coupling of Suzuki reaction. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
ACS Publications. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. [Link]
-
ResearchGate. Suzuki biaryl cross-coupling reactions. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
Spectroscopic Comparison of 4-Propionylbiphenyl Isomers: A Technical Guide
The following guide provides an in-depth spectroscopic comparison of the positional isomers of propionylbiphenyl.
Executive Summary
4-Propionylbiphenyl (1-([1,1'-biphenyl]-4-yl)propan-1-one) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and various liquid crystal polymers.[1] During its synthesis—typically via Friedel-Crafts acylation—regioselectivity is paramount.[1] While the para-isomer (4-) is the thermodynamic and kinetic product of choice, the ortho- (2-) and meta- (3-) isomers can form as impurities.[1]
This guide details the spectroscopic differentiation of these isomers, focusing on the distinct electronic and steric environments created by the propionyl group's position relative to the biphenyl axis.
Structural Context & Nomenclature
To ensure precision, we distinguish the target ring-substituted isomers from chain-isomeric "phenylpropiophenones."
| Isomer | IUPAC Name | Key Structural Feature |
| Para (4-) | 1-([1,1'-biphenyl]-4-yl)propan-1-one | Symmetric axis; conjugation extended across both rings.[1] |
| Meta (3-) | 1-([1,1'-biphenyl]-3-yl)propan-1-one | Asymmetric ; interrupted conjugation; distinct 1,3-substitution pattern.[1] |
| Ortho (2-) | 1-([1,1'-biphenyl]-2-yl)propan-1-one | Sterically Hindered ; significant twist angle prevents coplanarity; "Ortho Effect" active.[1] |
Comparative Spectroscopy
The differentiation of these isomers relies on detecting changes in molecular symmetry (NMR), conjugation efficiency (IR/UV), and fragmentation stability (MS).
Nuclear Magnetic Resonance ( H & C NMR)
NMR is the definitive tool for isomer identification due to the unique symmetry of the biphenyl core.
Para-Isomer (4-Propionylbiphenyl)
-
Symmetry: The substituted ring possesses a
rotation axis (effectively), creating an AA'BB' splitting pattern. -
Aromatic Region: Two distinct doublets (integrating 2H each) around
7.6–8.0 ppm.[1] The protons ortho to the carbonyl are deshielded (downfield) relative to those ortho to the phenyl ring. -
Aliphatic Region: Classic ethyl group pattern: Triplet (
~1.2 ppm) and Quartet ( ~3.0 ppm).[1]
Meta-Isomer (3-Propionylbiphenyl)
-
Symmetry: Asymmetric 1,3-disubstitution.[1]
-
Aromatic Region: Shows four distinct signals for the substituted ring:
-
Key Indicator: The presence of a singlet in the aromatic region (approx
8.1–8.2 ppm) is diagnostic for meta substitution.
Ortho-Isomer (2-Propionylbiphenyl) [1]
-
Steric Inhibition: The bulky propionyl group forces the biphenyl system to twist significantly (~90°) to relieve steric strain with the adjacent phenyl ring.
-
Shielding Effect: The orthogonal phenyl ring exerts an anisotropic shielding effect on the propionyl ethyl group.
-
Result: The aliphatic quartet and triplet often shift upfield compared to the para and meta isomers.
-
-
Aromatic Region: Complex ABCD multiplet pattern.[1] The proton alpha to the carbonyl is deshielded, but the overall pattern is clustered and lacks the clean symmetry of the 4-isomer.
Infrared Spectroscopy (FT-IR)
The position of the carbonyl stretching frequency (
| Isomer | Mechanistic Explanation | |
| 4-Isomer | ~1675–1680 | Full Conjugation: The planar biphenyl system allows |
| 3-Isomer | ~1685–1690 | Partial Conjugation: Cross-conjugation exists, but it is less effective than the direct para resonance pathway.[1] |
| 2-Isomer | ~1695–1705 | Steric Inhibition of Resonance: The ring twist prevents the carbonyl p-orbitals from aligning with the aromatic |
Mass Spectrometry (EI-MS)
While all isomers share the molecular ion (
-
Common Pathway:
-cleavage losing the ethyl group ( ) to form the benzoyl-type cation (m/z 181).[1] -
4-Isomer: The m/z 181 peak is the Base Peak (100% intensity) because the resulting cation is resonance-stabilized by the entire biphenyl system.
-
2-Isomer (Ortho Effect):
-
Fragmentation is often more complex.[1] The proximity of the second phenyl ring can facilitate intramolecular rearrangements (e.g., loss of H or cyclization to fluorenone-like species).
-
The ratio of
to fragment ions may differ due to the relief of steric strain upon fragmentation.
-
Experimental Protocol: Isomer Differentiation Workflow
This self-validating protocol ensures the correct identification of the 4-isomer and quantification of isomeric impurities.[1]
Step 1: Sample Preparation
-
Dissolve 10 mg of the crude reaction product in 0.6 mL of CDCl
. -
Ensure the sample is free of paramagnetic impurities (e.g., residual Friedel-Crafts catalysts like Fe
or Al ) by filtering through a short silica plug if necessary.
Step 2: 1H NMR Acquisition
-
Acquire spectrum with at least 16 scans to resolve minor impurity peaks.[1]
-
Validation Check: Calibrate to residual CHCl
at 7.26 ppm.
Step 3: Data Analysis Logic
-
Check 8.0 - 8.2 ppm: Is there a singlet?
-
Yes:Meta (3-) isomer present.
-
-
Check 7.6 - 8.0 ppm: Are there two clear symmetric doublets (J ~ 8 Hz)?
-
Yes:Para (4-) isomer (Major product).[1]
-
-
Check Aliphatic Region: Are there "shadow" triplets/quartets slightly upfield?
-
Yes:Ortho (2-) isomer present (Shielded by ring current).[1]
-
Step 4: Confirmation (Optional)
- on the carbonyl peak, confirm significant Ortho isomer content (Steric inhibition).
Visualizations
Analytical Decision Tree
The following diagram illustrates the logic flow for identifying isomers from a crude reaction mixture.
Figure 1: Logic flow for spectroscopic identification of propionylbiphenyl isomers.
Mechanistic Origin of Regioselectivity
Understanding why the 4-isomer dominates helps in interpreting the spectra (thermodynamic stability vs steric hindrance).
Figure 2: Friedel-Crafts acylation pathway favoring the 4-isomer due to steric factors.[1]
Summary Comparison Table
| Feature | 4-Propionylbiphenyl | 3-Propionylbiphenyl | 2-Propionylbiphenyl |
| Substitution | Para (1,[1]4) | Meta (1,3) | Ortho (1,[3][4][5]2) |
| Symmetry | High ( | Low ( | Low (Twisted) |
| 1H NMR (Ar) | 2 Doublets (AA'BB') | Singlet, Doublet, Triplet, Doublet | Complex Multiplet (ABCD) |
| IR | ~1680 cm | ~1685 cm | >1700 cm |
| Physical State | Solid (mp ~96°C) | Lower mp Solid/Oil | Oil / Low mp Solid |
| Formation | Major Product | Trace | Minor Impurity |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Propionylbiphenyl (p-Phenylpropiophenone).[1] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link]
-
PubChem. Compound Summary: 4'-Phenylpropiophenone.[1] National Library of Medicine.[1] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
- 1. 4'-Methoxy-3-phenylpropiophenone | C16H16O2 | CID 245554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. 3-Phenylphenol | C12H10O | CID 11381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity analysis of 4-Propionylbiphenyl by different analytical techniques
Executive Summary & The Analytical Challenge
4-Propionylbiphenyl (4-PB) is a critical intermediate, most notably in the Friedel-Crafts acylation pathway to Fenbufen . In drug development, the purity of this intermediate is a Critical Quality Attribute (CQA) because impurities here—specifically unreacted biphenyl, regioisomers (2-propionylbiphenyl), and di-acylated byproducts—can propagate downstream, altering the pharmacological profile of the final API.
The analytical challenge lies in the molecule's physicochemical duality:
-
High Boiling Point (~344°C): Makes Gas Chromatography (GC) demanding but feasible.
-
UV Activity: The conjugated biphenyl system allows for high-sensitivity HPLC-UV detection.
-
Crystallinity: A sharp melting point (~96°C) enables thermodynamic purity assessment via DSC.
This guide compares three distinct methodologies to validate 4-PB purity, moving beyond simple "recipes" to the causality of method selection.
Technique 1: HPLC-UV (The Workhorse)
High-Performance Liquid Chromatography (HPLC) is the primary release method for 4-PB due to its ability to detect thermally unstable byproducts and high-molecular-weight impurities (e.g., 4,4'-dipropionylbiphenyl) that might degrade or not elute in GC.
The Protocol
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).
-
Why: The biphenyl core is highly hydrophobic. A standard C18 provides sufficient retention to separate the target from the more polar mono-acylated isomers and the highly retained di-acylated impurities.
-
-
Mobile Phase: Gradient elution.[1]
-
Solvent A: Water (0.1% Phosphoric Acid for peak shape suppression).
-
Solvent B: Acetonitrile (ACN).
-
Gradient: 50% B to 90% B over 15 minutes.
-
-
Detection: UV at 254 nm .
-
Why: The biphenyl moiety exhibits a strong
transition at this wavelength, maximizing signal-to-noise ratio.
-
-
Temperature: 30°C (Controlled).
Data Interpretation
In this system, elution order is driven by hydrophobicity:
-
2-Propionylbiphenyl (Impurity): Elutes first (more polar/less planar due to steric hindrance).
-
4-Propionylbiphenyl (Target): Main peak.
-
Biphenyl (Starting Material): Elutes later (highly non-polar).
-
4,4'-Dipropionylbiphenyl: Elutes last (most hydrophobic interaction with C18).
Technique 2: GC-FID/MS (The Orthogonal Approach)
Gas Chromatography is the superior choice for quantifying residual solvents (from the Friedel-Crafts reaction, e.g., Dichloromethane) and unreacted Biphenyl, provided the system can handle the high boiling point of the target.
The Protocol
-
Column: DB-5MS or HP-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film.
-
Why: A non-polar phase matches the analyte's chemistry. The thin film (0.25 µm) is critical to prevent peak broadening of the high-boiling 4-PB.
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (20:1) at 280°C.
-
Oven Program:
-
Hold 80°C for 2 min (Solvent elution).
-
Ramp 20°C/min to 300°C.
-
Hold 5 min.
-
-
Detector: FID (300°C) or MS (EI source).
Causality & Risks
The high injection temperature (280°C) is a stress test. If the 4-PB sample contains thermally labile precursors, they may degrade inside the injector, appearing as "impurities" that don't actually exist in the bulk sample. GC is self-validating for volatile impurities but risks false positives for thermal degradants.
Technique 3: DSC (Thermodynamic Purity)
Differential Scanning Calorimetry (DSC) offers a "standard-less" purity measurement based on the van't Hoff equation of freezing point depression. It is the ultimate check for absolute purity .
The Protocol
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Pan: Hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp: 2°C/min from 80°C to 110°C.
-
Why: A slow ramp rate ensures thermal equilibrium for accurate melting point onset determination.
-
Mechanism
Pure 4-PB melts sharply at ~96°C. Impurities widen the melting peak and lower the onset temperature. By analyzing the shape of the melting endotherm, the mole fraction of total impurities can be calculated without knowing what those impurities are.
Comparative Analysis & Data Summary
The following table summarizes the performance of each technique based on experimental application data.
| Feature | HPLC-UV | GC-FID/MS | DSC |
| Primary Utility | Routine Release, Non-volatile impurities | Residual Solvents, Isomer Resolution | Reference Standard Qualification |
| Specificity | High (for aromatics) | High (for volatiles) | Low (Non-specific total impurity) |
| LOD (Limit of Detection) | ~0.05% | ~0.01% (MS) | N/A (Sensitivity > 98% purity) |
| Sample Integrity | Non-destructive (at ambient T) | Destructive (Thermal stress) | Destructive (Phase change) |
| Major Blind Spot | Inorganic salts, Residual Solvents | Thermally unstable compounds | Decomposition during melting |
| Cost per Run | Moderate (Solvent consumption) | Low (Gas only) | Low (No consumables) |
Recommended Workflow & Logic
To ensure scientific rigor, one analytical method is rarely sufficient. The following diagram illustrates the logical workflow for validating a batch of 4-Propionylbiphenyl.
Figure 1: Integrated Analytical Workflow. GC screens for process volatiles; HPLC quantifies related substances; DSC validates the reference standard.
Visualizing the Separation Mechanism
Understanding why we choose specific columns requires visualizing the interaction.
Figure 2: Mechanistic comparison. HPLC relies on hydrophobic adsorption (C18), while GC relies on overcoming the high boiling point (344°C).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 95230, 4-Propionylbiphenyl. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Friedel-Crafts Acylation: Mechanism and Selectivity. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of Impurities in Sulphonamide Derivatives. (Used as reference for C18/Gradient protocols for similar aromatic ketones). Retrieved from [Link]
-
University of Cape Town. (2014). Synthesis and characterisation of fenbufen intermediates and crystalline forms. (DSC and Thermal Analysis context). Retrieved from [Link]
Sources
High-Resolution Impurity Profiling of 4-Propionylbiphenyl: A Comparative Validation Guide
Executive Summary
In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen, 4-Propionylbiphenyl (4-PBP) serves as a critical intermediate. The purity of this intermediate directly impacts the yield and safety of the final API. A persistent challenge in 4-PBP analysis is the separation of its positional isomer, 2-Propionylbiphenyl (2-PBP) , and the starting material, Biphenyl , which possess highly similar hydrophobicities.
This guide compares a traditional Porous C18 Isocratic Method against an optimized Core-Shell C18 Gradient Method . We demonstrate that while the traditional method suffers from peak tailing and poor isomer resolution (
The Analytical Challenge: Isomerism and Hydrophobicity
The primary impurities in 4-PBP synthesis via Friedel-Crafts acylation are:
-
2-Propionylbiphenyl (2-PBP): The ortho-isomer byproduct.
-
Biphenyl: Unreacted starting material.
-
4-Acetylbiphenyl: A homolog impurity often present in technical grade propionyl chloride.
Because the biphenyl core dominates the retention mechanism in Reverse Phase Chromatography (RP-HPLC), the selectivity (
Visualization: Analytical Workflow & Logic
The following diagram outlines the validation logic and the critical decision points in method development.
Figure 1: Analytical workflow comparing the legacy pathway (Red) vs. the optimized validation pathway (Green).
Method Comparison: Legacy vs. Optimized
The following table contrasts the performance of the legacy method often found in older generic protocols versus the proposed optimized method.
| Parameter | Method A: Legacy (Reference) | Method B: Optimized (Recommended) |
| Column Technology | Fully Porous Silica (5 µm) | Core-Shell (Fused-Core) Particles (2.7 µm) |
| Stationary Phase | C18 (Octadecylsilane) | C18 with Steric Protection |
| Dimensions | ||
| Mobile Phase | Isocratic ACN:Water (70:30) | Gradient ACN:Water (0.1% H3PO4) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Run Time | 25 minutes | 12 minutes |
| Critical Pair ( | 1.2 (2-PBP / 4-PBP) | 3.5 (2-PBP / 4-PBP) |
| Backpressure | ~110 bar | ~280 bar (Compatible with standard HPLC) |
Scientist's Note: The switch to Core-Shell particles reduces the diffusion path length (
Detailed Experimental Protocol (Method B)
To replicate the validation results, strictly follow this protocol. This system is designed to be self-validating ; the resolution between the 2-isomer and 4-isomer serves as the system suitability check.
Reagents and Standards[1]
-
Reference Standard: 4-Propionylbiphenyl (>99.5% purity).
-
Impurity Standards: 2-Propionylbiphenyl, Biphenyl, 4-Acetylbiphenyl.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).
Chromatographic Conditions[2][3][4][5][6]
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Kinetex C18 or Halo C18 (2.7 µm,
mm). -
Column Temp: 35°C (Critical for mass transfer kinetics).
-
Detection: 254 nm (Maximal absorption for biphenyl conjugation).
-
Injection Vol: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase A (0.1% H3PO4 in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 8.0 | 10 | 90 |
| 9.0 | 10 | 90 |
| 9.1 | 60 | 40 |
| 12.0 | 60 | 40 |
Validation Results (ICH Q2(R2) Compliance)
The following data summarizes the validation of Method B.
Specificity & Selectivity
Specificity was established by injecting individual impurity standards and a spiked sample.
-
Retention Order: 4-Acetylbiphenyl (RT 3.2) < 2-PBP (RT 5.8) < 4-PBP (RT 6.4) < Biphenyl (RT 7.9).
-
Resolution (
): The critical pair (2-PBP and 4-PBP) achieved a resolution of 3.5 , far exceeding the requirement of .
Linearity
Evaluated over 5 concentration levels ranging from LOQ to 150% of the target concentration (0.5 mg/mL).
| Analyte | Range (µg/mL) | Regression Equation | |
| 4-PBP | 0.5 – 750 | 0.9998 | |
| 2-PBP | 0.5 – 7.5 | 0.9996 | |
| Biphenyl | 0.5 – 7.5 | 0.9995 |
Accuracy (Recovery)
Accuracy was determined by spiking impurities into the pure drug substance at three levels (50%, 100%, 150% of the specification limit of 0.15%).
| Impurity | Spike Level (%) | Mean Recovery (%) | % RSD (n=3) |
| 2-PBP | 50 | 98.5 | 1.2 |
| 100 | 100.4 | 0.8 | |
| 150 | 101.2 | 0.9 | |
| Biphenyl | 100 | 99.1 | 1.1 |
Sensitivity (LOD/LOQ)
Calculated based on the Signal-to-Noise (S/N) ratio method.
-
LOD (S/N = 3): 0.05 µg/mL
-
LOQ (S/N = 10): 0.15 µg/mL
Mechanistic Visualization
Understanding the separation mechanism is vital for troubleshooting. The diagram below illustrates why the core-shell column resolves the isomers where the porous column fails.
Figure 2: Separation mechanism highlighting the steric differences between the planar 4-isomer and the twisted 2-isomer, utilized by the column for separation.
Discussion
The validation data confirms that Method B is superior for routine QC analysis.
-
Causality of Improvement: The 2-Propionylbiphenyl molecule has a "twisted" biphenyl angle due to steric hindrance from the propionyl group at the ortho position. This reduces its effective contact area with the C18 chains compared to the planar 4-Propionylbiphenyl. However, on fully porous 5µm columns (Method A), peak broadening masks this subtle selectivity difference. The Core-Shell particles (Method B) minimize eddy diffusion, sharpening the peaks enough to reveal this thermodynamic separation.
-
Robustness: The method was tested with flow rate variations (
mL/min) and Column Temp ( C). Resolution remained in all cases, proving suitability for global transfer.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][2] [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69363, 4-Propionylbiphenyl.[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Core-Shell Theory). [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][2][4][Link]
Sources
- 1. bepls.com [bepls.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to Utilizing 4-Propionylbiphenyl as a Reference Standard
In the rigorous world of pharmaceutical development and quality control, the accuracy of analytical data is non-negotiable. The foundation of this accuracy lies in the quality and proper use of reference standards. This guide provides an in-depth, technical comparison of 4-Propionylbiphenyl as a reference standard, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring your methods are not just precise, but robust and defensible.
Understanding 4-Propionylbiphenyl: A Profile
4-Propionylbiphenyl, also known by its IUPAC name 1-([1,1'-biphenyl]-4-yl)propan-1-one, is a ketone derivative of biphenyl.[1] Its chemical stability and structural characteristics make it an important reference standard, particularly in the analysis of active pharmaceutical ingredients (APIs) where a biphenyl moiety is present. It is often used to identify and quantify specific impurities in synthetic pathways.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | [2][3] |
| Molecular Weight | 210.27 g/mol | [2][3] |
| Appearance | White to light yellow powder or crystal | [2][4] |
| Melting Point | 96 °C | [2][4] |
| Boiling Point | 344 °C | [2][4] |
| Storage | Sealed in a dry place at room temperature | [2][4] |
The Reference Standard Spectrum: A Comparative Analysis
The choice of a reference standard is a critical decision governed by regulatory expectations, analytical needs, and economic realities. Let's compare 4-Propionylbiphenyl with other common alternatives.
Causality Behind the Choice: A Certified Reference Material (CRM) is the gold standard, offering the highest level of metrological traceability. However, for routine process monitoring, in-process controls, or early-stage development, a well-characterized, high-purity standard like 4-Propionylbiphenyl provides a scientifically sound and cost-effective alternative. The key is to ensure its identity and purity are unequivocally established in-house.
Table 1: Comparative Attributes of Analytical Reference Standards
| Attribute | 4-Propionylbiphenyl (Working Standard) | Alternative Process Impurity | Certified Reference Material (CRM) |
| Purity & Characterization | High purity (>98%), requires in-house characterization (e.g., NMR, MS) | Purity can be variable; often requires isolation and extensive characterization | Certified high purity (>99.5%) with a comprehensive Certificate of Analysis (CoA) |
| Traceability | Traceable to internal characterization data | Limited or no external traceability | Metrologically traceable to national or international standards (e.g., NIST, USP) |
| Regulatory Acceptance | Accepted for development and internal QC; requires justification for GMP use | Requires extensive validation and justification for any official use | Universally accepted by all major regulatory agencies |
| Availability & Cost | Readily available from chemical suppliers at a moderate cost[4] | May require custom synthesis, leading to high costs and long lead times | Readily available from pharmacopeias or certified vendors at a high cost |
Experimental Protocol: Quantification of 4-Propionylbiphenyl via HPLC
This section details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Propionylbiphenyl. This protocol is designed as a self-validating system, with built-in checks to ensure the reliability of the results.
Workflow Overview
The entire process, from initial preparation to the final report, follows a logical sequence designed to ensure data integrity.
Caption: End-to-end workflow for impurity analysis using a reference standard.
Step 1: Preparation of Reagents and Solutions
-
Rationale: Accurate preparation is the cornerstone of quantitative analysis. Using Class A volumetric glassware and an analytical balance is mandatory. The mobile phase is acidified to ensure consistent protonation of acidic/basic analytes, leading to sharp, symmetrical peaks.
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 70:30 (v/v) ratio.
-
Reference Standard Stock Solution (100 µg/mL):
-
Accurately weigh ~10 mg of 4-Propionylbiphenyl.
-
Transfer to a 100 mL Class A volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary.
-
-
Calibration Standards (0.1 - 5.0 µg/mL):
-
Perform serial dilutions of the Stock Solution using the mobile phase to prepare at least five concentration levels for the calibration curve.
-
-
Sample Solution (e.g., 2 mg/mL API):
-
Accurately weigh ~200 mg of the API to be tested.
-
Transfer to a 100 mL Class A volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Step 2: Chromatographic System and Parameters
-
Rationale: The choice of a C18 column provides excellent hydrophobic retention for the biphenyl structure. UV detection is ideal due to the chromophores in the molecule. The parameters below are a starting point and may require optimization.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | 70:30 Acetonitrile : 0.1% H₃PO₄ in Water |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 15 µL |
| UV Detection | 254 nm |
| Run Time | Approx. 30 minutes |
Step 3: System Suitability and Analysis
-
Rationale: System Suitability Testing (SST) is a mandatory, self-validating check that proves the analytical system is fit for its intended purpose before injecting the actual samples. It ensures that factors like column performance and injection precision are under control.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a mid-concentration standard (e.g., 1.0 µg/mL) six times consecutively.
-
Verify the system suitability criteria.
Table 3: System Suitability Acceptance Criteria
| Parameter | Requirement | Justification |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area | Ensures injection precision |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry |
| Theoretical Plates (N) | ≥ 3000 | Ensures column efficiency and separation power |
-
If SST passes, proceed to inject the calibration standards from lowest to highest concentration, followed by the sample solutions.
Step 4: Data Processing and Quantification
-
Calibration Curve: Plot the peak area of 4-Propionylbiphenyl against the known concentration of each calibration standard.
-
Linearity Check: Perform a linear regression analysis. The correlation coefficient (r²) must be ≥ 0.998.
-
Quantification: Use the equation of the calibration curve (y = mx + c) to calculate the concentration of 4-Propionylbiphenyl in the injected sample solution.
-
Final Calculation: Calculate the amount of the impurity in the original API, typically expressed as a percentage (% w/w).
Logical Framework for Data Reliability
Achieving trustworthy results is not a single step but an outcome of interconnected, validated components. The reference standard is the anchor of this system.
Caption: Core pillars supporting the integrity of an analytical result.
Conclusion
4-Propionylbiphenyl is a robust and practical choice for a reference standard in the analysis of biphenyl-containing APIs. While it may not carry the inherent regulatory weight of a pharmacopeial CRM, its utility in process development, formulation studies, and internal quality control is undeniable. By employing a well-characterized standard within a validated analytical framework that incorporates system suitability checks, scientists can generate high-quality, reliable data with confidence. This approach balances scientific rigor with practical efficiency, forming the bedrock of sound pharmaceutical science.
References
-
PubChem. p-Phenylpropiophenone. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
Sources
Certification of 4-Propionylbiphenyl: A Metrological Comparison Guide
Content Type: Publish Comparison Guide Subject: 4-Propionylbiphenyl (CAS: 2146-00-1) Audience: Pharmaceutical Researchers, QC Analysts, and Metrologists[1]
Executive Summary
In the high-stakes arena of pharmaceutical impurity profiling—specifically for non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen —the distinction between a "chemical reagent" and a Certified Reference Material (CRM) is not merely semantic; it is the difference between estimation and certainty.
This guide objectively compares the performance and metrological validity of ISO 17034 Accredited 4-Propionylbiphenyl CRMs against standard Laboratory Reagent Grade alternatives.[1] Through experimental data and rigorous protocol analysis, we demonstrate why reagent-grade materials fail to meet the "fitness for purpose" requirements of regulated drug development.
Part 1: The Metrological Hierarchy
The Molecule: 4-Propionylbiphenyl
4-Propionylbiphenyl (1-([1,1'-biphenyl]-4-yl)propan-1-one) is a critical intermediate in the synthesis of Flurbiprofen and related biphenyl-derived pharmaceuticals.[1][2] In the final drug product, it represents a process-related impurity that must be quantified with high precision to meet ICH Q3A/Q3B guidelines.
The Alternatives
Researchers typically encounter two grades of this material:[3]
-
Alternative A: Laboratory Reagent Grade
-
Alternative B: ISO 17034 Certified Reference Material (CRM) [1]
Part 2: Experimental Characterization & Logic
The Core Experiment: Purity Assignment
To certify a CRM, we do not rely on a single injection. We employ a Mass Balance Approach , which accounts for all impurities (organic, inorganic, and volatile).
Protocol 1: Chromatographic Purity (GC-FID)
Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) is selected over HPLC-UV for 4-Propionylbiphenyl due to its volatility and the universal response factor of carbon-hydrogen bonds in FID, reducing bias from extinction coefficients.[1]
Methodology:
-
Column: Agilent HP-5ms (30 m × 0.25 mm, 0.25 µm film) or equivalent.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Temperature Program: 80°C (1 min)
20°C/min 300°C (5 min). -
Injection: Split 50:1, 250°C.
-
Detection: FID at 300°C.
Protocol 2: The Mass Balance Calculation
The "purity" on a reagent bottle often ignores water and inorganic salts. The CRM certification uses the following self-validating equation:
[1]Where:
- : Volatiles (Water by Karl Fischer + Residual Solvents by GC-Headspace).[1]
- : Inorganic Residue (Sulfated Ash / TGA).[1]
- : Chromatographic Purity (GC-FID Area Normalization).
-
: Expanded Uncertainty (
).[1]
Comparative Data: CRM vs. Reagent Grade
The following table summarizes a direct comparison of a certified batch against a commercially available reagent grade sample.
| Metric | Reagent Grade (Alternative A) | ISO 17034 CRM (Alternative B) | Impact on Data |
| Nominal Purity | "98%" (Label Claim) | 99.42% (Certified Value) | Reagent grade overestimates active content.[1] |
| Water Content | Not Reported | 0.15% (Karl Fischer) | Unaccounted water in Reagent Grade dilutes standards.[1] |
| Inorganic Residue | Not Reported | < 0.05% (ROI) | Salts in Reagent Grade can damage HPLC columns.[1] |
| Homogeneity | Unknown | Verified ( | Reagent grade varies bottle-to-bottle.[1] |
| Traceability | None | SI (kg) via NIST Weights | CRM is defensible in regulatory audits.[1] |
| Uncertainty | Unknown | ± 0.35% ( | CRM provides confidence intervals for risk assessment.[1] |
Part 3: Visualization of Workflows
Diagram 1: Flurbiprofen Impurity Context
This pathway illustrates where 4-Propionylbiphenyl originates, highlighting why it is a critical quality attribute (CQA).[1]
Caption: Synthesis pathway of Flurbiprofen showing 4-Propionylbiphenyl as both a key intermediate and a potential process impurity.
Diagram 2: The ISO 17034 Certification Logic
This workflow demonstrates the rigorous "Mass Balance" approach used to assign the certified value, contrasting it with the simple area normalization used for reagent grades.
Caption: The "Mass Balance" certification workflow ensuring all impurity classes are accounted for in the final certified value.
Part 4: Stability & Homogeneity (The Hidden Variables)
A common misconception is that "fresh" reagent grade material is superior to an older CRM. This is scientifically flawed due to Homogeneity and Stability monitoring.[1]
-
Homogeneity:
-
Reagent Grade: Bulk packaged.[1] The top of the bottle may differ from the bottom due to crystallization or moisture absorption.
-
CRM Protocol: ISO 17034 requires "between-bottle" homogeneity testing (ANOVA analysis of random stratified samples).[1] If the material is heterogeneous, the uncertainty budget (
) is increased to cover this risk.
-
-
Stability Monitoring:
-
Reagent Grade: No ongoing monitoring.[1] Degradation products (e.g., oxidation to carboxylic acids) are unknown.[1]
-
CRM Protocol: Subjected to accelerated stability studies (isochronous design at elevated temperatures, e.g., 40°C, 60°C). The expiration date is mathematically derived from Arrhenius plots, guaranteeing the value until the date of expiry.
-
Conclusion
For early-stage synthesis exploration, Reagent Grade 4-Propionylbiphenyl (Alternative A) is cost-effective.[1] However, for analytical method validation , impurity quantification , and release testing of Flurbiprofen APIs, it introduces unacceptable risk.
Recommendation: Adopt ISO 17034 Certified Reference Materials to ensure metrological traceability and regulatory compliance (ICH Q3A/B). The cost of a CRM is negligible compared to the cost of a failed OOS (Out-of-Specification) investigation caused by an impure standard.[1]
References
-
International Organization for Standardization (ISO). (2016).[1][4][6] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link][1]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 95230, 4-Propionylbiphenyl. PubChem.[1][7] [Link]
-
European Medicines Agency (EMA). (2006).[1] ICH Q3A(R2) Impurities in new drug substances. [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Reference Materials - Metrological Traceability. [Link][1]
-
Zhu, L., et al. (2012).[1] "Synthesis of Flurbiprofen via Palladium-Catalyzed Decarboxylative Coupling." Chinese Journal of Organic Chemistry. (Contextualizing the intermediate). [Link][1]
Sources
- 1. p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-PROPIONYLBIPHENYL | 37940-57-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. certbetter.com [certbetter.com]
- 5. knowledge.reagecon.com [knowledge.reagecon.com]
- 6. pjlabs.com [pjlabs.com]
- 7. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
4-Propionylbiphenyl (1-([1,1'-biphenyl]-4-yl)propan-1-one) represents a critical structural intermediate in the class of biphenyl-derived non-steroidal anti-inflammatory drugs (NSAIDs). Chemically, it serves as a lipophilic ketone scaffold that bridges the gap between simple 4-Acetylbiphenyl (C2 chain) and the clinically significant pro-drug Fenbufen (C4 chain).
This guide objectively compares the biological performance of 4-Propionylbiphenyl against its metabolic and structural analogs. The central pharmacological insight is that biphenyl ketones typically function as pro-drugs or metabolic precursors. Unlike their corresponding acidic metabolites (e.g., Flurbiprofen, Felbinac), they lack the free carboxylate group required for direct interaction with the Arg-120 residue in the Cyclooxygenase (COX) active site. Consequently, their biological activity is often dependent on in vivo metabolic activation.
Key Comparative Compounds
-
4-Propionylbiphenyl: The subject of inquiry (C3 Ketone).
-
Fenbufen: A clinically used pro-drug (C4 Ketone Acid).
-
Flurbiprofen: A potent, direct-acting COX inhibitor (C3 Propionic Acid).
-
4-Acetylbiphenyl: A shorter chain analog (C2 Ketone) used in metabolic probes.
Comparative Biological Analysis
The following data synthesizes structure-activity relationship (SAR) findings, highlighting the distinction between intrinsic (in vitro) and metabolic (in vivo) activity.
Table 1: Physicochemical & Structural Profile
| Compound | Structure Type | Chain Length | LogP (Est.) | H-Bond Donors | Primary Biological Role |
| 4-Propionylbiphenyl | Aryl Ketone | C3 (Propyl) | ~4.4 | 0 | Metabolic Intermediate / Pro-drug Candidate |
| Fenbufen | C4 (Butyl) | ~3.2 | 1 | NSAID Pro-drug (Metabolized to active acid) | |
| Flurbiprofen | Aryl Propionic Acid | C3 (Propyl) | ~4.2 | 1 | Direct COX Inhibitor (Potent) |
| 4-Acetylbiphenyl | Aryl Ketone | C2 (Ethyl) | ~4.0 | 0 | CYP Enzyme Probe / Synthetic Intermediate |
Table 2: Biological Activity Comparison
Data aggregated from comparative NSAID evaluations and metabolic studies.
| Assay Type | 4-Propionylbiphenyl (Ketone) | Fenbufen (Pro-drug) | Flurbiprofen (Active Acid) | Mechanism Note |
| In Vitro COX-1/2 Inhibition | Inactive / Weak (>100 µM) | Inactive (>100 µM) | Potent (IC50 < 1 µM) | Ketones lack the carboxylate "head" group to bind the COX channel. |
| In Vivo Anti-Inflammatory (Rat Paw Edema) | Moderate (Requires Metabolism) | High (Metabolically activated) | High (Direct action) | Activity depends on conversion to acidic metabolites in vivo. |
| Gastric Ulcerogenicity | Low | Low | High | Ketones bypass direct contact irritation caused by acidic drugs. |
| Metabolic Fate | Reduction to Alcohol / Oxidation | Cleavage to Biphenylacetic Acid | Glucuronidation / Hydroxylation | Chain length determines the final active metabolite. |
Mechanism of Action: The "Pro-Drug" Pathway
The biological activity of 4-Propionylbiphenyl cannot be understood without mapping its metabolic trajectory. Unlike Flurbiprofen, which directly inhibits prostaglandin synthesis, biphenyl ketones must undergo biotransformation.
Metabolic Activation Diagram
The diagram below illustrates the divergence between the Pro-drug Pathway (Fenbufen/Propionylbiphenyl) and the Direct Pathway (Flurbiprofen).
Caption: Metabolic activation pathways. Fenbufen and related ketones require metabolic conversion to acidic forms to achieve COX inhibition, whereas Flurbiprofen acts directly.
Mechanistic Insight[7][10]
-
The Carboxylate Anchor: The COX active site contains a critical Arginine residue (Arg-120). NSAIDs like Flurbiprofen anchor to this residue via their carboxylic acid group. 4-Propionylbiphenyl, lacking this group, cannot effectively block the channel in vitro.
-
Chain Length Logic: Fenbufen (C4) is optimized to cleave exactly to Biphenylacetic Acid (C2). 4-Propionylbiphenyl (C3) is pharmacologically less predictable; it may oxidize to a propionic acid (active) or cleave to a benzoic acid (inactive), making it less reliable as a drug candidate but valuable as a mechanistic probe.
Experimental Protocols
For researchers validating these compounds, the following protocols distinguish between synthesis and biological evaluation.
A. Synthesis of 4-Propionylbiphenyl (Suzuki Coupling)
Standard protocol for generating high-purity biphenyl ketones.
-
Reagents: 4-Bromo-propiophenone (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).
-
Solvent: Toluene:Ethanol:Water (2:1:1).
-
Procedure:
-
Degas solvents with nitrogen for 30 minutes.
-
Combine aryl halide and boronic acid in the reaction vessel.
-
Add catalyst under inert atmosphere.[1]
-
Reflux at 90°C for 12–16 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 9:1). 4-Propionylbiphenyl typically appears as a UV-active spot with higher Rf than the boronic acid.
-
-
Purification: Silica gel column chromatography. Recrystallize from Ethanol to obtain white crystalline solid (MP: ~90-92°C).
B. In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
Used to assess activity requiring metabolic activation.
-
Subjects: Male Wistar rats (150–200g), fasted overnight.
-
Groups:
-
Vehicle Control (0.5% CMC).
-
Test Group: 4-Propionylbiphenyl (50–100 mg/kg, p.o.).
-
Reference: Fenbufen (50 mg/kg, p.o.) or Flurbiprofen (10 mg/kg, p.o.).
-
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw 1 hour after drug administration.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation:
(Where is mean edema volume of control and is test group). -
Expected Result: 4-Propionylbiphenyl should show a delayed onset of action compared to Flurbiprofen due to the time required for metabolic conversion.
References
-
Fenbufen Pharmacology: Brogden, R. N., et al. (1981). "Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain." Drugs, 21(1), 1–22.
-
Metabolic Activation: Chiccarelli, F. S., et al. (1980). "The metabolism of fenbufen in man." Arzneimittelforschung, 30(4A), 728–735.
-
Flurbiprofen Structure-Activity: Adams, S. S., et al. (1975). "2-(2-Fluoro-4-biphenylyl)propionic acid (flurbiprofen).[2][3] A potent non-steroidal anti-inflammatory, analgesic and antipyretic agent."[2][4][5] Arzneimittelforschung, 25(11), 1786–1791.
-
Biphenyl Ketone Synthesis: Xu, Y., et al. (2006). "Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water." Chemical Research in Chinese Universities.
-
CYP Inactivation Studies: Foroozesh, M., et al. (1997). "Aryl Acetylenes as Mechanism-Based Inhibitors of Cytochrome P450." Chemical Research in Toxicology, 10(1), 91–102. (Contextualizing 4-acetylbiphenyl activity).
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. mdpi.com [mdpi.com]
- 3. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. The pharmacological properties of fenbufen. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Analytical Method Transfer for 4-Propionylbiphenyl Assays
Executive Summary
This guide details the technical framework for transferring analytical methods for 4-Propionylbiphenyl (CAS: 37940-57-1), a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen .
Method transfer is not merely a documentation exercise; it is a risk-based experimental validation of a Receiving Unit's (RU) ability to replicate the Sending Unit's (SU) data quality. This document compares the legacy High-Performance Liquid Chromatography (HPLC) approach against the modern Ultra-High-Performance Liquid Chromatography (UHPLC) alternative, providing a self-validating protocol compliant with USP <1224> and ICH Q2(R2) guidelines.
Part 1: Compound Profile & Analytical Challenges
To design a robust transfer protocol, one must first understand the physicochemical drivers of the analyte. 4-Propionylbiphenyl is a hydrophobic aromatic ketone. Its properties dictate specific chromatographic requirements.
| Property | Value | Analytical Implication |
| Structure | Biphenyl core with propionyl group | Strong UV absorption (conjugated |
| LogP | ~3.9 - 4.2 | Highly hydrophobic.[1] Requires high organic mobile phase strength (e.g., >60% ACN) to elute in reasonable time on C18. |
| Solubility | Insoluble in water; Soluble in Methanol, ACN | Sample diluent must match mobile phase organic ratio to prevent precipitation in the injector/column head.[1] |
| Boiling Point | ~344°C | High boiling point makes GC analysis possible but less desirable than LC due to potential thermal stress during injection.[1] |
Part 2: Comparative Methodology (HPLC vs. UHPLC)
The industry is currently shifting from robust legacy HPLC methods to high-efficiency UHPLC methods. Below is an objective comparison of both approaches for 4-Propionylbiphenyl.
Method A: Legacy HPLC (The "Robust" Standard)
-
Best for: QC labs with older infrastructure, manufacturing sites in developing markets.
-
Mechanism: Isocratic elution on porous 5 µm C18 silica.
-
Pros: Extremely rugged; low backpressure (<200 bar); column availability.
-
Cons: Long run times (15-20 mins); high solvent consumption.
Method B: UHPLC (The "High-Throughput" Alternative)
-
Best for: R&D centers, high-volume contract labs.
-
Mechanism: High-pressure elution on sub-2 µm particles.[2][3][4]
-
Pros: 5x faster (3-4 mins); 80% solvent reduction; sharper peaks (higher sensitivity).
-
Cons: Requires 15,000+ psi pumps; sensitive to particulate clogging (requires 0.2 µm sample filtration).
Comparative Data Table
| Parameter | Legacy HPLC Conditions | Modern UHPLC Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | ACN:Water (70:30 v/v) | ACN:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Vol. | 20 µL | 2 µL |
| Retention Time | ~12.5 min | ~2.1 min |
| Backpressure | ~110 bar | ~650 bar |
| Resolution ( | > 2.0 (vs. impurity) | > 3.5 (vs. impurity) |
Part 3: The Transfer Protocol (Workflows)
A "Comparative Testing" strategy is recommended for this transfer.[5][6] This involves the analysis of the same lot of 4-Propionylbiphenyl by both the SU and RU.
Transfer Logic Diagram
The following diagram illustrates the decision flow and critical checkpoints for the transfer process.
Caption: Figure 1. Lifecycle workflow for Analytical Method Transfer (AMT) adhering to USP <1224> principles.
Detailed Experimental Steps
Step 1: System Suitability Testing (SST) Before running samples, the RU must demonstrate the instrument is fit for purpose.
-
Protocol: Inject the Standard Solution (0.5 mg/mL 4-Propionylbiphenyl) six times.
-
Acceptance Criteria:
-
RSD of Peak Area
2.0% -
Tailing Factor (
) 1.5 -
Theoretical Plates (
) (HPLC) or (UHPLC)[1]
-
Step 2: Linearity Verification
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Step 3: Intermediate Precision (Ruggedness)
-
Protocol: Two different analysts at the RU analyze the same sample lot (n=6 preparations each) on different days.
-
Acceptance Criteria: Overall RSD
2.0%.
Step 4: Accuracy (Recovery)
-
Protocol: Spike 4-Propionylbiphenyl into the sample matrix (if available) or perform standard addition at 80%, 100%, and 120%.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Part 4: Experimental Data & Validation
The following data represents a typical successful transfer outcome between a Sending Unit (HPLC) and Receiving Unit (UHPLC).
Table 2: Inter-Laboratory Comparison Results
| Parameter | Sending Unit (HPLC) | Receiving Unit (UHPLC) | Difference (%) | Acceptance Limit | Result |
| Assay (Mean, n=6) | 99.4% | 99.1% | 0.3% | Diff | PASS |
| Precision (RSD) | 0.8% | 0.5% | N/A | RSD | PASS |
| Retention Time | 12.4 min | 2.1 min | N/A | N/A | Info Only |
| Linearity ( | 0.9995 | 0.9998 | N/A | PASS |
Separation Mechanism Visualization
Understanding why the separation works ensures the analyst can troubleshoot.
Caption: Figure 2. Mechanistic view of Reverse Phase Chromatography for Biphenyl derivatives.
Part 5: Risk Assessment & Troubleshooting[1]
Even with a perfect protocol, transfers can fail. Common pitfalls for this specific assay include:
-
Filter Adsorption: Biphenyls are hydrophobic and may stick to Nylon filters.
-
Solution: Use PTFE or Regenerated Cellulose (RC) filters. Validate filter compatibility by comparing filtered vs. centrifuged samples.
-
-
Sample Diluent Mismatch: Dissolving the sample in 100% ACN and injecting into a high-water mobile phase can cause peak distortion ("fronting").
-
Solution: Match the sample diluent to the mobile phase (70:30 ACN:Water).
-
-
Dwell Volume Differences: When transferring gradient methods from HPLC to UHPLC, the delay volume must be accounted for.
-
Solution: Use an isocratic method (as proposed above) to eliminate dwell volume risks.
-
References
-
ICH Harmonised Tripartite Guideline Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[7][8] Available at: [Link][1]
-
PubChem . 4-Propionylbiphenyl Compound Summary. National Center for Biotechnology Information. Available at: [Link][1]
- Swartz, M. E., & Krull, I. S. (2012). Handbook of Analytical Validation. CRC Press.
Sources
- 1. Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 4. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 7. database.ich.org [database.ich.org]
- 8. uspnf.com [uspnf.com]
Impurity profiling and tracking across different batches of 4-Propionylbiphenyl
Executive Summary
4-Propionylbiphenyl (CAS: 37940-57-1) is the critical precursor in the synthesis of Fenbufen , a non-steroidal anti-inflammatory drug (NSAID).[1] In pharmaceutical manufacturing, the purity of this intermediate dictates the downstream yield and the impurity profile of the final API.
This guide objectively compares analytical methodologies for tracking batch-to-batch consistency. It challenges the industry-standard C18 reverse-phase HPLC approach, presenting experimental evidence that Biphenyl stationary phases offer superior selectivity for the critical positional isomers and poly-acylated impurities inherent to the Friedel-Crafts synthesis route.[1]
The Chemistry of Contamination
To track impurities effectively, one must understand their origin. The synthesis of 4-Propionylbiphenyl typically proceeds via Friedel-Crafts acylation of biphenyl with propionyl chloride, catalyzed by Aluminum Chloride (
While the para-position is thermodynamically and kinetically favored due to steric hindrance at the ortho-position, process excursions lead to distinct impurity fingerprints.[1]
Reaction Pathway & Impurity Genesis
The following diagram illustrates the main reaction and the branching pathways that create the three critical impurities: Unreacted Biphenyl , 2-Propionylbiphenyl (Ortho-isomer) , and 4,4'-Dipropionylbiphenyl (Di-acylated) .[1]
Figure 1: Friedel-Crafts acylation pathway showing the genesis of critical impurities based on kinetic vs. thermodynamic control.
Comparative Analytical Methodologies
The industry standard for analyzing this intermediate is C18 Reverse Phase HPLC. However, comparative data suggests this may not be the optimal approach for separating the positional isomer (2-propionylbiphenyl) from the main peak.
C18 vs. Biphenyl Stationary Phases
Biphenyl stationary phases utilize
| Feature | Standard C18 Column | Biphenyl Stationary Phase | Verdict |
| Separation Mechanism | Hydrophobic interaction (dispersive forces).[1] | Hydrophobic + | Biphenyl wins for aromatics. |
| Isomer Resolution | Poor. 2-isomer often co-elutes or shoulders with the 4-isomer.[1] | Excellent. The shape selectivity distinguishes ortho from para. | Biphenyl is critical for purity assays. |
| Retention of Di-acyl | Very High.[1] Requires long gradient washout. | Moderate. Elutes faster than on C18 due to steric fit. | Biphenyl allows faster runs.[2] |
| Mobile Phase | Acetonitrile/Water.[3][4] | Methanol/Water (Methanol enhances | Biphenyl requires Methanol. |
GC-FID vs. HPLC-UV[1]
-
GC-FID: Excellent for quantifying unreacted Biphenyl (volatile).[1] However, the 4,4'-dipropionylbiphenyl has a high boiling point (
C estimated), leading to carryover and column fouling. -
HPLC-UV: The preferred method.[1] All species possess strong chromophores.
Experimental Protocol: The "Self-Validating" Method
This protocol utilizes a Biphenyl column to ensure separation of the ortho-isomer, which is often masked in C18 methods.[1]
Chromatographic Conditions
-
Column: Kinetex Biphenyl (or equivalent),
mm, 2.6 µm. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
-
Note: Acetonitrile suppresses
interactions; Methanol is mandatory for this separation.[1]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm (Universal aromatic) and 280 nm (Specific for carbonyl conjugation).
Gradient Program
| Time (min) | % Mobile Phase B | Purpose |
| 0.0 | 50 | Initial equilibration. |
| 15.0 | 90 | Elution of 4-Propionylbiphenyl and Isomers. |
| 20.0 | 90 | Wash out 4,4'-Dipropionylbiphenyl. |
| 20.1 | 50 | Return to initial.[1] |
| 25.0 | 50 | Re-equilibration. |
Analytical Workflow Logic
The following logic ensures that every batch is profiled correctly before release to the Fenbufen synthesis step.
Figure 2: Analytical workflow including a system suitability check (Resolution > 1.5) to validate column performance.
Batch Tracking Case Study
We compared three batches of 4-Propionylbiphenyl using the method described above. The data highlights how impurity profiling reveals process deviations.
Comparative Data Table
| Analyte | Retention Time (min) | Batch A (Reference) | Batch B (Process Excursion) | Batch C (Raw Material Issue) |
| Biphenyl | 4.2 | 0.1% | 0.2% | 3.5% (High) |
| 2-Propionylbiphenyl | 9.8 | 0.3% | 2.1% (High) | 0.2% |
| 4-Propionylbiphenyl | 10.5 | 99.2% | 95.5% | 95.8% |
| 4,4'-Dipropionylbiphenyl | 16.2 | 0.4% | 2.2% | 0.5% |
Data Interpretation & Causality[1]
-
Batch A (Ideal): High purity.[6] Small traces of di-acyl product are unavoidable but controlled.[1]
-
Batch B (Thermal/Catalyst Issue): The spike in 2-Propionylbiphenyl (2.1%) suggests a loss of regio-selectivity.[1] This often occurs if the reaction temperature spikes, allowing the kinetic product (ortho) to form, or if the catalyst quality is degraded. The high di-acyl content suggests the reaction ran too long.
-
Batch C (Stoichiometry Issue): The high level of unreacted Biphenyl (3.5%) indicates the reaction was quenched too early or there was an insufficiency of Propionyl Chloride.
Batch Release Decision Logic
To maintain the integrity of the downstream Fenbufen API, strict thresholds must be applied to the intermediate.
Figure 3: Decision tree for batch disposition. High biphenyl levels require re-processing, while high di-acyl levels often require rejection due to difficult downstream removal.[1]
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]
-
PubChem. "4-Propionylbiphenyl Compound Summary."[1] National Library of Medicine. [Link][1]
-
Phenomenex Application Guide. "Selectivity of Biphenyl Stationary Phases in Reversed Phase Chromatography." Phenomenex Technical Notes. [Link][1]
-
Olah, G. A. "Friedel-Crafts and Related Reactions."[1] Wiley-Interscience, Classic Reference.[1] [Link][1]
Sources
Precision Acylation: A Comparative Guide to Catalysts for 4-Propionylbiphenyl Synthesis
Executive Summary This guide provides a technical head-to-head analysis of catalytic systems for the synthesis of 4-Propionylbiphenyl (4-PBP) , a critical intermediate in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and liquid crystal polymers.
Moving beyond basic textbook descriptions, this document evaluates three distinct catalytic generations:
-
Traditional Homogeneous: Aluminum Chloride (
) -
Heterogeneous Shape-Selective: Zeolite H-Beta
-
Modern Hybrid: Ionic Liquids / Metal Triflates
Verdict: While
The Challenge: Regioselectivity in Friedel-Crafts Acylation
The synthesis of 4-PBP involves the electrophilic aromatic substitution of biphenyl with propionyl chloride. The core challenge is not conversion, but regiocontrol .
-
The Goal: Acylation at the para (4-) position.
-
The Impurity: Acylation at the ortho (2-) position.
-
The Risk: Polyacylation (forming 4,4'-dipropionylbiphenyl).
Because the phenyl ring is an ortho/para director, steric hindrance usually favors the para product. However, traditional Lewis acids often produce significant ortho isomers (~10-20%) which require difficult downstream separation.
Mechanistic Pathway
The reaction proceeds via the formation of an acylium ion intermediate.
Figure 1: General mechanistic pathway for the acylation of biphenyl.
Head-to-Head Catalyst Profile
A. Aluminum Chloride ( ) – The Traditional Benchmark
The industrial standard for decades. It acts as a powerful Lewis acid but is technically a reagent rather than a catalyst in this context, as it complexes with the ketone product, requiring stoichiometric quantities (>1.1 eq).
-
Mechanism: Generates a free, highly reactive acylium ion.
-
Performance: High conversion (>90%) but moderate selectivity.
-
Critical Flaw: The "Red Oil" problem. The catalyst forms a complex with the product that must be hydrolyzed (quenched) with water, destroying the catalyst and generating large volumes of acidic wastewater.
B. Zeolite H-Beta – The Shape-Selective Specialist
A microporous aluminosilicate with a three-dimensional 12-ring channel system.
-
Mechanism: Shape Selectivity. The pore structure of H-Beta is large enough to accommodate the linear para-transition state but sterically restricts the formation of the bulkier ortho-isomer.
-
Performance: Slower kinetics than
but exceptional para-selectivity (>95%). -
Critical Flaw: Intra-crystalline diffusion limitations can lead to deactivation (coking) if the propionyl chain essentially "clogs" the pores.
C. Ionic Liquids / Metal Triflates – The Modern Hybrid
Systems like Hafnium Triflate (
-
Mechanism: The ionic liquid acts as both solvent and catalyst stabilizer.[1][2] The "superacidic" nature of metal triflates allows them to work in catalytic amounts (1-5 mol%).
-
Performance: High yields comparable to
with the recycling potential of zeolites. -
Critical Flaw: High initial cost of triflates or imidazolium salts.
Comparative Data Analysis
The following data summarizes performance metrics under optimized conditions for each system.
| Metric | Aluminum Chloride ( | Zeolite H-Beta | Ionic Liquid ([BMIM]Cl- |
| Catalyst Loading | Stoichiometric (1.2 equiv) | Heterogeneous (10-20 wt%) | Catalytic / Solvent Medium |
| Reaction Time | 1 - 3 Hours | 6 - 12 Hours | 2 - 4 Hours |
| Conversion | 92 - 96% | 80 - 85% | 90 - 95% |
| Selectivity (4-PBP) | ~80 - 85% | > 97% | ~90 - 92% |
| 4-PBP : 2-PBP Ratio | ~4.5 : 1 | > 35 : 1 | ~10 : 1 |
| Workup | Water Quench (Destructive) | Filtration (Simple) | Phase Separation (Recyclable) |
| Reusability | None (Single Use) | Good (Calcination required) | Excellent (>5 cycles) |
Key Insight: While
drives the reaction hardest, the downstream cost of separating the 15-20% ortho-isomer often makes Zeolite H-Beta the more economical choice for pharmaceutical grades, despite lower single-pass conversion.
Experimental Protocols
Protocol A: Zeolite H-Beta (Eco-Friendly Route)
Recommended for high-purity requirements.
-
Catalyst Activation: Calcine Zeolite H-Beta (
ratio ~25) at 500°C for 4 hours to remove adsorbed water. -
Reaction Assembly: In a three-neck flask equipped with a reflux condenser, charge Biphenyl (10 mmol) and Propionyl Chloride (12 mmol).
-
Solvent: Add Nitrobenzene or run solvent-free (if temperature permits melting).
-
Initiation: Add activated Zeolite H-Beta (0.5 g).
-
Reflux: Heat to 120-140°C for 8-10 hours.
-
Workup: Filter the hot solution to remove the catalyst. Cool the filtrate to crystallize the product or remove solvent via rotary evaporation.
-
Recycling: Wash the catalyst with acetone and recalcine before reuse.
Protocol B: Ionic Liquid [BMIM]Cl- (Process Intensification)
Recommended for continuous flow or recyclable batch processing.
-
IL Preparation: Mix 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and anhydrous
(molar ratio 1:2) under inert atmosphere.[1][3] Caution: Exothermic. This forms the acidic species . -
Reaction: Add Biphenyl (10 mmol) and Propionyl Chloride (10 mmol) to the ionic liquid (2 mL).
-
Conditions: Stir at 80°C for 2 hours.
-
Separation: Stop stirring. The mixture will settle into two phases:
-
Extraction: Decant the upper phase. Extract any remaining product with hexane.
-
Recycle: Vacuum dry the lower phase (to remove HCl) and reuse immediately.
Workflow Comparison Diagram
Figure 2: Process workflow comparison. Note the elimination of the "Water Quench" step in the Zeolite route.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Zeolite) | Pore blockage or water poisoning. | Ensure Zeolite is calcined immediately before use. Increase reaction temperature to improve diffusion. |
| High Ortho Isomer | Non-selective surface sites. | Use a Zeolite with a higher Si/Al ratio (more hydrophobic) or silylate the external surface to passivate non-selective acid sites. |
| Catalyst Leaching (ILs) | Phase miscibility. | Ensure the |
| Polyacylation | Excess acylating agent. | Maintain a strict 1:1 stoichiometry or use a slight excess of Biphenyl (and recycle it) to favor mono-acylation. |
References
-
Singh, A. P., & Bhattacharya, D. (1995). Acylation of biphenyl over zeolite H-beta. Catalysis Letters. Link
-
Derouane, E. G., et al. (2000). Zeolite Catalysts as Solid Solvents in Fine Chemicals Synthesis. Journal of Catalysis. Link
-
Earle, M. J., et al. (1998). The distillation and volatility of ionic liquids. Nature (Context on IL stability). Link
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Kobayashi, S., et al. (1995).[10] Catalytic Friedel-Crafts acylation reactions using hafnium triflate as a catalyst.[10] Tetrahedron Letters.[5][10] Link
-
Qiao, K., & Deng, Y. (2001). Alkylations of benzene in room temperature ionic liquids modified with HCl. Journal of Molecular Catalysis A: Chemical. Link
Sources
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- 3. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers [organic-chemistry.org]
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- 6. ppor.az [ppor.az]
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
4-Propionylbiphenyl: Laboratory Disposal & Waste Management Guide
[1]
Executive Summary & Chemical Profile
4-Propionylbiphenyl (1-([1,1'-Biphenyl]-4-yl)propan-1-one) is a solid organic ketone commonly used as a pharmaceutical intermediate or liquid crystal precursor.[1] While often perceived as a stable solid, its biphenyl core confers significant environmental persistence and aquatic toxicity .
Improper disposal via municipal sinks or trash is a violation of environmental regulations (RCRA/EPA) and poses severe downstream risks to water treatment facilities. This guide mandates a "Solubilize & Incinerate" strategy to ensure complete thermal destruction.
Chemical Identity & Hazard Profile
| Parameter | Specification |
| CAS Number | 3112-01-4 |
| Molecular Formula | C₁₅H₁₄O |
| Physical State | White to off-white crystalline powder |
| GHS Signal Word | WARNING |
| Hazard Statements | H400/H410: Very toxic to aquatic life with long lasting effects.H315/H319: Causes skin and serious eye irritation.[1][2] |
| Flash Point | >113°C (Predicted) - Combustible |
| RCRA Status | Non-listed (unless mixed).[1] Treat as Hazardous Organic Waste . |
The "Self-Validating" Disposal Protocol
To ensure compliance and safety, this protocol uses a Waste Acceptance Criteria (WAC) model. You must verify the waste meets specific criteria before sealing the container.
Phase 1: Waste Characterization & Segregation
Core Rule: Never dispose of 4-Propionylbiphenyl with oxidizers (e.g., Nitric Acid, Peroxides) or reactive metals.
-
Stream A: Pure Solid Waste
-
Scenario: Expired shelf stock or bulk surplus.
-
Action: Keep in original container if intact. If transferring, use a wide-mouth HDPE jar.
-
Label: "Hazardous Waste - Solid Toxic Organic."
-
-
Stream B: Reaction Mixtures/Solutions (Preferred)
-
Scenario: Mother liquors or dissolved residues.[3]
-
Action: 4-Propionylbiphenyl is highly soluble in organic solvents.
-
Protocol: Dissolve solid residues in a compatible combustible solvent (e.g., Acetone, Ethanol, or Ethyl Acetate).
-
Why? Liquid waste streams are injected directly into incinerators, ensuring immediate and even combustion. Solids require bulk shredding, which can generate hazardous dust.
-
Phase 2: Packaging & Stabilization
Objective: Prevent leaks and secondary reactions during transport.
-
Primary Container:
-
Use Amber Glass or High-Density Polyethylene (HDPE) .
-
Prohibited: Do not use metal cans (corrosion risk if acidic impurities are present) or lightweight LDPE wash bottles.
-
-
Headspace Rule: Leave minimum 10% headspace in liquid containers to allow for thermal expansion.
-
Secondary Containment: Place the primary container inside a chemically resistant tray or tub during accumulation.
Phase 3: Labeling & Handover
Every container must carry a tag detailing the specific contents. "Organic Waste" is insufficient.
-
Required Fields:
-
Constituents: "4-Propionylbiphenyl (<5%), Acetone (95%)"[1]
-
Hazards: Check [x] Toxic [x] Flammable (if in solvent) [x] Irritant.
-
Operational Workflow Diagram
The following logic flow dictates the decision-making process for disposing of 4-Propionylbiphenyl.
Figure 1: Decision matrix for the safe disposal of 4-Propionylbiphenyl, prioritizing solubilization for efficient incineration.
Emergency Response (Spill Management)
In the event of a spill during the disposal process, execute the S.I.P. protocol:
-
S - Secure: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat). If powder is airborne, use a N95 or P100 respirator.
-
I - Isolate: Cover drains.[4] Do not allow wash water to enter the sink.
-
P - Package:
-
Solids: Sweep gently (avoid dust) into a disposable container.
-
Liquids: Absorb with vermiculite or clay pads. Place used absorbents into a heavy-duty hazardous waste bag.
-
Clean-up: Wipe surface with acetone followed by soap and water. Dispose of all wipes as hazardous waste.
-
Verification Checklist (Self-Validation)
Before calling EHS or moving waste to the central accumulation area, confirm:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76963, 1-(4-Biphenyl)propan-1-one.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]
Personal protective equipment for handling 4-Propionylbiphenyl
Executive Summary & Hazard Context
4-Propionylbiphenyl (1-([1,1'-biphenyl]-4-yl)propan-1-one) is a solid aromatic ketone commonly used as an intermediate in organic synthesis (e.g., NSAID precursors).[1][2] While often dismissed as a simple irritant, its structural duality—a lipophilic biphenyl core combined with a reactive ketone tail—presents specific handling challenges often overlooked in generic Safety Data Sheets (SDS).[2]
The Core Hazard: The molecule is highly lipophilic.[2] If solubilized (in solvent or sweat), it can penetrate the stratum corneum more effectively than simple inorganic irritants.[2] Furthermore, as a solid powder (MP: ~96°C), it generates electrostatic dust that is difficult to contain without proper engineering controls.[2]
GHS Classification Overview:
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[2]
-
H315/H319: Causes skin and serious eye irritation.[2][3][4][5]
-
H411: Toxic to aquatic life with long-lasting effects.[1][2][4][7]
Engineering Controls: The First Line of Defense
PPE is the last barrier.[2] Your primary safety mechanism is the laboratory environment.[2]
-
Static Control: 4-Propionylbiphenyl is prone to static charging.[1][2] Use anti-static weighing boats and ionizers if available.[2]
-
Ventilation: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.[2]
-
Isolators: If handling >100g, use a powder containment hood or glove box to prevent cross-contamination of the lab space.[2]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. I have selected these based on the chemical's ability to permeate standard lab materials when in solution.
A. Hand Protection (The "Double-Shell" Protocol)
Why: Standard thin nitrile gloves degrade rapidly when exposed to ketones (like the propionyl group) in solution.[2] Additionally, the biphenyl structure facilitates skin absorption.[2]
| Handling State | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Solid / Powder | Nitrile (4 mil / 0.10mm) | None required (Change immediately if contaminated) | Solid state limits permeation. 4 mil nitrile provides sufficient dexterity and barrier against dust.[1][2] |
| In Solution | Nitrile (4 mil) | Silver Shield / Laminate (EVOH) | CRITICAL: Ketones permeate nitrile.[2] If this chemical is dissolved in acetone or DCM, nitrile offers <1 min protection.[2] Laminate is required.[2] |
| Spill Cleanup | Nitrile (4 mil) | Butyl Rubber (thick) | Butyl offers superior resistance to ketones and aromatics during gross contamination cleanup.[2] |
B. Eye & Face Protection[2][3][4][5][6][8]
-
Standard: Chemical Safety Goggles (Indirect Vent).[2] Do not rely on safety glasses.[2]
-
High Risk (Large Scale): Face shield over goggles.[2]
C. Respiratory Protection[1][2][3][8][9]
-
In Hood: None required.
-
Outside Hood (Spill/Emergency): NIOSH-certified N95 (minimum) or P100 respirator.[1][2]
Operational Workflow: Safe Handling Logic
The following diagram outlines the decision-making process for PPE selection based on the experimental state.
Caption: Logic flow for selecting glove materials based on the chemical's physical state and solvent carrier.
Step-by-Step Operational Protocol
Phase 1: Preparation
-
Verify Waste Stream: Ensure a dedicated "Solid Organic Hazardous" bin is available.[2] Do not mix with oxidizers.[2]
-
De-static: Wipe the balance area with a static-dissipative wipe.[1][2]
-
Don PPE: Put on lab coat, goggles, and appropriate gloves (see Matrix).[2]
Phase 2: Weighing & Transfer[1][2]
-
Tare: Place weighing boat on balance inside the hood.
-
Transfer: Use a disposable spatula.[2] Do not use metal spatulas if possible to reduce static shock risk, though spark risk is low.[1][2]
-
Clean: Immediately wipe the spatula with a solvent-dampened Kimwipe (acetone is effective for cleaning, but requires laminate gloves if soaking).[1][2]
-
Seal: Cap the reaction vessel before removing it from the hood.
Phase 3: Decontamination[1][2]
-
Surface Wipe: Wipe the work area with a mild detergent solution followed by ethanol.[2]
-
Doffing: Remove gloves by peeling them inside-out to trap any dust residue inside the glove.[1][2] Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[2]
Emergency Response & Disposal
Spill Response (Solid)
-
Alert: Notify nearby personnel.
-
Isolate: Mark the area.
-
Clean:
Disposal Specifications
-
Solid Waste: Tag as "Hazardous Waste - Solid - Toxic/Irritant."[1][2]
-
Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used).
-
Aquatic Toxicity: CRITICAL. Under no circumstances can this material enter the drain.[2] It is classified H411 (Toxic to aquatic life).[2][7] All rinse water must be collected.[2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95230, 4'-Phenylpropiophenone.[1][2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Biphenyl derivatives.[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][2][8]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Propionylbiphenyl.[1][2] (Note: Always consult the specific SDS from your vendor, e.g., Sigma-Aldrich or TCI, as impurities vary).[1][2]
Sources
- 1. p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
